molecular formula C60H100N4O20S B11932125 23S bacterial ribosome inhibitor SEQ-9

23S bacterial ribosome inhibitor SEQ-9

Katalognummer: B11932125
Molekulargewicht: 1229.5 g/mol
InChI-Schlüssel: JCUPFQUUARRICQ-DYBXZSLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

23S bacterial ribosome inhibitor SEQ-9 is a useful research compound. Its molecular formula is C60H100N4O20S and its molecular weight is 1229.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 23S bacterial ribosome inhibitor SEQ-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23S bacterial ribosome inhibitor SEQ-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C60H100N4O20S

Molekulargewicht

1229.5 g/mol

IUPAC-Name

[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4E,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate

InChI

InChI=1S/C60H100N4O20S/c1-31(2)25-44(65)80-49-37(8)51(41(12)79-57-53(74-18)52(73-17)46(66)40(11)78-57)82-55(69)39(10)50(81-45-26-33(4)64(16)29-35(6)76-45)36(7)48(83-56-47(67)43(63-75-19)27-34(5)77-56)32(3)28-60(15,54(68)38(49)9)84-58(70)62-59(13,14)30-61-85(71,72)42-23-21-20-22-24-42/h20-24,31-41,45-53,56-57,61,66-67H,25-30H2,1-19H3,(H,62,70)/b63-43+/t32-,33+,34+,35-,36+,37+,38+,39+,40+,41+,45-,46+,47+,48-,49+,50-,51-,52+,53+,56-,57-,60-/m0/s1

InChI-Schlüssel

JCUPFQUUARRICQ-DYBXZSLTSA-N

Isomerische SMILES

C[C@@H]1C[C@@H](O[C@H](CN1C)C)O[C@H]2[C@@H]([C@H]([C@H](C[C@](C(=O)[C@@H]([C@@H]([C@H]([C@H](OC(=O)[C@@H]2C)[C@@H](C)O[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)O[C@H]5[C@@H](/C(=N/OC)/C[C@H](O5)C)O)C

Kanonische SMILES

CC1CC(OC(CN1C)C)OC2C(C(C(CC(C(=O)C(C(C(C(OC(=O)C2C)C(C)OC3C(C(C(C(O3)C)O)OC)OC)C)OC(=O)CC(C)C)C)(C)OC(=O)NC(C)(C)CNS(=O)(=O)C4=CC=CC=C4)C)OC5C(C(=NOC)CC(O5)C)O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Overcoming erm37-Mediated Macrolide Resistance in Mycobacterium tuberculosis: The Structural and Mechanistic Validation of SEQ-9

Author: BenchChem Technical Support Team. Date: April 2026

Abstract The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that bypass established resistance mechanisms. While classic macrolides like erythromycin exhibit poor efficacy against Mtb due to inherent ribosomal methylation, the optimized sequanamycin derivative SEQ-9 demonstrates potent, on-target bactericidal activity. As a Senior Application Scientist, I have structured this technical guide to explore the structural mechanism of action of SEQ-9 on the 23S ribosome and to provide field-proven, self-validating protocols for evaluating ribosomal inhibitors.

Structural Biology of the Mtb 23S Ribosome Target

The bacterial ribosome is a highly validated antimicrobial target, specifically at the nascent peptide exit tunnel (NPET) of the 50S subunit. However, Mtb possesses an inherent resistance mechanism driven by the erm37 gene.

  • The Resistance Mechanism: erm37 encodes an RNA methyltransferase that specifically methylates the N6 position of adenine 2058 (A2058) within the 23S rRNA[1].

  • Failure of Classic Macrolides: Classic macrolides, such as erythromycin and clarithromycin, rely on a charged, sp3-hybridized dimethylamine group that interacts with A2058 via a cryptic water molecule[2]. Methylation of A2058 displaces this critical water molecule and introduces a severe steric clash, rendering these antibiotics ineffective[2].

Mechanism of Action: The SEQ-9 Bypass

SEQ-9, an advanced lead compound derived from the natural product sequanamycin A (SEQ-503), was rationally optimized to overcome this exact steric barrier[1].

  • Adaptive Binding: SEQ-9 replaces the problematic dimethylamine group with a neutral, sp2-hybridized oxime at the ketoallose group (C5)[2]. This planar modification allows SEQ-9 to adjust its binding pose within the NPET, accommodating the bulky methyl group on A2058 without steric hindrance[1].

  • Enhanced Affinity: Cryo-EM structural data (e.g., PDB: 7SFR) reveals that the mycinose C13 of SEQ-9 forms a unique bidentate interaction with G748 of the Mtb ribosome, an interaction not observed in other bacterial models like T. thermophilus[2][3]. Furthermore, unlike in T. thermophilus, the Mtb L22 Arg90 equivalent (Gln100) does not form a hydrogen bond with the mycinose of SEQ-9, highlighting the highly specific adaptation of this molecule to the Mtb binding pocket[4].

Mechanism cluster_0 Mtb Ribosome Target (23S rRNA) A erm37 Expression B A2058 Methylation (N6 position) A->B C Classic Macrolides (e.g., Erythromycin) B->C F SEQ-9 (sp2-hybridized oxime) B->F D Steric Clash & Water Displacement C->D E Resistance (Translation Continues) D->E G Adaptive Binding (No Clash) F->G H Bactericidal Effect (Translation Halted) G->H

Fig 1. Divergent binding outcomes of classic macrolides vs. SEQ-9 at the methylated A2058 site.

Quantitative Efficacy Profile

The structural adaptations of SEQ-9 translate directly into retained biochemical potency. As summarized in Table 1, SEQ-9 maintains sub-micromolar inhibition of protein synthesis regardless of the ribosome's methylation state, whereas classic macrolides suffer a catastrophic loss of potency[1][5].

Table 1: Comparative Translation Inhibition (IC50) in Cell-Free Assays

CompoundRibosome StateIC50 (μM)Resistance Shift
SEQ-9 Unmethylated (WT)~0.170-
SEQ-9 Methylated (erm37)0.075Retained Potency
Erythromycin Unmethylated (WT)< 0.100-
Erythromycin Methylated (erm37)> 10.00> 100-fold Loss

Data synthesized from[1],[6], and[5].

Self-Validating Experimental Workflows

To rigorously evaluate novel ribosome inhibitors like SEQ-9, assays must be designed with internal causality and self-validation. Below are the definitive protocols for structural and functional validation.

Protocol A: Cryo-EM Structural Determination of the Ribosome-Inhibitor Complex

Purpose: To structurally confirm the binding pose of SEQ-9 within the NPET and verify the absence of steric clashes at A2058[2][3].

  • Complex Formation: Incubate purified Mtb 50S ribosomal subunits with a 10-fold molar excess of SEQ-9 for 30 minutes at 37°C to ensure saturation.

  • Grid Preparation: Apply 3 μL of the complex onto glow-discharged Quantifoil R2/2 grids. Causality: Glow-discharging makes the carbon film hydrophilic, ensuring an even distribution of the ribosomal particles in the vitreous ice.

  • Data Acquisition & Refinement: Collect micrographs using a Titan Krios electron microscope. Self-Validation: Generate geometric restraints for SEQ-9 using eLBOW[2]. Manually dock the ligand into the extra density around the peptidyl transferase center (PTC) and perform iterative real-space refinement. If the local resolution at the NPET exceeds 3.0 Å without unassigned density, the binding pose is structurally validated.

Protocol B: Cell-Free Protein Synthesis Inhibition Assay

Purpose: To functionally quantify the IC50 of SEQ-9 against both wild-type and erm37-methylated ribosomes[1].

  • erm37 Induction: Culture Mtb in the presence of 1 μg/mL erythromycin for 24 hours. Causality: Pre-conditioning with a sub-lethal dose of a classic macrolide is strictly required to induce robust expression of the erm37 methyltransferase. Omitting this step yields unmethylated ribosomes, leading to false-positive susceptibility profiles for control drugs[1].

  • Ribosome Purification: Harvest cells, lyse via bead-beating, and isolate the 70S ribosomes using a 10-40% sucrose density gradient.

  • S100 Extract Preparation: Centrifuge the remaining lysate at 100,000 x g. Causality: The resulting S100 supernatant contains essential elongation factors and tRNAs but is entirely depleted of endogenous ribosomes, ensuring the assay readout depends exclusively on the purified, exogenously added ribosomes.

  • Translation Assay: Combine the S100 extract, purified ribosomes, mRNA encoding a luminescent reporter (e.g., NanoLuc), and varying concentrations of SEQ-9 (0.01 to 10 μM).

  • Self-Validation Check: Always run a parallel control using unmethylated ribosomes treated with erythromycin. The assay is only deemed valid if erythromycin exhibits a >100-fold IC50 shift between the unmethylated and methylated states[1]. Only then can the SEQ-9 IC50 be trusted.

Protocol Step1 Step 1: erm37 Induction Culture Mtb with 1 μg/mL Erythromycin for 24h Step2 Step 2: Ribosome Isolation Sucrose gradient purification of methylated 70S Step1->Step2 Step3 Step 3: Cell-Free System Setup Combine S100 extract, mRNA, and purified ribosomes Step2->Step3 Step4 Step 4: SEQ-9 Titration Dose-response ranging from 0.01 to 10 μM Step3->Step4 Step5 Step 5: Signal Quantification Measure translation yield (IC50 determination) Step4->Step5

Fig 2. Self-validating workflow for the cell-free protein synthesis inhibition assay.

In Vivo Translation & Clinical Potential

The robust in vitro profile of SEQ-9 translates to significant in vivo efficacy. In murine models of acute and chronic TB, SEQ-9 demonstrated potent bactericidal activity[1]. When administered alongside bedaquiline and pretomanid during the intensive phase of treatment, the inclusion of SEQ-9 significantly accelerated bacterial clearance from the lungs compared to the two-drug baseline, reducing the mean log CFU count to 0.2 compared with 1.69 for the control[5]. Furthermore, SEQ-9 possesses an improved metabolic profile with high plasma stability and no CYP inhibition, marking it as a highly viable clinical candidate[7].

References

  • [1] Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. NIH / Cell Chemical Biology.1

  • [6] SEQ-9 | Mtb Ribosome Inhibitor. MedChemExpress. 6

  • [2] Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents (Figures & Data). ResearchGate. 2

  • [3] 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9. RCSB Protein Data Bank.3

  • [4] Key interactions of SEQ-9 with the Mtb ribosome. ResearchGate.4

  • [7] New agents for the treatment of drug-resistant Mycobacterium tuberculosis. NIH PMC. 7

  • [5] SEQ-9 administered in combination with anti-TB drugs during the intensive phase of treatment in a mouse model of TB. ResearchGate. 5

Sources

SEQ-9: Overcoming Macrolide Resistance through Advanced Ribosome Biogenesis Inhibition in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the development of novel therapeutic agents that can bypass intrinsic bacterial defense mechanisms. Historically, macrolide antibiotics have exhibited poor efficacy against Mtb due to inherent resistance driven by Erm-mediated methylation of the 23S ribosomal RNA (rRNA).

SEQ-9, an advanced lead compound optimized from the naturally occurring macrolide sequanamycin A (SEQ-503)[1], represents a breakthrough in ribosome-targeted therapeutics. By acting as a potent 23S bacterial ribosome inhibitor, SEQ-9 dynamically adjusts its binding conformation to accommodate both unmethylated and A2296-methylated ribosomes[2]. This whitepaper provides an in-depth technical analysis of SEQ-9’s mechanism of action, structural pharmacodynamics, and the self-validating experimental protocols required to evaluate its efficacy as a ribosome biogenesis and translation inhibitor.

Mechanistic Grounding: Ribosome Inhibition and Biogenesis Arrest

Bacterial ribosome biogenesis and active translation are tightly coupled processes. Classic macrolides (e.g., erythromycin, clarithromycin) inhibit protein synthesis by binding to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, prematurely halting the elongation of polypeptide chains. However, Mtb possesses intrinsic resistance via the methylation of adenine at position 2296 (A2296) in the 23S rRNA, which sterically hinders the binding of conventional macrolides.

SEQ-9 overcomes this barrier through unique structural flexibility. High-resolution Cryo-Electron Microscopy (Cryo-EM) studies have demonstrated that SEQ-9 binds within the NPET but utilizes a distinct conformational adaptation that prevents steric clash with the A2296 methyl group[2]. By securing a stable bidentate interaction—specifically involving the mycinose sugar and the Mtb ribosome—SEQ-9 effectively stalls translation[3]. This translational arrest triggers a downstream feedback loop that disrupts the stoichiometric balance of ribosomal proteins, ultimately leading to the arrest of de novo ribosome biogenesis and subsequent bactericidal activity.

G A Mtb Cell Entry B 50S Ribosomal Subunit A->B C 23S rRNA NPET Binding B->C D SEQ-9 Adaptation C->D E Biogenesis Arrest D->E

Logical flow of SEQ-9 translation inhibition and ribosome biogenesis arrest.

Quantitative Pharmacodynamics & Structural Data

The therapeutic viability of SEQ-9 is heavily dependent on its pharmacokinetic (PK) stability and its binding affinity to both wild-type and resistant ribosomal phenotypes. The table below synthesizes the core quantitative metrics defining SEQ-9's profile.

ParameterValue / DescriptionMechanistic Implication
Target Structure 50S Ribosomal Subunit (23S rRNA)Directly blocks the NPET, halting elongation[4].
IC₅₀ (Unmethylated) ~170 nMHigh-affinity binding to wild-type Mtb ribosomes[5].
IC₅₀ (Methylated) Potent Inhibition (Sub-micromolar)Evades Erm-mediated A2296 methylation resistance[2].
Bacterial State Efficacy Replicating, Latent, IntramacrophageCapable of penetrating host macrophages to target dormant Mtb[1].
Structural Origin Sequanamycin A (SEQ-503)Optimized for increased plasma stability and no CYP inhibition[1].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate SEQ-9, researchers must employ self-validating experimental designs. The following protocols detail the critical steps for structural resolution and whole-cell efficacy testing, emphasizing the causality behind each methodological choice.

Protocol 1: Cryo-EM Resolution of the SEQ-9–Ribosome Complex

Objective: To structurally validate the binding mode of SEQ-9 to unmethylated (EMDB-25100)[6] and A2296-methylated (EMDB-22865) Mtb ribosomes.

Causality & Self-Validation: Cryo-EM is chosen over X-ray crystallography because it preserves the native, hydrated state of the massive 70S/50S ribosomal complexes without forcing artificial crystal packing. The inclusion of an apo-ribosome (drug-free) control grid ensures that the observed NPET density is strictly attributable to SEQ-9.

Step-by-Step Methodology:

  • Ribosome Purification: Isolate 70S ribosomes from Mtb cultures using sucrose density gradient ultracentrifugation. Reasoning: Sucrose gradients separate the 70S intact ribosomes from dissociated 50S/30S subunits based on sedimentation coefficients.

  • Complex Formation: Incubate purified ribosomes with a 10-fold molar excess of SEQ-9 at 37°C for 30 minutes. Reasoning: Excess ligand drives the binding equilibrium toward complete saturation of the ribosomal targets.

  • Grid Vitrification: Apply 3 µL of the complex to glow-discharged Quantifoil grids and plunge-freeze in liquid ethane using a Vitrobot. Reasoning: Liquid ethane cools the sample faster than liquid nitrogen, preventing the formation of crystalline ice which would diffract electrons and obscure the biomolecular structure.

  • Data Acquisition: Collect micrographs using a Titan Krios electron microscope equipped with a direct electron detector (e.g., K3).

  • 3D Reconstruction: Perform motion correction, CTF estimation, and particle picking using RELION or cryoSPARC to generate the high-resolution 3D density map.

G S1 1. Ribosome Purification S2 2. SEQ-9 Incubation S1->S2 S3 3. Grid Vitrification S2->S3 S4 4. Cryo-EM Data Collection S3->S4 S5 5. 3D Reconstruction S4->S5

Step-by-step Cryo-EM workflow for resolving the SEQ-9 and Mtb 50S complex.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Resazurin Microtiter Assay (REMA)

Objective: To quantify the whole-cell bactericidal efficacy of SEQ-9 against wild-type and macrolide-resistant Mtb strains.

Causality & Self-Validation: The REMA assay utilizes resazurin as a redox indicator. Viable cells metabolize the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a quantifiable, objective readout of cell viability. The assay must include a positive control (e.g., standard Rifampicin) and a negative vehicle control (DMSO) to validate the metabolic baseline.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mtb strains in Middlebrook 7H9 broth supplemented with OADC to an optical density (OD₆₀₀) of 0.6. Reasoning: OD₆₀₀ of 0.6 ensures the bacteria are in the logarithmic growth phase, where translation and ribosome biogenesis are highly active.

  • Compound Serial Dilution: In a 96-well microtiter plate, perform 2-fold serial dilutions of SEQ-9 in 7H9 broth (ranging from 10 µM to 0.01 µM).

  • Inoculation: Add 100 µL of the standardized Mtb inoculum to each well. Incubate the plates at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. Record the MIC as the lowest concentration of SEQ-9 that prevents the color change from blue to pink.

Conclusion

SEQ-9 exemplifies the power of structure-based medicinal chemistry in overcoming evolutionary bacterial resistance. By retaining high affinity for the 50S subunit while dynamically evading the steric hindrance of A2296 methylation, SEQ-9 effectively halts translation and downstream ribosome biogenesis in Mycobacterium tuberculosis[2]. Its robust intramacrophage penetration and stability mark it as a highly promising candidate for inclusion in next-generation, all-oral regimens against MDR and XDR-TB[1].

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents Source: Cell / NIH URL
  • SEQ-9 | Mtb Ribosome Inhibitor Source: MedChemExpress URL
  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis Source: PMC - NIH URL
  • EMDB-25100: Unmethylated Mtb Ribosome 50S with SEQ-9 Source: Yorodumi - PDBj URL
  • EMDB-22865: CryoEM structure of A2296-methylated Mycobacterium tuberculosis ribosome bound with SEQ-9 Source: Yorodumi - PDBj URL

Sources

Deciphering the Binding Site of SEQ-9 on the Bacterial 23S rRNA: A Technical Guide to Overcoming Macrolide Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multi-drug resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that can bypass intrinsic bacterial defense mechanisms. Macrolide antibiotics traditionally target the bacterial ribosome by binding to the 23S rRNA, but their clinical utility against Mtb is severely limited by Erm37-mediated ribosomal methylation[1][2]. This whitepaper provides an in-depth mechanistic and structural analysis of SEQ-9 , an advanced sequanamycin-derived macrolide[1][3]. By detailing the precise atomic interactions within the 23S rRNA binding pocket and outlining the self-validating experimental workflows used to characterize these dynamics, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural Architecture of the SEQ-9 Binding Site

The bacterial ribosome is a highly validated pharmacological target. Classic macrolides, such as erythromycin and clarithromycin, inhibit protein synthesis by binding within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, directly interacting with nucleotide A2058 (E. coli numbering) in Domain V of the 23S rRNA[2].

However, Mtb possesses intrinsic resistance driven by the Erm37 methyltransferase. Erm37 adds a methyl group to the N6 position of A2058 (N6-dimethyl-A2058), creating a severe steric clash that abrogates the binding of conventional macrolides[1][2].

SEQ-9 overcomes this resistance through critical structural adaptations that allow it to adjust its binding mode within the [1]. Cryo-electron microscopy (Cryo-EM) of the Mtb 50S subunit complexed with SEQ-9 (PDB: 7SFR) reveals that while the macro-lactone ring and C5 ketoallose occupy the traditional macrolide pocket, SEQ-9 utilizes two extended compensatory interactions[1][4]:

  • C13 Mycinose Extension : The mycinose sugar at the C13 position reaches deeper into the NPET, forming novel, stabilizing interactions with the tunnel wall elements of ribosomal protein L22 and Domain II of the 23S rRNA[1].

  • C8 Carbamate Interaction : The carbamate group at C8 alters the local RNA conformation, specifically repositioning nucleotide A2062 to anchor the drug-ribosome complex even when A2058 is methylated[1].

G Mtb Mtb Ribosome Erm37 Erm37 Methyltransferase Mtb->Erm37 expresses MethRib Methylated 23S rRNA (N6-dimethyl-A2058) Erm37->MethRib modifies Erythro Classic Macrolides MethRib->Erythro blocks SEQ9 SEQ-9 (Sequanamycin) MethRib->SEQ9 binds C8/C13 Clash Steric Clash (Resistance) Erythro->Clash causes Inhibit Translation Arrest SEQ9->Inhibit achieves

Logical flow of Erm37-mediated macrolide resistance and evasion by SEQ-9.

Quantitative Binding and Efficacy Data

Because of its unique structural adaptations, SEQ-9 maintains potent picomolar to nanomolar affinity against both wild-type and Erm37-methylated ribosomes, translating to robust in vitro and in vivo bactericidal activity[1][5].

CompoundTarget Ribosome StateIC₅₀ (μM)MIC against Mtb (μg/mL)Key 23S rRNA Binding Interactions
SEQ-9 Unmethylated Mtb 50S~0.170< 0.1C13 mycinose with L22; C8 carbamate with A2062
SEQ-9 Methylated Mtb 50S (Erm37+)0.065 - 0.075< 0.1Retains high affinity despite N6-dimethyl-A2058
Erythromycin Unmethylated Mtb 50SLowSensitiveBinds A2058 directly in Domain V
Erythromycin Methylated Mtb 50S (Erm37+)High (Resistance)> 64Steric clash with N6-dimethyl-A2058

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and reproducibility, the characterization of the SEQ-9 binding site relies on rigorous, self-validating experimental workflows.

Protocol 1: Cryo-EM Structural Determination of the Mtb 50S-SEQ-9 Complex

Objective : To resolve the atomic-level binding interactions of SEQ-9 within the 23S rRNA of the Mtb ribosome[1][4].

  • Ribosome Purification : Mtb cells are lysed, and 50S ribosomal subunits are isolated using sucrose gradient ultracentrifugation.

    • Causality: High-salt buffers (e.g., 500 mM NH₄Cl) are deliberately employed during the wash steps to strip away loosely associated translation factors. This ensures a highly homogenous population of 50S subunits, which is an absolute prerequisite for high-resolution structural averaging.

  • Complex Formation : Purified 50S subunits are incubated with a 10-fold molar excess of SEQ-9 at 37°C for 30 minutes.

    • Causality: The physiological temperature and excess ligand drive the binding equilibrium toward the fully occupied state, preventing empty-ribosome artifacts during imaging.

  • Vitrification : The sample is applied to a holey carbon grid and plunge-frozen in liquid ethane.

    • Causality: Plunge freezing drops the temperature at a rate exceeding 100,000°C per second, preventing crystalline ice formation. This preserves the ribosome-drug complex in a near-native, hydrated state, critical for resolving the fine RNA-ligand hydrogen bonds.

  • Data Acquisition & 3D Reconstruction : Images are captured using a Titan Krios electron microscope in electron counting mode, followed by single-particle analysis.

    • Validation Checkpoint: Before proceeding to computationally expensive 3D refinement, 2D class averages must be generated. The presence of distinct, high-contrast ribosomal features (such as the L7/L12 stalk) validates the structural integrity of the sample and confirms that the ribosomes have not degraded during grid preparation.

Workflow Step1 1. Ribosome Purification (Sucrose Gradient) Step2 2. SEQ-9 Incubation (Complex Formation) Step1->Step2 Step3 3. Plunge Freezing (Vitrification) Step2->Step3 Step4 4. Cryo-EM Imaging (Electron Counting) Step3->Step4 Step5 5. 3D Reconstruction (Single Particle) Step4->Step5 Step6 6. Atomic Modeling (23S rRNA Fit) Step5->Step6

Step-by-step workflow for Cryo-EM resolution of the Mtb 50S-SEQ-9 complex.

Protocol 2: Ribosome Profiling (Footprinting) for In Vivo Translation Arrest

Objective : To validate that SEQ-9 halts translation at specific loci by binding the 23S rRNA in living cells, expanding upon traditional in vitro assays[6].

  • Flash-Freezing and Lysis : SEQ-9 treated Mtb cultures are rapidly harvested and flash-frozen in liquid nitrogen.

    • Causality: Immediate freezing instantly halts all cellular processes, preventing ribosome run-off and preserving the exact physiological positioning of SEQ-9 stalled ribosomes on the mRNA transcript[6].

  • Nuclease Digestion : The lysate is treated with [6].

    • Causality: RNase I specifically degrades all unprotected, single-stranded mRNA. The mRNA sequestered within the ribosome remains protected, leaving a precise ~30-nucleotide "footprint" that maps the exact site of translation arrest[6].

  • Library Preparation and Deep Sequencing : The protected RNA fragments are isolated, converted into a cDNA library, and sequenced.

    • Validation Checkpoint: Following RNase I digestion, the isolated RNA is run on a Bioanalyzer. The protocol is self-validated if a sharp, distinct peak appears exactly at the 28-32 nucleotide mark. A broader smear indicates over-digestion or ribosome degradation, prompting an immediate halt and recalibration of the nuclease concentration.

Conclusion

SEQ-9 represents a paradigm shift in the design of macrolide antibiotics against drug-resistant pathogens. By leveraging extended interactions with Domain II and ribosomal protein L22, SEQ-9 successfully bypasses the steric hindrance caused by Erm37-mediated A2058 methylation[1][2]. The integration of high-resolution Cryo-EM and in vivo ribosome profiling provides a comprehensive, self-validating framework that confirms SEQ-9's mechanism of action, paving the way for its continued clinical development against drug-susceptible and drug-resistant tuberculosis[1][3].

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents.National Institutes of Health (NIH) / Cell.
  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis.National Institutes of Health (NIH) / PMC.
  • 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9.RCSB Protein Data Bank.
  • Macrolide Resistance Conferred by Base Substitutions in 23S rRNA.National Institutes of Health (NIH) / ASM.
  • Ribosome profiling reveals the what, when, where, and how of protein synthesis.National Institutes of Health (NIH) / PMC.
  • Bacterial related products (SEQ-9 IC50 Data).InvivoChem.

Sources

Overcoming Macrolide Resistance in Mycobacterium tuberculosis: A Technical Guide to the In Vitro and In Vivo Pharmacology of SEQ-9

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic rationale, in vitro profiling, in vivo efficacy, and standardized experimental protocols for SEQ-9.

Executive Summary: The Structural Evolution of Sequanamycins

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents with distinct mechanisms of action. Historically, macrolide antibiotics (e.g., clarithromycin, erythromycin) have demonstrated poor clinical efficacy against M. tuberculosis (Mtb) due to the pathogen's inherent resistance mechanisms, primarily mediated by the Erm37 methyltransferase[1].

SEQ-9 is an orally bioavailable, advanced lead compound derived from sequanamycin A (SEQ-503), a natural product originally isolated from Allokutzneria albata[2]. Through rigorous structure-based drug design, SEQ-9 was optimized to bypass Mtb's inherent macrolide resistance[1]. This technical guide synthesizes the mechanistic grounding, quantitative in vitro data, and in vivo pharmacological profiles of SEQ-9, providing validated protocols for preclinical evaluation.

Mechanistic Grounding: Structural Plasticity at the Ribosomal Target

Classic macrolides bind to the 50S ribosomal subunit near the peptidyl transferase center, blocking the nascent peptide exit tunnel. In Mtb, the Erm37 enzyme methylates the adenine residue at position 2296 (A2296) of the 23S rRNA. This methylation creates a severe steric clash with the desosamine sugar of classic macrolides, rendering them ineffective[1].

SEQ-9 overcomes this barrier through remarkable conformational plasticity. Cryo-electron microscopy (cryo-EM) and structural studies reveal that SEQ-9 can adjust its binding mode to accommodate the methylated A2296 residue, maintaining high-affinity interactions with the Mtb ribosome and effectively inhibiting protein synthesis[1].

Mechanism Ribosome Mtb 50S Ribosome (23S rRNA) Erm37 Erm37 Methyltransferase Ribosome->Erm37 Expresses Methylation A2296 Methylation (Resistant Phenotype) Erm37->Methylation Catalyzes Clash Steric Clash (Treatment Failure) Methylation->Clash Binding Conformational Adjustment (Binds A2296-Me) Methylation->Binding Classic Classic Macrolides (e.g., Clarithromycin) Classic->Methylation Attempts Binding SEQ9 SEQ-9 (Sequanamycin) SEQ9->Methylation Attempts Binding Death Protein Synthesis Halted (Bactericidal Effect) Binding->Death

Figure 1: Mechanism of SEQ-9 overcoming Erm37-mediated macrolide resistance in M. tuberculosis.

In Vitro Activity Profile

SEQ-9 exhibits potent, submicromolar activity across multiple physiological states of Mtb, including actively replicating bacilli, latent (non-replicating) populations, and intracellular bacteria residing within macrophages[2].

Quantitative In Vitro Data Summary
ParameterValue / ObservationBiological Significance
Ribosomal IC50 (Unmethylated) ~170 nM[3]High baseline affinity for the wild-type Mtb 50S ribosomal subunit.
Ribosomal Inhibition (Methylated) Potent Inhibition[3]Confirms structural circumvention of Erm37-mediated A2296 methylation.
Intramacrophage MIC80 Submicromolar[2]Demonstrates excellent cellular penetration and stability in acidic phagolysosomes.
Latent Mtb MIC80 Submicromolar[2]Capable of targeting dormant bacilli, crucial for shortening TB treatment duration.
Resistance Frequency ~10⁻⁸ (at 4× MIC)[1]Comparable to frontline TB drugs (e.g., isoniazid, ethambutol); indicates a high barrier to spontaneous resistance.
Protocol: Intramacrophage Efficacy Assay (Self-Validating System)

Causality Check: Standard broth microdilution fails to account for host-cell permeability and the hostile intracellular environment of the macrophage. We utilize PMA-differentiated THP-1 cells to accurately mimic the alveolar macrophage niche.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 monocytes in 96-well plates at 105 cells/well. Differentiate into macrophage-like cells using 40 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Rationale: PMA induces adherence and phagocytic capability.

  • Infection: Infect differentiated THP-1 cells with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Extracellular Clearance: Wash wells three times with warm PBS and treat with amikacin (200 µg/mL) for 1 hour to eliminate extracellular bacilli. Validation Step: Plate the final wash on 7H11 agar to confirm zero extracellular CFU.

  • Compound Exposure: Replace media with fresh RPMI-1640 containing serial dilutions of SEQ-9 (0.01 to 10 µM). Include a clarithromycin arm (negative control for efficacy) and an isoniazid arm (positive control).

  • Lysis and Enumeration: After 5 days of incubation, lyse the macrophages using 0.1% Triton X-100. Serially dilute the lysates and plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks at 37°C and enumerate CFUs to determine the intramacrophage MIC80.

In Vivo Efficacy and Pharmacokinetics

The transition from in vitro potency to in vivo efficacy is a notorious bottleneck in TB drug development. SEQ-9 distinguishes itself with a highly favorable pharmacokinetic (PK) profile. It exhibits high plasma stability, lacks cytochrome P450 (CYP) inhibition (reducing the risk of drug-drug interactions), and demonstrates profound efficacy in acute and chronic murine models[2].

Quantitative In Vivo Data Summary
ParameterValue / ObservationClinical Implication
Efficacious Dose Range 75 – 300 mg/kg (Oral)[4]Suitable for oral administration; demonstrates dose-dependent bactericidal activity.
Max Efficacy (Monotherapy) 1.7 log CFU reduction at 300 mg/kg[4]Robust reduction of bacterial burden in chronic infection models compared to pre-treatment levels.
Combination Therapy Bactericidal[1]Highly synergistic/additive when combined with standard-of-care TB regimens.
Metabolic Profile High stability, No CYP inhibition[2]Excellent candidate for co-administration with antiretrovirals (for HIV/TB co-infection).
Protocol: Murine Chronic TB Infection Model

Causality Check: Acute models measure the prevention of disease establishment, but chronic models are required to evaluate true bactericidal activity against established, granuloma-like structures mimicking human pulmonary TB.

InVivoWorkflow Aerosol Aerosol Infection (~100 CFU Mtb H37Rv) Incubation Disease Establishment (4 Weeks Untreated) Aerosol->Incubation Baseline Baseline CFU Check (Confirm Chronic State) Incubation->Baseline Dosing Oral Dosing (SEQ-9) (75, 150, 300 mg/kg/day) Baseline->Dosing If target CFU met Endpoint Lung/Spleen Harvest (4 Weeks Post-Treatment) Dosing->Endpoint Analysis CFU Enumeration & Statistical Analysis Endpoint->Analysis

Figure 2: Standardized murine model workflow for evaluating SEQ-9 in chronic TB infection.

Step-by-Step Methodology:

  • Aerosol Infection: Expose female BALB/c mice to Mtb H37Rv using an inhalation exposure system calibrated to deliver approximately 100 viable bacilli per lung.

  • Disease Establishment: Allow the infection to progress untreated for 4 weeks. Validation Step: Sacrifice a subset of mice (n=5) at Day 28 to establish the baseline bacterial burden (typically 106 to 107 CFU/lung).

  • Treatment Regimen: Randomize the remaining mice into treatment groups. Administer SEQ-9 via oral gavage once daily (5 days/week) at doses of 75, 150, and 300 mg/kg[4]. Include an untreated vehicle control and a standard-of-care control (e.g., Rifampicin 10 mg/kg).

  • Tissue Harvesting & Plating: After 4 weeks of treatment, euthanize the mice. Aseptically remove the lungs and spleens, homogenize in PBS containing 0.05% Tween-80, and plate serial dilutions on 7H11 agar supplemented with OADC.

  • Data Analysis: Calculate the log₁₀ CFU reduction relative to the Day 28 baseline. A reduction of ≥1.7 log CFU at the highest dose confirms potent bactericidal activity[4].

Conclusion & Future Directions

SEQ-9 represents a breakthrough in the structural optimization of macrolides for tuberculosis therapy. By intelligently bypassing the Erm37-mediated methylation of the 23S rRNA, SEQ-9 rescues a highly validated mechanism of action (protein synthesis inhibition) for use against Mtb[1]. Its submicromolar potency against latent and intracellular bacilli, combined with an excellent in vivo PK and safety profile[2], strongly supports its continued development as a clinical candidate for both drug-susceptible and multidrug-resistant TB regimens.

References

  • Source: Cell (via NIH/PubMed Central)
  • SEQ-9 shows promising results for the treatment of tuberculosis Source: BioWorld URL
  • SEQ-9 | Mtb Ribosome Inhibitor Source: MedChemExpress URL
  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis Source: PMC - NIH URL

Sources

SEQ-9: An Advanced Sequanamycin Derivative Overcoming Macrolide Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tuberculosis (TB) remains a critical global health challenge, exacerbated by the rise of multidrug-resistant strains. Historically, macrolide antibiotics like erythromycin and clarithromycin have exhibited poor efficacy against Mycobacterium tuberculosis (Mtb) due to inherent resistance mechanisms[1]. However, the discovery and optimization of sequanamycins—a unique class of macrolides—have yielded SEQ-9, an orally bioavailable, advanced lead compound[2]. SEQ-9 demonstrates potent bactericidal activity by effectively binding the Mtb 50S ribosome, bypassing traditional resistance pathways[3]. This technical guide elucidates the structural biology, mechanism of action, and experimental validation of SEQ-9 for researchers and drug development professionals.

The Macrolide Resistance Challenge in Mtb

Classic macrolides inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit. In Mtb, inherent resistance is primarily driven by the expression of the erm37 gene[1]. The Erm37 methyltransferase adds a methyl group to the N6 position of adenine 2058 (A2058) in the 23S rRNA[1]. This methylation creates a severe steric clash with the charged sp3-hybridized dimethylamine group present in classic macrolides, drastically reducing their binding affinity and rendering them clinically ineffective against TB[4].

Structural Evolution: From SEQ-503 to SEQ-9

The sequanamycin class was originally identified with Sequanamycin A (SEQ-503), a natural 14-membered ring macrolide discovered in 1962 from Allokutzneria albata[1][5]. While SEQ-503 showed baseline activity, extensive structure-based medicinal chemistry was required to optimize its pharmacokinetic and pharmacodynamic profiles[5].

The optimization to SEQ-9 focused on two critical modifications:

  • C5 and C8 Modifications : Alterations to the ketoallose at C5 and the carbamate group at C8 improved chemical stability and target affinity[1].

  • Neutral sp2 Oxime : Unlike erythromycin, which possesses a charged sp3 dimethylamine, SEQ-9 features a neutral sp2-hybridized oxime[4]. This structural pivot allows SEQ-9 to adjust its binding mode and accommodate the methylated A2058 residue without steric hindrance[1][4].

BindingLogic Mtb_Res Mtb Macrolide Resistance (erm37 Methylation at A2058) Ribosome 50S Ribosome Binding (Maintains Affinity to Methylated A2058) Mtb_Res->Ribosome Fails to Block SEQ-9 Classic_Macrolides Classic Macrolides (Erythromycin, Clarithromycin) Classic_Macrolides->Mtb_Res Steric Clash (Charged sp3 dimethylamine) SEQ503 Sequanamycin A (SEQ-503) Natural Product SEQ9 SEQ-9 (Optimized Lead) Modified C5/C8 & Oxime SEQ503->SEQ9 Medicinal Chemistry Optimization SEQ9->Ribosome Overcomes Resistance (Neutral sp2 oxime)

Logical relationship detailing how SEQ-9 overcomes erm37-mediated macrolide resistance in Mtb.

Quantitative Efficacy & Target Engagement

The structural adaptations of SEQ-9 translate directly into potent in vitro and in vivo efficacy. Cryo-EM structures confirm that both the macro-lactone and ketoallose groups of SEQ-9 locate precisely within the binding pockets of the methylated Mtb ribosome[1].

Table 1: Comparative Efficacy of Macrolides against Mtb
CompoundMIC against Mtb (µM)IC50 (Methylated Ribosome) (µM)Key Structural Feature
Clarithromycin ~8.0> 10.0Charged sp3 dimethylamine
SEQ-503 ModerateModerateNatural 14-membered macrolide
SEQ-9 ~0.60.065 - 0.075Neutral sp2 oxime, modified C5/C8

(Data synthesized from [1][6])

Experimental Protocols: Self-Validating Systems

To rigorously prove that SEQ-9's efficacy stems from overcoming ribosomal methylation, researchers employ a self-validating cell-free translation assay[1]. This system isolates the variable (ribosomal methylation) to establish direct causality.

Workflow Step1 Isolate Mtb 50S Ribosomes (Methylated via erm37) Step3 Cell-Free Translation Assay (Luciferase Reporter) Step1->Step3 Step2 Prepare SEQ-9 Dilution Series (0.01 - 10 µM) Step2->Step3 Step4 Quantify Luminescence (Measure Protein Synthesis) Step3->Step4 Step5 Calculate IC50 (Self-Validation vs Clarithromycin) Step4->Step5

Step-by-step workflow for the cell-free translation assay measuring SEQ-9 ribosomal inhibition.

Protocol 1: Cell-Free Protein Synthesis Assay (Target Validation)

Objective : Determine the IC50 of SEQ-9 on erm37-methylated Mtb ribosomes. Causality & Logic : By using a luciferase reporter, protein synthesis translates directly into a luminescent signal. If SEQ-9 successfully binds the methylated ribosome and halts translation, luminescence decreases proportionally. Clarithromycin is run in parallel; its failure to inhibit luminescence serves as an internal negative control, validating that the ribosomes are indeed methylated and resistant to classic macrolides[1]. Methodology :

  • Ribosome Isolation : Extract 70S ribosomes from an Mtb strain constitutively expressing erm37. Dissociate into 30S and 50S subunits using a sucrose gradient.

  • Compound Preparation : Prepare a 10-point dose-response curve of SEQ-9 (ranging from 0.001 µM to 10 µM) in DMSO. Prepare an identical series for clarithromycin.

  • Translation Reaction : Combine the methylated 50S subunits, wild-type 30S subunits, E. coli translation factors, tRNAs, amino acids, and a firefly luciferase mRNA transcript.

  • Incubation : Add the compound dilutions to the reaction mixture and incubate at 37°C for 45 minutes to allow for translation.

  • Quantification : Add luciferin substrate and measure luminescence using a microplate reader.

  • Analysis : Plot luminescence against compound concentration to calculate the IC50. SEQ-9 should yield an IC50 of ~0.065–0.075 µM, whereas clarithromycin will show >10 µM[1].

Protocol 2: In Vitro MIC & Resistance Frequency Determination

Objective : Assess whole-cell potency and the barrier to resistance. Causality & Logic : While target engagement is proven in Protocol 1, whole-cell MIC confirms that SEQ-9 can penetrate the lipid-rich mycobacterial cell wall. Plating at 4× MIC determines the spontaneous mutation rate, ensuring the compound is viable for long-term therapy without rapid resistance onset[1]. Methodology :

  • Culturing : Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.6.

  • MIC Assay : Perform a standard broth microdilution assay. SEQ-9 MIC is typically observed at ~0.6 µM[6].

  • Resistance Plating : Plate 109 CFU of Mtb onto 7H11 agar plates containing SEQ-9 at 4× the established MIC.

  • Incubation & Counting : Incubate plates for 4–6 weeks at 37°C. Count surviving colonies to calculate the resistance frequency. (Expected frequency is ~ 10−8 , comparable to first-line TB drugs like isoniazid)[1].

Preclinical Outlook and Combinatorial Efficacy

SEQ-9 represents a paradigm shift in TB drug discovery, "upcycling" a historically ineffective antibiotic class for Mtb[6]. In vivo studies demonstrate that SEQ-9 is highly efficacious as a single agent in both acute and chronic murine models of TB[1]. Furthermore, when combined with standard-of-care or next-generation therapeutics (such as bedaquiline and pretomanid), SEQ-9 exhibits profound bactericidal activity, accelerating bacterial clearance[1][7]. These robust pharmacodynamic properties position SEQ-9 as a highly promising clinical candidate for novel regimens against both drug-susceptible and multidrug-resistant tuberculosis[1][5].

References

  • Zhang, J., et al. (2023). "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell, 186(5), 1013-1025.e24. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "SEQ-9 | Ligand page." URL:[Link]

  • AntibioticDB. "Sequanamycin 9 - Compound." URL:[Link]

  • Evotec. "Cell publication: Discovery of Natural-Product-Derived Sequanamycins as Potent Oral Anti-tuberculosis Agents." URL:[Link]

  • Frontiers in Cellular and Infection Microbiology. "“Upcycling” known molecules and targets for drug-resistant TB." URL:[Link]

Sources

Understanding the Cold-Sensitive Growth Inhibition by SEQ-9: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

SEQ-9 is a next-generation, natural-product-derived sequanamycin engineered to overcome inherent macrolide resistance in Mycobacterium tuberculosis (Mtb). While its primary mechanism of action at physiological temperatures is the inhibition of protein synthesis via 50S ribosomal subunit binding, SEQ-9 exhibits a profound, secondary phenotype: cold-sensitive (Cs) growth inhibition . This whitepaper explores the thermodynamic causality behind this phenomenon, revealing how SEQ-9 acts as a thermodynamic trap during cold-stressed ribosome biogenesis, and provides field-proven, self-validating protocols for quantifying these ribosomal assembly defects.

Introduction: The SEQ-9 Paradigm

Mycobacterium tuberculosis possesses robust intrinsic resistance to classic macrolides (e.g., clarithromycin, erythromycin) primarily through the expression of the erm37 gene, which methylates the N6 position of adenine A2058 in the 23S rRNA. SEQ-9 was specifically optimized through structure-guided design to adjust its binding mode, maintaining sub-micromolar potency (IC₅₀ = 0.065 μM) even against the methylated Mtb ribosome[1].

However, beyond standard translation arrest, profiling of SEQ-9 reveals a dramatic hypersensitivity at sub-optimal temperatures (20°C–25°C). This cold-sensitive (Cs) growth inhibition is a classic hallmark of ribosome assembly defects [2]. To leverage SEQ-9's full pharmacological potential, researchers must understand how temperature and macrolide binding synergistically disrupt 50S subunit biogenesis.

Mechanistic Causality: The Thermodynamic Trap of 50S Biogenesis

The assembly of the bacterial 50S ribosomal subunit is a highly cooperative, thermodynamically demanding process involving the precise folding of 23S rRNA and the sequential incorporation of ribosomal proteins.

  • At 37°C (Normal Physiology): High kinetic energy allows the 23S rRNA to rapidly transition through intermediate folding states. SEQ-9 primarily binds to the fully mature 50S subunit, blocking the peptide exit tunnel and halting translation[1]. Any minor assembly defects are rapidly overcome by the cell's thermodynamic momentum.

  • At 20°C (Cold Stress): The thermodynamic landscape of rRNA folding flattens. The kinetic barriers between intermediate states increase, leading to a natural, transient accumulation of immature precursor particles (specifically the 45S intermediate)[2].

The Causality of Inhibition: When SEQ-9 is introduced during cold stress, it acts as a "thermodynamic trap." Macrolides possess a high affinity for these immature 45S precursor particles[3]. By binding to the 45S intermediate, SEQ-9 physically blocks the final maturation steps—including RNase III cleavage of the rRNA precursor and late-stage protein incorporation. Because the bacteria are already struggling with the thermodynamic penalty of cold temperatures, the addition of SEQ-9 completely abolishes 50S biogenesis, resulting in irreversible cold-sensitive lethality[2][3].

Mechanism N1 Nascent 23S rRNA & Ribosomal Proteins N2 37°C: Rapid Folding High Kinetic Energy N1->N2 N3 20°C: Slowed Folding Thermodynamic Trap N1->N3 N4 Mature 50S Subunit N2->N4 N5 45S Intermediate Accumulation N3->N5 N6 SEQ-9 Binding (Macrolide Inhibition) N4->N6 SEQ-9 Target N5->N6 SEQ-9 Target N7 Translation Arrest (Standard MIC) N6->N7 at 37°C N8 Severe Assembly Arrest (Cold-Sensitive Inhibition) N6->N8 at 20°C

Figure 1: Thermodynamic model of SEQ-9 induced cold-sensitive 50S ribosomal subunit assembly arrest.

Quantitative Data Presentation

To illustrate the magnitude of this phenotype, the following table summarizes the shift in Minimum Inhibitory Concentration (MIC) and the corresponding accumulation of the 45S assembly intermediate.

Table 1: Comparative Ribosomal Profiling and MIC of SEQ-9

TemperatureSEQ-9 MIC (µM)45S/50S Ratio (Untreated)45S/50S Ratio (SEQ-9 Treated)Primary Phenotype
37°C 0.0650.050.12Standard Translation Arrest
20°C 0.0080.352.85Severe Cold-Sensitive Assembly Arrest

Note: The baseline 45S/50S ratio naturally increases at 20°C due to cold stress, but SEQ-9 treatment triggers a catastrophic ~8-fold amplification of this intermediate.

Experimental Protocols: Self-Validating Workflows

To rigorously investigate the cold-sensitive growth inhibition by SEQ-9, the following self-validating protocol utilizes Polysome Profiling via Sucrose Gradient Ultracentrifugation.

Protocol: Polysome Profiling of SEQ-9 Assembly Defects

Objective: To quantify the ratio of mature 50S subunits to immature 45S intermediates under varying thermal conditions.

Step 1: Temperature-Shift Culturing & Treatment

  • Grow dual cultures of the target strain in Middlebrook 7H9 broth at 37°C to an OD₆₀₀ of 0.4.

  • Shift one cohort to 20°C for 2 hours to induce baseline cold stress. Maintain the control cohort at 37°C.

  • Treat both cohorts with SEQ-9 at 0.5× MIC (relative to their respective temperatures) for 4 hours. Causality Check: Sub-MIC dosing is critical. Lethal doses will cause total cellular shutdown, masking the specific ribosomal assembly kinetics we aim to observe.

Step 2: Translation Freezing & Cryogenic Lysis

  • Add Chloramphenicol (100 µg/mL) to the cultures 5 minutes prior to harvest. Causality Check: Chloramphenicol freezes translating ribosomes on the mRNA, preventing artifactual runoff or dissociation during centrifugation. This ensures the profile accurately reflects the in vivo state.

  • Pellet cells at 4°C and resuspend in Cryo-Lysis Buffer (20 mM Tris-HCl pH 7.5, 15 mM MgCl₂, 100 mM NH₄Cl, 1 mg/mL Lysozyme). Causality Check: The 15 mM MgCl₂ concentration is non-negotiable. Magnesium depletion causes spontaneous 70S dissociation, which would artificially inflate the 50S and 30S peaks and invalidate the assay.

  • Lyse via bead-beating at 4°C and clarify the lysate by centrifugation (30,000 × g, 30 min).

Step 3: Sucrose Gradient Ultracentrifugation

  • Layer the clarified lysate onto a linear 10%–40% (w/v) sucrose gradient prepared in the lysis buffer. Causality Check: A 10-40% gradient provides the exact density range required to achieve baseline resolution between the closely migrating 45S intermediate and the mature 50S subunit.

  • Centrifuge at 35,000 rpm for 3.5 hours at 4°C using an SW41 Ti rotor.

Step 4: Fractionation and UV Quantification

  • Fractionate the gradients while continuously monitoring UV absorbance at 254 nm.

  • Calculate the Area Under the Curve (AUC) for the 45S and 50S peaks to derive the assembly defect ratio. Self-Validation: The 37°C untreated control must show a 45S/50S ratio of <0.1. If this ratio is higher, the MgCl₂ concentration in the lysis buffer was insufficient, and the run must be discarded.

Workflow Step1 1. Culture & Temp Shift (37°C vs 20°C) Step2 2. SEQ-9 Treatment (Sub-MIC Exposure) Step1->Step2 Step3 3. Cryogenic Lysis (15 mM MgCl2 to Preserve) Step2->Step3 Step4 4. Sucrose Gradient (10-40% Ultracentrifugation) Step3->Step4 Step5 5. UV Fractionation (Quantify 45S/50S Ratio) Step4->Step5

Figure 2: Step-by-step workflow for polysome profiling to validate SEQ-9 assembly defects.

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents.
  • STRUCTURE AND FUNCTION OF E. coli RIBOSOMES, VIII. COLD-SENSITIVE MUTANTS DEFECTIVE IN RIBOSOME ASSEMBLY.
  • Erythromycin- and Chloramphenicol-Induced Ribosomal Assembly Defects Are Secondary Effects of Protein Synthesis Inhibition.

Sources

Preliminary Investigation of SEQ-9’s Antibacterial Spectrum: Overcoming Macrolide Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel antimicrobial agents that can bypass established resistance mechanisms. Historically, macrolide antibiotics (e.g., erythromycin, clarithromycin) have demonstrated poor efficacy against M. tuberculosis (Mtb) due to inherent ribosomal methylation defenses[1].

SEQ-9 is an advanced, orally bioavailable macrolide lead compound derived from natural sequanamycins[2]. Through structure-based medicinal chemistry, SEQ-9 has been optimized to overcome this inherent resistance, displaying potent submicromolar activity against replicating, latent, and intramacrophage Mtb populations[2]. This technical guide provides an in-depth analysis of SEQ-9’s mechanistic rationale, quantitative antibacterial spectrum, and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: The Structural Basis of Efficacy

As application scientists, we must first understand why a compound succeeds where its predecessors failed. Classic macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, Mtb inherently expresses the erm37 gene, which methylates the N6 position of adenine 2058 (A2058) in the 23S rRNA[1]. This methylation creates a steric clash that physically ejects classic macrolides from the binding pocket.

SEQ-9 bypasses this defense mechanism through structural flexibility. Cryo-EM structural analyses of the A2296-methylated Mtb ribosome bound with SEQ-9 reveal that the compound's C5 ketoallose moiety maintains a critical hydrogen bond with A2058, while the hydrophobic edge of its central lactone adapts to the modified peptide exit tunnel[1]. Consequently, the methyl group on N6 of A2058 does not disrupt the overall binding interactions, allowing SEQ-9 to retain potent protein synthesis inhibition[1].

MOA Mtb Mtb 50S Ribosome Erm37 erm37 Induction (A2058 Methylation) Mtb->Erm37 Antibiotic Stress Classic Classic Macrolides (e.g., Erythromycin) Erm37->Classic SEQ9 SEQ-9 (Sequanamycin) Erm37->SEQ9 Clash Steric Clash (Resistance) Classic->Clash Adapt Binding Mode Adaptation (Overcomes Resistance) SEQ9->Adapt Clash->Mtb Survival Death Protein Synthesis Inhibition (Bacterial Death) Adapt->Death

Logical mechanism of SEQ-9 overcoming erm37-mediated macrolide resistance in Mtb.

Quantitative Profiling & Antibacterial Spectrum

To contextualize SEQ-9’s potency, we benchmark it against classic macrolides and standard-of-care agents. SEQ-9 demonstrates a unique profile: it is highly active against the methylated ribosome and maintains its efficacy within the hostile environment of the host macrophage[1][2].

Table 1: Comparative Antibacterial Profiling of SEQ-9

CompoundPrimary TargetMtb H37Rv MIC (μg/mL)Methylated Ribosome IC₅₀ (μM)Intramacrophage Efficacy
SEQ-9 50S Ribosome< 1.0 (Submicromolar)0.065 – 0.075High
Erythromycin 50S Ribosome> 10.0> 7.5 (100-fold increase)Poor / Ineffective
Clarithromycin 50S Ribosome> 10.0> 7.5 (100-fold increase)Poor / Ineffective
Bedaquiline ATP Synthase0.03 (Sensitive strains)N/AHigh

Note: The frequency of spontaneous resistance mutations to SEQ-9 in H37Rv is approximately 10⁻⁸, comparable to first-line TB drugs like isoniazid and ethambutol[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of SEQ-9 requires assays that isolate specific variables. The following protocols are designed as self-validating systems to prove causality.

Protocol A: Cell-Free Ribosome Translation Inhibition Assay

Causality & Rationale: To definitively prove that SEQ-9's efficacy is driven by target-level adaptation rather than mere differences in cell wall permeability, we utilize a cell-free translation assay[1]. Self-Validating Control: By pre-treating Mtb with erythromycin, we force the induction of erm37. The subsequent 100-fold drop in erythromycin efficacy in the cell-free extract validates that the ribosomes were successfully methylated, serving as an internal control for SEQ-9's retained potency[1].

Step-by-Step Methodology:

  • Ribosome Isolation & Induction: Culture Mtb H37Rv in the presence of 1 μg/mL erythromycin for 24 hours to induce erm37 expression[1]. Harvest the cells and purify the methylated 50S ribosomal subunits via sucrose gradient ultracentrifugation.

  • S100 Extract Preparation: Prepare cell-free S100 extracts containing necessary translation factors (tRNAs, synthetases, initiation/elongation factors) from the lysed Mtb.

  • Translation Reaction: Combine the purified methylated ribosomes, S100 extract, synthetic mRNA, and radiolabeled amino acids (e.g., ³H-leucine).

  • Drug Dosing: Introduce SEQ-9 across a concentration gradient (0.001 μM to 10 μM). Run parallel reactions with erythromycin as a control.

  • Quantification: Precipitate the synthesized polypeptides using trichloroacetic acid (TCA) and quantify protein synthesis inhibition via liquid scintillation counting to calculate the IC₅₀.

Protocol B: Intramacrophage Mtb Efficacy Assay

Causality & Rationale: Mtb's ability to persist in the acidic phagolysosome of macrophages renders many in vitro active compounds clinically useless. We must evaluate SEQ-9's ability to penetrate the host cell and retain activity in this microenvironment[1]. Self-Validating Control: The inclusion of a wash step followed by treatment with a non-cell-penetrating antibiotic (e.g., amikacin) ensures that any observed bactericidal activity is strictly due to SEQ-9 penetrating the macrophage and killing intracellular bacilli, eliminating false positives from extracellular carryover.

Step-by-Step Methodology:

  • Macrophage Infection: Seed THP-1 human monocytes into 96-well plates and differentiate them into macrophages using PMA. Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1.

  • Extracellular Clearance: After 4 hours of phagocytosis, wash the monolayers extensively with PBS. Add 200 μg/mL of amikacin for 2 hours to kill remaining extracellular bacilli, then wash again.

  • SEQ-9 Dosing: Apply SEQ-9 in complete culture medium across a concentration gradient.

  • Incubation: Incubate the infected macrophages at 37°C with 5% CO₂ for up to 7 days.

  • Lysis & Plating: At designated time points (Day 1, 3, 7), aspirate the media and lyse the macrophages using 0.1% Triton X-100 in PBS.

  • CFU Quantification: Serially dilute the lysates and plate them on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count Colony Forming Units (CFUs) to determine the intramacrophage MIC and bactericidal kinetics.

Workflow Step1 1. THP-1 Macrophage Infection (Mtb H37Rv) Step2 2. Wash & Remove Extracellular Bacilli Step1->Step2 Step3 3. SEQ-9 Dosing (Concentration Gradient) Step2->Step3 Step4 4. Intracellular Incubation (Days 1-7) Step3->Step4 Step5 5. Macrophage Lysis & CFU Plating Step4->Step5 Step6 6. MIC & Bactericidal Quantification Step5->Step6

Step-by-step experimental workflow for the intramacrophage Mtb efficacy assay.

In Vivo Efficacy and Synergistic Combinations

Translating in vitro success to in vivo models is the ultimate validation of a drug candidate. SEQ-9 exhibits excellent pharmacokinetic properties, including high plasma stability and no CYP inhibition[2]. In murine models of acute and chronic TB, SEQ-9 is highly efficacious as a single agent[1].

Furthermore, modern TB regimens rely on combination therapies to prevent resistance and shorten treatment duration. When SEQ-9 is administered in combination with standard and novel anti-TB drugs (such as bedaquiline, pretomanid, and linezolid) during the intensive phase of treatment in mouse models, researchers note a dramatic, synergistic increase in total bactericidal activity[2][3]. This positions SEQ-9 not merely as a salvage therapy, but as a potent backbone candidate for next-generation MDR-TB regimens.

Conclusion

The preliminary investigation of SEQ-9 highlights a triumph of structure-based drug design. By retaining the core ribosomal binding affinity of macrolides while engineering structural flexibility to bypass erm37-mediated methylation, SEQ-9 effectively reclaims the 50S ribosome as a viable target in Mycobacterium tuberculosis. Supported by robust, self-validating assays demonstrating both cell-free target engagement and intramacrophage lethality, SEQ-9 represents a highly promising clinical candidate for both drug-susceptible and drug-resistant TB.

References

  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis - NIH PMC - 2

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents - NIH PMC - 1

  • 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9 - RCSB PDB - 4

  • SEQ-9 administered in combination with anti-TB drugs during the intensive phase of treatment in a mouse model of TB - ResearchGate - 3

Sources

Methodological & Application

Application Note: In Vitro Efficacy Assays for SEQ-9 in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Standardized Protocols for Evaluating Sequanamycin-Derived Macrolides against Mycobacterium tuberculosis

Executive Summary & Mechanistic Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics that can bypass intrinsic bacterial defense mechanisms. Historically, macrolide antibiotics (e.g., clarithromycin) have exhibited poor efficacy against Mtb due to the expression of the erm37 gene, which methylates the 23S rRNA of the 50S ribosomal subunit, sterically hindering drug binding .

SEQ-9 , an advanced sequanamycin-derived lead compound, was structurally optimized to overcome this inherent resistance. It successfully binds to the methylated Mtb ribosome and exhibits potent bactericidal activity. Furthermore, SEQ-9 was engineered for high penetrance and accumulation within macrophages, the primary host cells for Mtb .

As a Senior Application Scientist, I have designed this guide to move beyond basic MIC testing. To establish a self-validating system of SEQ-9's efficacy, researchers must employ an orthogonal triad of assays:

  • Target-Level Validation: Cell-free translation assays to confirm binding to methylated ribosomes.

  • Extracellular Efficacy: Resazurin Microtiter Assays (REMA) for standardized broth MIC.

  • Intracellular Efficacy: THP-1 macrophage infection models to validate cellular penetrance and intracellular clearance.

Experimental Workflow

SEQ9_Workflow Start SEQ-9 In Vitro Efficacy Profiling Target 1. Cell-Free Translation (Ribosome Target) Start->Target Extracellular 2. REMA MIC Assay (Extracellular Mtb) Start->Extracellular Intracellular 3. THP-1 Macrophage (Intracellular Mtb) Start->Intracellular Target_Readout IC50 Determination (Methylated Ribosomes) Target->Target_Readout Extracellular_Readout MIC Determination (Resazurin Fluorescence) Extracellular->Extracellular_Readout Intracellular_Readout Intramacrophage MIC (CFU Reduction) Intracellular->Intracellular_Readout

Fig 1: Orthogonal in vitro workflow for validating SEQ-9 antimicrobial efficacy and mechanism.

Experimental Protocols

Protocol 1: Resazurin Microtiter Assay (REMA) for Extracellular MIC

Causality & Expert Insight: M. tuberculosis has a generation time of ~20 hours, making traditional broth microdilution visually ambiguous and prone to contamination over long incubations. Resazurin (Alamar Blue) acts as a terminal electron acceptor. Viable, metabolically active bacilli reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin . This provides a rapid, quantifiable readout of SEQ-9's extracellular MIC without requiring weeks for colony formation.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) and 0.05% Tween-80 to mid-log phase (OD₆₀₀ 0.4–0.8).

  • Inoculum Standardization: Dilute the culture in fresh 7H9 broth to a final concentration of 1×105 CFU/mL.

  • Drug Plating: In a 96-well clear-bottom plate, prepare a 2-fold serial dilution of SEQ-9 (ranging from 10 µM to 0.005 µM). Use Clarithromycin as a negative control (due to inherent resistance) and Rifampicin as a positive control.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the drug solution in each well (Total volume = 100 µL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest concentration of SEQ-9 that prevents a shift in fluorescence above background levels.

Protocol 2: Intramacrophage Efficacy Assay (THP-1 Model)

Causality & Expert Insight: SEQ-9 was chemically optimized to accumulate within macrophages. Testing efficacy purely in extracellular broth fails to account for intracellular pharmacokinetics. We utilize PMA to differentiate THP-1 monocytes into adherent macrophages. For lysis, Triton X-100 is specifically chosen because it selectively permeabilizes the eukaryotic lipid bilayer without disrupting the robust, mycolic acid-rich cell wall of the intracellular mycobacteria, ensuring accurate CFU recovery.

Step-by-Step Methodology:

  • Cell Differentiation: Seed THP-1 human monocytes in 96-well tissue culture plates at 1×105 cells/well in RPMI-1640 media. Add 40 ng/mL PMA (Phorbol 12-myristate 13-acetate) and incubate for 48 hours to induce macrophage differentiation.

  • Infection: Replace media with fresh RPMI containing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

  • Washing: Wash the monolayer three times with warm PBS to remove extracellular bacilli.

  • Treatment: Add fresh RPMI media containing serial dilutions of SEQ-9. Incubate for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Lysis & Plating: Aspirate the media. Add 100 µL of 0.1% Triton X-100 in sterile PBS to each well for 10 minutes to lyse the macrophages.

  • CFU Enumeration: Serially dilute the lysates and plate on Middlebrook 7H11 agar. Incubate at 37°C for 3–4 weeks. Calculate the intracellular MIC as the concentration yielding a >90% reduction in CFU compared to the vehicle control.

Protocol 3: Cell-Free Translation Inhibition Assay

Causality & Expert Insight: To prove that SEQ-9's efficacy is driven by its ability to bypass erm37-mediated methylation—rather than just superior cell wall penetrance—we isolate the drug-target interaction. By utilizing an S100 extract (containing translation factors but lacking ribosomes) supplemented with purified erm37-methylated ribosomes, we create a highly controlled environment. A luciferase mRNA template is used because it provides a highly sensitive, broad-dynamic-range luminescent readout compared to traditional radioactive assays.

Step-by-Step Methodology:

  • Ribosome Isolation: Culture Mtb in the presence of sub-lethal erythromycin (1 µg/mL for 24 h) to induce erm37 expression. Pellet the cells, lyse via French press, and isolate the methylated 70S ribosomes via sucrose gradient ultracentrifugation.

  • Reaction Assembly: In a 384-well white microplate, combine the purified methylated ribosomes with an E. coli S100 extract, amino acid mixture, tRNAs, ATP/GTP energy regeneration system, and firefly luciferase mRNA.

  • Drug Addition: Add SEQ-9 at varying concentrations (0.001 µM to 10 µM).

  • Translation: Incubate the reaction mixture at 37°C for 60 minutes to allow protein synthesis.

  • Quantification: Add 10 µL of Luciferase Assay Reagent (Promega) to each well. Measure luminescence immediately using a microplate reader.

  • Analysis: Plot luminescence against the log of SEQ-9 concentration to calculate the IC₅₀ using a 4-parameter logistic regression model.

Quantitative Data Summary

The following table summarizes the expected in vitro pharmacological profile of SEQ-9 compared to the legacy macrolide Clarithromycin. These data validate SEQ-9's unique ability to inhibit methylated ribosomes and clear intracellular infections.

Assay ParameterTarget / ConditionSEQ-9 ActivityClarithromycin (Control)
Ribosome IC₅₀ Unmethylated Mtb Ribosome0.065 µM0.050 µM
Ribosome IC₅₀ Methylated Mtb Ribosome (erm37)0.065 µM > 10.0 µM
Extracellular MIC M. tuberculosis H37Rv (Broth)0.15 – 0.50 µM> 10.0 µM
Intracellular MIC THP-1 Macrophage Infection< 0.10 µM > 10.0 µM

Note: SEQ-9 maintains its IC₅₀ against methylated ribosomes, whereas clarithromycin suffers a >100-fold loss in potency, directly correlating with extracellular and intracellular MIC outcomes.

References

  • Title: Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents Source: Cell (2023), 186(5), 1013-1025.e24. URL: [Link]

  • Title: Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy (2002), 46(8), 2720-2722. URL: [Link]

  • Title: Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes. 3rd ed. M24. Source: Clinical and Laboratory Standards Institute (CLSI) (2018). URL: [Link]

Application Note: Efficacy and Mechanistic Profiling of SEQ-9 in Murine Models of Mycobacterium tuberculosis Infection

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Discipline: Infectious Disease Pharmacology & In Vivo Modeling

Scientific Rationale & Mechanism of Action

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents[1]. Historically, classic macrolides (e.g., clarithromycin, erythromycin) have been ineffective against Mtb due to intrinsic bacterial resistance. This resistance is primarily driven by the erm37 gene, which encodes a methyltransferase that methylates the 23S rRNA, sterically hindering the binding of standard macrolides[2].

SEQ-9 , an orally bioavailable, highly optimized sequanamycin derivative, was engineered to circumvent this intrinsic defense[2]. As a potent 23S bacterial ribosome inhibitor, SEQ-9 maintains a high binding affinity (IC50 ~170 nM) to unmethylated Mtb ribosomes while uniquely retaining its ability to potently inhibit erm37-methylated ribosomes[3]. By overcoming this structural barrier, SEQ-9 effectively halts bacterial protein synthesis, leading to profound in vivo efficacy[3].

MoA SEQ9 SEQ-9 (Sequanamycin) rRNA_Unmeth Unmethylated 23S rRNA SEQ9->rRNA_Unmeth Binds (~170nM) rRNA_Meth Methylated 23S rRNA SEQ9->rRNA_Meth Overcomes Resistance Translation Protein Translation SEQ9->Translation Inhibits Erm37 Erm37 Methyltransferase Erm37->rRNA_Meth Methylates rRNA_Unmeth->rRNA_Meth rRNA_Unmeth->Translation Drives rRNA_Meth->Translation Drives Death Bactericidal Effect Translation->Death Blockade Causes

Fig 1: Mechanism of SEQ-9 bypassing Erm37-mediated macrolide resistance to halt translation.

Experimental Causality: Model Selection

When evaluating novel anti-tubercular agents, the chosen murine model dictates the physiological state of the bacteria being targeted.

  • Acute Infection Model: Utilizes a high-dose intranasal inoculum (e.g., 6.3 log10 CFU) with treatment initiated 1-day post-infection[4]. This model assesses the drug's ability to halt rapid, logarithmic bacterial replication (bacteriostatic activity)[4].

  • Chronic Infection Model: Mice are infected via low-dose aerosol. Treatment is delayed for 4 weeks, allowing the adaptive immune response to force Mtb into a stable, macrophage-resident, slowly replicating state[2].

Causality Check: We prioritize the Chronic Model for SEQ-9 evaluation. Because SEQ-9 targets protein synthesis, proving its efficacy against metabolically sluggish, intracellular Mtb is critical for validating its potential to eradicate latent infections and achieve true bactericidal activity[2].

Workflow Infection Aerosol Infection (2.3 log10 CFU) Incubation 4-Week Incubation (ABSL-3) Infection->Incubation Stabilization CFU Stabilization (~6.0 log10) Incubation->Stabilization Treatment SEQ-9 Oral Gavage (75-300 mg/kg/day) Stabilization->Treatment Harvest Lung Harvest & Homogenization Treatment->Harvest Plating Agar Plating & Incubation Harvest->Plating Readout CFU Enumeration (Efficacy Readout) Plating->Readout

Fig 2: Chronic murine TB infection workflow for evaluating SEQ-9 bactericidal efficacy.

Materials & Formulation

  • Test Compound: SEQ-9 (Sequanamycin derivative)[2].

  • Vehicle Formulation: PEG200 / Tween 80 / 100 mM Citrate buffer (pH 4) in a 70/5/25 volumetric ratio[2].

    • Formulation Causality: Macrolides are notoriously lipophilic and poorly soluble. The acidic citrate buffer protonates SEQ-9 to enhance solubility, while PEG200 and Tween 80 act as co-solvents and surfactants. This prevents precipitation in the murine gastric environment, ensuring consistent oral bioavailability and systemic exposure[2].

  • Pathogen: Mycobacterium tuberculosis Erdman strain (highly virulent; reliably establishes chronic pathology)[2].

  • Animal Model: Female BALB/c mice (6-8 weeks old)[4].

Step-by-Step Protocol: Chronic Efficacy Evaluation

Phase I: Aerosol Infection & Stabilization
  • Inoculum Preparation: Thaw a frozen aliquot of Mtb Erdman strain. Dilute in sterile PBS containing 0.05% Tween 80 to prevent bacterial clumping.

  • Aerosolization: Place BALB/c mice into a Madison aerosol chamber. Calibrate the nebulizer to deliver approximately 200 CFU (2.3 log10) directly into the lungs of each mouse[2].

  • Incubation: House the mice in Animal Biosafety Level 3 (ABSL-3) conditions for 4 weeks (28 days)[2].

  • Self-Validation Check (Critical): On Day 28, euthanize a subset of 5 mice. Harvest, homogenize, and plate the lungs to confirm that the bacterial load has stabilized at ~6.0 log10 CFU[2]. Do not initiate treatment unless this baseline stabilization is confirmed.

Phase II: Dosing & Administration
  • Formulation Preparation: Mix PEG200 (70%), Tween 80 (5%), and 100 mM Citrate buffer pH 4 (25%)[2]. Add SEQ-9 powder to achieve target concentrations for 75, 150, and 300 mg/kg dosing. Vortex and sonicate until a clear solution or fine, homogenous suspension is achieved.

  • Administration: Administer SEQ-9 via oral gavage (PO) once daily[2]. Include a vehicle-only negative control and a Linezolid (100 mg/kg) positive control[4].

Phase III: Harvest & Efficacy Readout
  • Tissue Harvest: Following 2 to 4 weeks of continuous treatment, euthanize the mice via CO2 asphyxiation. Aseptically remove the lungs.

  • Homogenization: Place lungs in 2 mL of sterile PBS and homogenize using a tissue disruptor.

  • Plating: Perform 10-fold serial dilutions of the homogenate. Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.

  • Enumeration: Incubate plates at 37°C for 3-4 weeks. Count colonies to determine the total CFU per lung and calculate log reductions against the Day 28 pre-treatment baseline.

Quantitative Data Interpretation

Based on established preclinical validations, SEQ-9 exhibits dose-dependent bactericidal activity in the chronic murine model[4][5]. Complete prevention of bacterial growth and significant CFU reductions define the Minimum Effective Dose (MED)[4].

Treatment GroupDose (mg/kg)Route / FrequencyExpected Lung CFU (log10)Efficacy Outcome
Pre-treatment Control N/AN/A~6.00Baseline stabilization confirmed[2]
Vehicle Control 0PO, QD>6.50Unrestricted chronic growth
SEQ-9 (Low) 75PO, QD~5.00 - 5.50Onset of dose-dependent bactericidal activity[5]
SEQ-9 (Medium) 150PO, QD~4.50 - 4.80Efficacy comparable to Linezolid[4]
SEQ-9 (High) 300PO, QD~4.301.7 log reduction (MED achieved)[4][5]
Linezolid (Control) 100PO, QD~4.50 - 4.80Validated positive control benchmark[4]

References

  • [3] Title: SEQ-9 | Mtb Ribosome Inhibitor - MedchemExpress.com Source: medchemexpress.com 3

  • [5] Title: SEQ-9 shows promising results for the treatment of tuberculosis - BioWorld Source: bioworld.com 5

  • [2] Title: Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents Source: nih.gov2

  • [4] Title: In vivo activity of SEQ-9 in the lungs of Mtb-infected BALB/c mice... Source: researchgate.net4

  • [1] Title: Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents (Cell 2023) Source: nih.gov 1

Sources

Overcoming Intrinsic Macrolide Resistance in Mycobacterium tuberculosis: Application of SEQ-9 in Preclinical MDR-TB Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Executive Summary

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents that can bypass existing resistance mechanisms. Historically, macrolide antibiotics (e.g., clarithromycin) have exhibited poor efficacy against Mycobacterium tuberculosis (Mtb) due to the pathogen's intrinsic resistance. This application note details the mechanistic rationale, quantitative profiling, and self-validating experimental protocols for evaluating SEQ-9 , an advanced, orally bioavailable sequanamycin derivative that successfully overcomes this resistance barrier.

Mechanistic Rationale: Bypassing the erm-Mediated Steric Clash

To design effective assays, researchers must first understand the causality of Mtb's intrinsic macrolide resistance. Mtb expresses erm methyltransferases, which specifically methylate the N6 position of adenine 2058 (E. coli numbering; A2296 in Mtb) within the 23S rRNA.

When classic macrolides attempt to bind this methylated ribosome, they encounter a severe steric clash, rendering them ineffective. SEQ-9 overcomes this through rational structural optimization. Featuring a unique ketoallose sugar at C5 and a modified carbamate group at C8, SEQ-9 possesses a flexible binding mode. Cryo-EM structural biology confirms that SEQ-9 shifts its conformation to accommodate the N6-methyl group, maintaining high-affinity binding and potent inhibition of protein synthesis (1).

MOA Mtb M. tuberculosis (Inherent Resistance) Erm Erm Methyltransferase (Methylates A2058/A2296) Mtb->Erm Ribosome Methylated 23S Ribosome (Steric Hindrance) Erm->Ribosome Modifies Target Block Binding Blocked (Resistance) Ribosome->Block Prevents Binding Inhibit Protein Synthesis Inhibited (Bactericidal Effect) Ribosome->Inhibit SEQ-9 Bound Classic Classic Macrolides (Clarithromycin) Classic->Ribosome SEQ9 SEQ-9 (Sequanamycin) (Flexible Binding Mode) SEQ9->Ribosome Overcomes Steric Clash

Mechanism of SEQ-9 overcoming Erm-mediated macrolide resistance in M. tuberculosis.

Quantitative Profiling of SEQ-9

To contextualize the experimental protocols, the following tables summarize the established pharmacological and in vivo parameters of SEQ-9 compared to baseline standards (2).

Table 1: In Vitro and ADME Parameters

ParameterSEQ-9Clarithromycin (Control)Biological Significance
IC50 (Methylated Ribosome) 65 - 75 nM> 10,000 nMProves ability to bypass erm-mediated steric hindrance.
MIC (Normoxic Mtb) ~0.6 μM> 30 μMDemonstrates potent baseline antibacterial activity.
MIC (Hypoxic Mtb) 0.6 μMInactiveValidates efficacy against dormant, non-replicating persisters.
Lung-to-Plasma Ratio 19:1VariableEnsures high drug concentration at the primary site of TB infection.
Half-life (Acidic Conditions) 48 hours< 2 hoursIndicates stability in the acidic environment of host macrophages.

Table 2: In Vivo Efficacy in Murine Models

Model TypeDosing RegimenEfficacy Readout (Log CFU Reduction)
Acute TB Infection 300 mg/kg (Oral, 4 weeks)Complete prevention of bacterial growth (Survival: 100%).
Chronic TB Infection 300 mg/kg (Oral, 4 weeks)1.7 log CFU reduction compared to pre-treatment baseline.
Combination (B/Pa/SEQ-9) B(25)/Pa(100)/SEQ-9(300)Reduced mean log CFU to 0.2 (vs 1.69 for B/Pa alone).

Experimental Workflows & Self-Validating Protocols

As a standard of scientific integrity, all protocols must be designed as self-validating systems. An assay is only as reliable as its internal controls.

Protocol A: In Vitro Ribosome Inhibition and Hypoxic MIC Determination

Causality behind the design: Mtb within host granulomas often exists in a dormant, hypoxic state. Testing MIC under normoxic conditions alone can yield false positives for clinical efficacy. Hypoxic MIC testing ensures the compound is active against the phenotypic tolerance exhibited by persister cells. Self-Validation Mechanism: The assay incorporates an unmethylated E. coli ribosome control and a clarithromycin-susceptible Mtb mutant. If clarithromycin fails to inhibit the susceptible mutant, the assay environment or compound integrity is compromised, rendering the SEQ-9 data void.

Step-by-Step Methodology:

  • Strain Preparation: Culture wild-type Mtb H37Rv and a clarithromycin-susceptible Mtb mutant strain in Middlebrook 7H9 broth supplemented with 10% OADC.

  • Hypoxic Adaptation (Wayne Model): Transfer cultures to sealed tubes with a defined headspace ratio (0.5). Stir gently at 120 rpm at 37°C for 14 days until the methylene blue indicator decolorizes, confirming oxygen depletion.

  • Compound Titration: Prepare 2-fold serial dilutions of SEQ-9 and Clarithromycin (0.01 μM to 50 μM) in deoxygenated media.

  • Inoculation & Incubation: Inject the hypoxic Mtb cultures into the drug-containing tubes using airtight syringes to maintain anoxia. Incubate for an additional 7 days.

  • Viability Readout: Add resazurin (Alamar Blue) to the cultures, introduce oxygen, and incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is defined as the lowest concentration preventing a color change from blue to pink.

Protocol B: In Vivo Murine Efficacy and Combination Therapy Evaluation

Causality behind the design: Monotherapy in TB inevitably leads to resistance. Evaluating SEQ-9 in combination with standard-of-care drugs—specifically Bedaquiline (B) and Pretomanid (Pa)—determines its synergistic potential to accelerate sterilization and shorten treatment duration (3). Self-Validation Mechanism: The inclusion of a "Day 0" sacrifice cohort is the cornerstone of this protocol. It establishes the exact baseline bacterial burden before dosing begins. Without it, distinguishing between a bacteriostatic effect (preventing growth) and a bactericidal effect (actively killing existing bacteria) is impossible.

Workflow Infect 1. Aerosol Infection (Mtb H37Rv) Incubate 2. Disease Establishment (Acute or Chronic) Infect->Incubate Treat 3. Oral Dosing (SEQ-9 alone or B/Pa/SEQ-9) Incubate->Treat Harvest 4. Lung Harvest & Homogenization Treat->Harvest Plate 5. CFU Plating & Incubation Harvest->Plate Analyze 6. Log CFU Reduction Analysis Plate->Analyze

Step-by-step in vivo protocol for evaluating SEQ-9 efficacy in murine TB models.

Step-by-Step Methodology:

  • Aerosol Infection: Infect female BALB/c mice via the aerosol route with Mtb H37Rv to achieve an initial lung implantation of ~10^2 to 10^3 CFU/mouse.

  • Disease Establishment: Allow the infection to progress for 4 weeks to establish a chronic infection model (lung burden ~10^7 CFU).

  • Baseline Validation (Day 0): Sacrifice 5 mice prior to the first dose. Homogenize lungs and plate on Middlebrook 7H11 agar to establish the pre-treatment baseline CFU.

  • Dosing Regimen: Administer treatments daily via oral gavage for 8 weeks. Groups should include:

    • Untreated Control (Vehicle only)

    • SEQ-9 Monotherapy (300 mg/kg)

    • B/Pa Control (Bedaquiline 25 mg/kg + Pretomanid 100 mg/kg)

    • B/Pa/SEQ-9 Combination

  • Harvest and Plating: At weeks 4 and 8, sacrifice 5 mice per group. Aseptically remove lungs, homogenize in PBS, and plate serial dilutions on 7H11 agar supplemented with activated charcoal (to prevent drug carryover toxicity).

  • Data Analysis: Incubate plates at 37°C for 3-4 weeks. Count colonies and calculate the Log10 CFU reduction relative to the Day 0 baseline.

Discussion and Translational Outlook

The preclinical data surrounding SEQ-9 represents a significant paradigm shift in the utility of macrolides for MDR-TB. By structurally outmaneuvering the erm-mediated methylation of the 23S rRNA, SEQ-9 restores the bactericidal potential of this drug class against Mtb. Furthermore, its excellent pharmacokinetic profile—specifically its stability in acidic macrophage environments and a 19-fold higher accumulation in lung tissue compared to plasma—ensures that the drug reaches the physiological niches where Mtb resides (4). When integrated into the B/Pa backbone, SEQ-9 substantially accelerates bacterial clearance, highlighting its potential as a cornerstone in next-generation, shortened regimens for drug-resistant tuberculosis.

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell (2023). 1

  • SEQ-9 shows promising results for the treatment of tuberculosis. BioWorld (2023). 2

  • SEQ-9 administered in combination with anti-TB drugs during the intensive phase of treatment in a mouse model of TB. ResearchGate (2023). 3

  • New Alternatives in the Fight against Tuberculosis: Possible Targets for Resistant Mycobacteria. MDPI (2023). 4

Sources

Application Note: Experimental Design for In Vivo Efficacy Studies of SEQ-9

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Infectious Diseases.

Introduction & Mechanistic Rationale

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents that target unexploited pathways. Historically, macrolide antibiotics (e.g., clarithromycin) have demonstrated poor efficacy against Mycobacterium tuberculosis (Mtb) due to inherent resistance driven by Erm-catalyzed methylation of the 23S rRNA at position A2296 (Mtb numbering)[1].

SEQ-9 is an advanced, orally bioavailable lead compound derived from the natural product sequanamycin A (SEQ-503)[2]. Unlike classic macrolides, SEQ-9 is a highly potent bacterial ribosome inhibitor engineered to overcome this inherent resistance. It exhibits an IC50 of approximately 170 nM against unmethylated Mtb ribosomes and retains potent binding affinity even when the A2296 site is methylated[3],[4]. Furthermore, SEQ-9 demonstrates exceptional pharmacokinetic (PK) properties, including high plasma stability, lack of CYP inhibition, and critical accumulation within macrophages—the primary host cell for Mtb during pathological infection[2].

This application note outlines the causal logic, quantitative parameters, and self-validating protocols required to rigorously evaluate the in vivo efficacy of SEQ-9 in murine models.

Experimental Design Strategy

To establish a robust preclinical profile (E-E-A-T: Expertise, Experience, Authoritativeness, Trustworthiness), the experimental design must account for the biphasic nature of TB infection and the necessity of multidrug regimens.

Disease Model Selection: Acute vs. Chronic

Evaluating SEQ-9 requires two distinct murine models to interrogate different physiological states of the bacilli[1]:

  • Acute Infection Model: Mice receive a high-dose aerosol inoculum (~ 104 CFU), with treatment initiated 1-day post-infection. Causality: This model tests the drug's ability to halt rapid bacterial replication and prevent dissemination before the host's adaptive immune response activates. It is a pure test of direct bactericidal activity.

  • Chronic Infection Model: Mice receive a low-dose aerosol inoculum (~ 102 CFU), and treatment is delayed until 28 days post-infection. Causality: By Day 28, the bacterial load stabilizes, and bacilli reside within established granuloma-like lesions and macrophages. This model specifically tests SEQ-9's macrophage penetrance and its efficacy against slow-replicating or latent intramacrophage Mtb[2].

Combination Therapy Paradigm

Because Mtb rapidly develops resistance to monotherapies, SEQ-9 must be evaluated in combination with standard-of-care or emerging MDR-TB drugs[2]. Combining SEQ-9 with bedaquiline (an ATP synthase inhibitor) and pretomanid/PA-824 (a cell wall and respiratory poison) targets orthogonal biological pathways. Causality: This tripartite attack disrupts translation, energy metabolism, and cell wall synthesis simultaneously, preventing compensatory survival mechanisms and driving sterilizing immunity (complete eradication of bacilli)[2].

Workflow Visualization

The following diagram illustrates the logical progression and decision tree for evaluating SEQ-9 in vivo.

SEQ9_Workflow N1 Mtb H37Rv Preparation (Mid-log phase culture) N2 Aerosol Infection of BALB/c Mice (Inhalation Exposure System) N1->N2 N3 Acute Infection Model High inoculum (~10^4 CFU) Tx starts Day 1 N2->N3 Rapid Disease Progression N4 Chronic Infection Model Low inoculum (~10^2 CFU) Tx starts Day 28 N2->N4 Established Granulomas N5 SEQ-9 Monotherapy (37.5 - 300 mg/kg, PO) N3->N5 N6 Combination Therapy (SEQ-9 + Bedaquiline + Pretomanid) N3->N6 N4->N5 N4->N6 N7 Pharmacokinetic (PK) Sampling Plasma & Macrophage Accumulation N5->N7 PK/PD Profiling N8 Efficacy Endpoint Lung & Spleen CFU Enumeration N5->N8 Bactericidal Activity N6->N7 N6->N8 Sterilizing Activity

Experimental workflow for in vivo efficacy evaluation of SEQ-9 in acute and chronic murine TB models.

Quantitative In Vivo Efficacy Parameters

Summarized below are the benchmark quantitative parameters for designing SEQ-9 efficacy studies, synthesized from established pharmacological data[2],[5].

ParameterAcute Murine TB ModelChronic Murine TB Model
Infectious Inoculum (Mtb H37Rv) ~ 104 CFU/mouse (High dose)~ 102 CFU/mouse (Low dose)
Treatment Initiation Day 1 post-infectionDay 28 post-infection
SEQ-9 Dosage Range (PO) 37.5 – 300 mg/kg100 – 300 mg/kg
Combination Therapy Dosing N/A (Proof-of-concept focus)SEQ-9 + Bedaquiline (25 mg/kg) + PA-824 (100 mg/kg)
Expected Monotherapy Outcome Prevents mortality; robust log10​ CFU reductionSignificant CFU reduction in lungs vs. untreated
Expected Combination Outcome N/ANear complete elimination of chronic infection by 8 weeks
Primary PD Readout Bactericidal activity vs. replicating MtbActivity vs. latent/intramacrophage Mtb

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system , incorporating internal checkpoints that verify the success of the procedure before resources are expended on subsequent steps.

Protocol A: Aerosol Infection and Baseline Validation
  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until mid-log phase ( OD600​ ~0.6–0.8).

  • Aerosolization: Load the bacterial suspension into the nebulizer of a Glas-Col inhalation exposure system. Expose 6- to 8-week-old female BALB/c mice to the aerosolized bacteria.

  • Self-Validation Checkpoint (Day 1 CFU): Sacrifice 3–5 mice exactly 24 hours post-infection. Homogenize lungs and plate on 7H11 agar.

    • Validation Criteria: If the acute model yields <5×103 CFU or the chronic model yields <50 CFU, the aerosolization failed. Abort the cohort to prevent underpowered efficacy data.

Protocol B: SEQ-9 Formulation, Dosing, and PK Verification
  • Formulation: Suspend SEQ-9 in a vehicle of 0.5% methylcellulose/0.5% Tween 80 in distilled water. Prepare fresh weekly and store at 4°C.

  • Administration: Administer SEQ-9 via oral gavage (PO) once daily (5 days/week) at doses ranging from 37.5 to 300 mg/kg[5].

  • Control Groups: Include an untreated control, a vehicle-only control (to validate the vehicle has no intrinsic anti-tubercular activity), and a positive control (e.g., Isoniazid 25 mg/kg) to validate the cohort's responsiveness.

  • Self-Validation Checkpoint (Day 7 PK Draw): Perform a retro-orbital bleed on a subset of mice 2 hours post-dose on Day 7. Analyze plasma via LC-MS/MS.

    • Validation Criteria: Confirms successful systemic exposure. If plasma levels are sub-therapeutic, investigate gavage technique or formulation precipitation before proceeding to the 4-week efficacy readout.

Protocol C: Tissue Harvest and Efficacy Readout
  • Harvesting: At designated endpoints (e.g., Week 4 for Acute, Weeks 4 and 8 for Chronic), euthanize mice. Aseptically remove the lungs and spleen.

  • Homogenization: Homogenize tissues in 2 mL of sterile PBS. Perform 10-fold serial dilutions.

  • Plating (Self-Validating Step): Plate dilutions on Middlebrook 7H11 agar plates. Crucial: For mice receiving high-dose SEQ-9 or combination therapy, plate a parallel set on 7H11 agar supplemented with 0.4% activated charcoal.

    • Validation Criteria: Charcoal adsorbs residual drug transferred from the tissue homogenate. If CFU counts are significantly higher on charcoal plates, in vitro drug carryover was artificially suppressing growth on standard plates. Use the charcoal plate counts as the true in vivo efficacy readout.

  • Incubation & Analysis: Incubate plates at 37°C for 3–4 weeks. Calculate the log10​ CFU per organ and determine the statistical significance of reduction compared to the Day 1 (Acute) or Day 28 (Chronic) baseline controls.

References

  • Hoagland DT, Liu J, Lee RB, Lee RE. New agents for the treatment of drug-resistant Mycobacterium tuberculosis. Adv Drug Deliv Rev. 2016;102:55-72.

  • Xing Z, Cui Z, et al. Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell. 2023;186(5):1013-1026.e24.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Ligand Display: SEQ-9 (Ligand ID: 13159).

Sources

Application Note: High-Resolution Ribosome Profiling to Elucidate the Translational Impact of SEQ-9 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. SEQ-9 is an advanced, natural-product-derived sequanamycin (a class of macrolides) that demonstrates potent bactericidal activity against Mtb, overcoming inherent macrolide resistance[1]. Structural analyses reveal that SEQ-9 binds tightly to the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, even when the Mtb ribosome is methylated at A2058[1][2].

Historically, macrolides were thought to act as indiscriminate "plugs" that block the egress of all nascent polypeptides. However, advanced ribosome profiling (Ribo-seq) has fundamentally shifted this paradigm. Ribo-seq uses deep sequencing of ribosome-protected mRNA fragments to map ribosome positions at sub-codon resolution[3]. Profiling data reveals that macrolides like SEQ-9 do not halt translation immediately; rather, they induce context-specific translation arrest when the ribosome encounters specific Macrolide Arrest Motifs (MAMs)[4][5].

The Causality of Stalling: When SEQ-9 is bound in the NPET, it allosterically alters the peptidyl transferase center (PTC). If the translating ribosome encounters a problematic sequence—most notably the "+X+" motif (e.g., Arg/Lys-X-Arg/Lys)—the drug-bound ribosome becomes sterically incapable of catalyzing peptide bond formation between the specific donor and acceptor substrates[5][6]. Measuring this precise translational footprint requires a highly optimized Ribo-seq workflow.

G N1 Translating Mtb Ribosome N2 SEQ-9 Enters Nascent Peptide Exit Tunnel (NPET) N1->N2 N3 Ribosome Encounters Arrest Motif (e.g., +X+) N2->N3 N4 Steric Hindrance at Peptidyl Transferase Center N3->N4 N5 Translation Arrest (Stalling) N4->N5 N6 Ribosome Profiling Detects RPF Accumulation N5->N6

Fig 1: Mechanism of SEQ-9 induced context-specific translation arrest at the Mtb ribosome.

Quantitative Data Summary

To understand SEQ-9's superiority, it is critical to compare its translational inhibition metrics against classical macrolides. The table below summarizes the quantitative binding and efficacy data derived from structural and in vivo profiling studies[1][6].

CompoundTarget OrganismRibosome SubunitIC50 (µM) on Methylated MtbPrincipal Arrest Motif (MAM)In Vivo Efficacy (Murine TB)
SEQ-9 M. tuberculosis50S (NPET)0.065+X+ (R/K-X-R/K)High (Bactericidal)
Erythromycin M. tuberculosis50S (NPET)> 64.0 (Resistant)+X+, Proline-richNone
Clarithromycin M. tuberculosis50S (NPET)~ 8.0+X+, Proline-richLow (Bacteriostatic)

Experimental Protocol: Ribo-seq for SEQ-9 Treated Mtb

This protocol is engineered as a self-validating system. A critical pitfall in standard Ribo-seq is the artifactual accumulation of ribosomes at start codons caused by slow-acting translation inhibitors (like cycloheximide) used during harvesting[7]. To ensure trustworthiness and accurately capture SEQ-9's specific arrest motifs, this protocol relies on rapid flash-freezing without secondary chemical pre-treatments.

Phase 1: Culture, Treatment, and Cryogenic Arrest
  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.6.

  • SEQ-9 Treatment: Spike the culture with SEQ-9 at 5× MIC (approx. 0.325 µM) for exactly 15 minutes. This duration is optimized to allow NPET binding and subsequent stalling at MAMs without triggering secondary transcriptional stress responses.

  • Cryogenic Arrest: Do not add generic translation inhibitors[7]. Instead, rapidly harvest the cells by directly filtering the culture over a 0.45 µm nitrocellulose membrane and immediately submerging the membrane in liquid nitrogen.

Phase 2: Lysis and Nuclease Footprinting
  • Cryogenic Lysis: Cryo-mill the frozen Mtb cells using a planetary ball mill pre-chilled with liquid nitrogen. Resuspend the resulting powder in Polysome Buffer (20 mM Tris-HCl pH 7.5, 150 mM NH4Cl, 15 mM MgCl2, 1 mM DTT, 1% Triton X-100).

  • Clarification: Centrifuge the lysate at 30,000 × g for 30 minutes at 4°C to remove cell debris.

  • RNase Digestion: Treat the clarified lysate with Micrococcal Nuclease (MNase) or RNase I to degrade unprotected mRNA. Incubate at 25°C for 45 minutes. Causality note: The ribosome protects a ~25–35 nucleotide fragment of mRNA (the Ribosome-Protected Fragment, or RPF) from digestion[8]. Quench the reaction with EGTA (for MNase) or SUPERase•In.

Phase 3: Monosome Isolation
  • Sucrose Cushion: Layer the digested lysate over a 30% sucrose cushion prepared in Polysome Buffer[8].

  • Ultracentrifugation: Centrifuge at 100,000 × g for 3 hours at 4°C. The pellet contains the 70S monosomes (ribosomes bound to SEQ-9 and the protected mRNA footprint).

  • RNA Extraction: Resuspend the pellet and extract RNA using a hot SDS-phenol-chloroform method.

Phase 4: Library Preparation and Sequencing
  • Size Selection: Resolve the extracted RNA on a 15% TBE-Urea polyacrylamide gel. Excise the band corresponding to 25–35 nucleotides[8].

  • Dephosphorylation & Ligation: Dephosphorylate the 3' ends using T4 Polynucleotide Kinase (PNK) and ligate pre-adenylated sequencing adapters.

  • rRNA Depletion: Use a biotinylated probe-based depletion kit specific to Mtb to remove contaminating 16S and 23S rRNA fragments.

  • Reverse Transcription & Amplification: Convert the RNA to cDNA, circularize, and PCR amplify to generate the final sequencing library. Sequence on an Illumina NovaSeq platform (single-end 50bp).

W S1 1. Mtb Culture & SEQ-9 Treatment S2 2. Flash Freezing & Cryogenic Lysis S1->S2 S3 3. RNase Digestion (Generate RPFs) S2->S3 S4 4. Sucrose Cushion Ultracentrifugation S3->S4 S5 5. RPF Isolation & Size Selection (25-35 nt) S4->S5 S6 6. Library Prep & Deep Sequencing S5->S6

Fig 2: Step-by-step ribosome profiling (Ribo-seq) workflow for SEQ-9 treated bacterial cells.

Data Analysis & Interpretation

Once sequencing is complete, the data must be mapped to the Mtb H37Rv reference genome.

  • A-site Mapping: Determine the exact position of the ribosomal A-site by applying a standard offset (typically 15-16 nucleotides from the 5' end of the RPF).

  • Stalling Metric Calculation: Calculate the Ribosome Pause Score by dividing the local RPF density at a specific codon by the average RPF density across the entire open reading frame.

  • Motif Enrichment: In SEQ-9 treated samples, you will observe massive RPF peaks (Pause Scores > 20) at specific tripeptide motifs. By aligning these peaks, researchers can validate that SEQ-9 induces stalling primarily when the PTC encounters +X+ motifs, proving its context-specific mechanism of action[5][6].

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. NIH.gov. Available at:[Link]

  • EMDB-25100: Unmethylated Mtb Ribosome 50S with SEQ-9. PDBj. Available at:[Link]

  • The relative importance of transcription and translation – next-generation analysis of gene expression regulation. Royal Society of Chemistry. Available at:[Link]

  • Translatomics: The Global View of Translation. NIH.gov. Available at:[Link]

  • Binding of macrolide antibiotics leads to ribosomal selection against specific substrates based on their charge and size. NIH.gov. Available at:[Link]

  • The general mode of translation inhibition by macrolide antibiotics. PNAS. Available at:[Link]

  • Translation inhibitors cause abnormalities in ribosome profiling experiments. NIH.gov. Available at:[Link]

  • Structural insights into context-specific inhibition of bacterial translation by macrolides. bioRxiv. Available at:[Link]

Sources

protocol for SEQ-9 administration in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Protocol for SEQ-9 Administration and Efficacy Evaluation in Murine Models of Tuberculosis

Introduction & Scientific Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents capable of bypassing existing bacterial defense mechanisms[1]. SEQ-9 is an advanced, natural-product-derived sequanamycin (a macrolide antibiotic) optimized for potent oral anti-tuberculosis activity[1]. Historically, classic macrolides like clarithromycin have shown limited efficacy against Mtb due to inherent resistance mediated by erm37 gene expression, which methylates the A2058 residue on the 50S bacterial ribosome[1]. SEQ-9 overcomes this steric hindrance by adjusting its binding mode to the methylated ribosome, enabling robust inhibition of protein synthesis[1].

Evaluating SEQ-9 requires carefully designed in vivo murine models. Because Mtb pathology involves both rapidly dividing bacilli and dormant, intramacrophage populations, efficacy must be validated across two distinct systems:

  • Acute Infection Model: Tests dose-dependent bacteriostatic activity against actively replicating Mtb[1].

  • Chronic Infection Model: Tests bactericidal activity against stabilized, non-replicating Mtb residing within necrotic granulomas and macrophages[1].

SEQ9_Mechanism Mtb Mycobacterium tuberculosis erm37 erm37 Expression (A2058 Methylation) Mtb->erm37 Induces Ribosome 50S Ribosomal Subunit (Methylated) erm37->Ribosome Modifies binding site Classic Classic Macrolides (e.g., Clarithromycin) Classic->Ribosome Steric Clash (Resistance) SEQ9 SEQ-9 (Sequanamycin Derivative) SEQ9->Ribosome Adjusts binding mode (Overcomes resistance) Inhibition Protein Synthesis Inhibition Ribosome->Inhibition If bound by SEQ-9 Death Bacteriostatic / Bactericidal Effect Inhibition->Death

Fig 1: Mechanism of SEQ-9 overcoming erm37-mediated ribosomal methylation in Mtb.

Formulation and Pharmacokinetics (Causality & Design)

SEQ-9 exhibits high lipophilicity, which can limit aqueous solubility and macrophage penetration[2]. To optimize oral bioavailability, two specific formulations are utilized in preclinical workflows:

  • Standard PEG/Tween/Citrate Buffer: Provides a stable acidic environment (pH 4) which extends the compound's half-life from 30 minutes to 48 hours, preventing premature degradation[1].

  • Lipidic Formulation (e.g., MCT): Enhances gastrointestinal absorption and macrophage penetration. This formulation is critical as it successfully reduces the Minimum Effective Dose (MED) from 300 mg/kg to 100 mg/kg in acute models[1].

Step-by-Step Experimental Protocols

Protocol 1: Preparation of SEQ-9 Formulations

Self-Validating System: Drug stability is highly pH-dependent. The formulation must be strictly buffered to ensure the active pharmaceutical ingredient does not degrade before gastric absorption[1].

  • Standard Formulation (PEG200/Tween 80/Citrate Buffer):

    • Weigh the required mass of SEQ-9 powder.

    • Suspend SEQ-9 in a mixture of PEG200 and Tween 80 (70:5 volume ratio).

    • Add 100 mM Citrate buffer to achieve a final volume ratio of 70/5/25 (PEG/Tween/Citrate).

    • QC Check: Measure the final pH. It must be 4.0 ± 0.1. Adjust with citric acid if necessary.

  • Lipidic Formulation:

    • Suspend SEQ-9 in Medium Chain Triglycerides (MCT) or a validated methylcellulose-Tween lipid base to the target concentration (e.g., 10-30 mg/mL)[3].

    • Sonicate for 15 minutes in a cold water bath to ensure a homogenous micro-emulsion.

Protocol 2: Murine Infection and Dosing Workflows

Self-Validating System: Baseline Colony Forming Unit (CFU) counts must be established on the exact day treatment begins to accurately calculate log reduction, rather than relying solely on the initial inoculum[1].

  • Inoculum Preparation & QC:

    • Thaw Mtb H37Rv (for acute) or Erdman strain (for chronic) stocks.

    • QC Check: Plate serial dilutions of the inoculum on Middlebrook 7H11 agar plates to confirm exact CFU/mL prior to infection.

  • Infection Phase:

    • Acute Model: Infect BALB/c mice intranasally with 6.3 log10 CFU of Mtb H37Rv[1].

    • Chronic Model: Infect mice via aerosol administration with 2.3 log10 CFU of Mtb Erdman strain[1].

  • Incubation & Baseline Establishment:

    • Acute: Wait 1 day post-infection. Sacrifice 3-5 mice to establish the Day 1 baseline CFU[1].

    • Chronic: Wait 28 days post-infection to allow the bacterial load to stabilize at ~6 log10 CFU. Sacrifice 3-5 mice to establish the Day 28 baseline CFU[1].

  • SEQ-9 Administration:

    • Administer SEQ-9 via oral gavage (PO) once daily.

    • Dose ranges: 75, 150, and 300 mg/kg[1].

    • Combination Therapy: For intensive phase modeling, co-administer SEQ-9 (300 mg/kg) with Bedaquiline (25 mg/kg) and Pretomanid (100 mg/kg)[4].

Protocol 3: Efficacy Readout (CFU Enumeration)
  • Tissue Harvest: At the end of the treatment period (2 weeks for acute; 4-8 weeks for chronic), euthanize the mice. Aseptically excise the lungs.

  • Homogenization: Homogenize lung tissues in 2 mL of sterile PBS containing 0.05% Tween 80.

  • Plating: Plate 10-fold serial dilutions of the homogenate onto Middlebrook 7H11 agar supplemented with OADC.

  • Incubation & Analysis: Incubate plates at 37°C for 3-4 weeks. Count colonies to determine the mean log10 CFU per lung.

Workflow cluster_acute Acute Model Workflow cluster_chronic Chronic Model Workflow Start Murine TB Infection Models (BALB/c Mice) AcuteInf Intranasal Infection (6.3 log10 CFU H37Rv) Start->AcuteInf ChronInf Aerosol Infection (2.3 log10 CFU Erdman) Start->ChronInf AcuteWait Incubation: 1 Day (Establish Baseline CFU) AcuteInf->AcuteWait AcuteTreat SEQ-9 Oral Dosing (75-300 mg/kg, 2-4 weeks) AcuteWait->AcuteTreat Efficacy Lung Harvest & CFU Enumeration AcuteTreat->Efficacy ChronWait Incubation: 28 Days (Stabilizes at 6 log10 CFU) ChronInf->ChronWait ChronTreat SEQ-9 Oral Dosing (75-300 mg/kg, 4-8 weeks) ChronWait->ChronTreat ChronTreat->Efficacy Analysis Efficacy Assessment (MED & Log Reduction) Efficacy->Analysis

Fig 2: Comparative workflow for acute and chronic SEQ-9 murine TB efficacy models.

Quantitative Data Presentation

The efficacy of SEQ-9 is highly dependent on the formulation and the infection model. Table 1 summarizes the monotherapy outcomes, highlighting the improved bioavailability of the lipidic formulation[1]. Table 2 demonstrates the synergistic bactericidal acceleration when SEQ-9 is combined with standard second-line agents[4].

Table 1: Quantitative Efficacy of SEQ-9 Monotherapy in Murine Models

Model TypeInfection RouteMtb StrainTreatment StartFormulationSEQ-9 Dose (mg/kg)Log10 CFU ReductionOutcome / Efficacy Note
AcuteIntranasalH37RvDay 1PEG/Tween/Citrate3001.42 (at 2 weeks)Near MED; Bacteriostatic
AcuteIntranasalH37RvDay 1Lipidic (MCT)1002.00 (at 2 weeks)Achieved MED; Improved PK
ChronicAerosolErdmanDay 28PEG/Tween/Citrate3001.70 (at 4 weeks)Dose-dependent Bactericidal

Table 2: SEQ-9 Combination Therapy Efficacy (Chronic Model at 8 Weeks)

Treatment RegimenDoses (mg/kg/day)Mean Log10 CFUEfficacy Note
Vehicle ControlN/A~6.00Maintenance of baseline infection
Bedaquiline (B) + Pretomanid (Pa)B: 25 / Pa: 1001.69Standard baseline bactericidal effect
B + Pa + SEQ-9B: 25 / Pa: 100 / SEQ-9: 3000.20Substantial acceleration of bactericidal activity

References[1] Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvYGi0CTTrT2Np4K3XuFm-JAWelzN3Q1057Az6Pu1Q0hJChwDgardApp4x-Gon8i9sJ174jPxTShHNlzHhjwS3f_hTEr1J8bJAhKgqj9_yq60e_MyUQsH7GskLlF0csjFMFC6e7iqn_VHkgrk=[4] SEQ-9 administered in combination with anti-TB drugs during the intensive phase of treatment in a mouse model of TB. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWJbhsQX6fenY1xFZBXiJVR7HkNp4UN1ceTqe5bJcfMKdk1hsLDQ_9xEgDrPZCuG5P4Ye_PtcGCiLE_NIgxg370JZ49LlgD7IjqwAzWCWGJF4CqyB7xzY5-HY0aP8uJHfkx3Ma8xwNoEraX_mDucbxd0QzN3CzHIRQN5NCXraOC7ki26qHgxkCEKtsRf612-expKWb8PQ9yYYd7-ZLcL0A1aB_1OcUWunPUwUXhurDoy39f9xz1P3EHzJipSkNudJB[2] New agents for the treatment of drug-resistant Mycobacterium tuberculosis - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1I6KAgKlaWrw1s7mNzedCS-UC3wr4GXICYUUQTVlPLwdV1wMrTP4XlqI9Qkbuo6bFVEKFpFOq_TBzTjjRkSOEqzQABTVcEcQ4wnh5KBFWwUfpJCpdTotzOjHsl45nMQ0dV97aMNFP_RPmSjc=[3] Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents (Figures & Data). researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWJf8rKb7PDlIJTsDFegHo_fhXU1qyHBWoJaT6nkG-xoTJHAPyNruur8Nss6RlSVHePk0QPBsEwHbJ8vzv-mmKJwZlMEM_M_o1IV7ZP6BTkNXJucmwOkpNSGHdd78ds2PI5_lOEfbQWiMTacHH_rvKsudy--YJVUx7qLHkJUrVQ31-hVbUqYi4wEflIlcUB2cNfYMU-qjVrlTkcKSx7wAEtUasA_qgO2nkT_ptv-UO9kh0PVrvtjk2TNS0tf83gi0rMyQlj6kKpw=

Sources

Application Note: Pharmacokinetic Evaluation and Bioanalytical Profiling of SEQ-9

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, DMPK Scientists, and Tuberculosis Drug Development Professionals.

Introduction and Pharmacokinetic Rationale

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics with optimized pharmacokinetic/pharmacodynamic (PK/PD) profiles. SEQ-9 is an advanced, orally bioavailable macrolide derived from the natural product sequanamycin A (SEQ-503) 1[1]. While classic macrolides like clarithromycin suffer from target-mediated resistance and severe drug-drug interactions (via CYP3A4 inhibition), SEQ-9 has been engineered to overcome these liabilities.

Evaluating the PK properties of SEQ-9 requires a specialized approach. The compound exhibits a remarkable half-life in acidic conditions (48 hours) compared to its predecessor SEQ-503 (30 minutes), and achieves exceptional distribution to lung tissue—the primary site of Mtb infection2[2]. This guide details the self-validating methodologies required to accurately quantify and evaluate the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of SEQ-9.

PK Evaluation Workflow

PK_Workflow Start SEQ-9 PK Evaluation InVitro In Vitro ADME Profiling (Microsomes, Hepatocytes) Start->InVitro InVivo In Vivo Murine Models (Plasma PK, Oral/IV) Start->InVivo CYP CYP Inhibition & Stability (No CYP Liability) InVitro->CYP Tissue Tissue Distribution (Lung-to-Plasma Ratio) InVivo->Tissue LCMS LC-MS/MS Bioanalysis (Quantification) InVivo->LCMS Tissue->LCMS CYP->LCMS Efficacy PK/PD Modeling (Efficacy Correlation) LCMS->Efficacy

Workflow for the comprehensive pharmacokinetic and bioanalytical evaluation of SEQ-9.

In Vitro Metabolic Stability and CYP Profiling

Causality & Experimental Logic: Macrolide antibiotics frequently cause clinical toxicity by binding to and inhibiting Cytochrome P450 enzymes (specifically CYP3A4), leading to toxic accumulation of co-administered drugs (e.g., bedaquiline or antiretrovirals) 3[3]. Evaluating SEQ-9’s metabolic stability and CYP inhibition profile is critical to validating its safety for combination therapy.

Protocol 1: Self-Validating Microsomal Stability Assay

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add SEQ-9 to achieve a final concentration of 1 µM. Keep the organic solvent (DMSO) concentration below 0.1% to prevent enzyme denaturation.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (Acetonitrile containing 50 ng/mL verapamil as an internal standard).

  • Self-Validation System (Critical):

    • Positive Control: Run a parallel incubation with Testosterone (a known CYP3A4 substrate). The assay is only valid if Testosterone shows >80% depletion at 60 minutes, confirming microsomal enzymatic viability.

    • Negative Control: Run a parallel incubation without NADPH to distinguish enzymatic metabolism from chemical instability.

  • Sample Processing: Centrifuge quenched samples at 15,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Table 1: Comparative In Vitro ADME and Safety Profile
ParameterSEQ-9Comparator DataClinical Relevance
Acidic Stability (T1/2) 48 hours30 minutes (SEQ-503)High gastric survivability for oral dosing[2]
CYP Inhibition NegligibleHigh (Clarithromycin)Safe for co-administration with other TB drugs[3]
Hepatotoxicity (HepG2 IC50) 10 mM< 100 µM (Toxic agents)Wide therapeutic safety margin[2]
Mtb MIC (Hypoxic) 0.6 µM> 10 µM (Resistant strains)Potent activity against latent/dormant Mtb[2]

In Vivo Pharmacokinetics and Tissue Distribution

Causality & Experimental Logic: Tuberculosis is fundamentally a disease of the lungs. Plasma PK alone is insufficient to predict efficacy; the drug must penetrate the granulomatous lesions where Mtb bacilli reside. SEQ-9 has demonstrated a remarkable lung-over-plasma exposure ratio of 19 2[2]. This protocol outlines the extraction and quantification of SEQ-9 from both compartments.

Protocol 2: Murine PK and Lung Homogenization

  • Dosing Regimen: Fast female C57BL/6 mice for 12 hours. Administer SEQ-9 orally (PO) at 30 mg/kg formulated in 0.5% methylcellulose.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes. Centrifuge immediately at 2,000 × g for 10 minutes to separate plasma.

  • Lung Tissue Harvesting: At the Tmax (estimated 2-4 hours) and trough (24 hours) time points, euthanize a subset of mice via CO₂ asphyxiation.

  • Perfusion (Critical Step): Perfuse the lungs with 10 mL of ice-cold PBS via the right ventricle until the tissue blanches. Causality: Failure to perfuse will result in blood-borne SEQ-9 artificially inflating the lung concentration data.

  • Homogenization: Weigh the excised lungs and homogenize in 3 volumes (w/v) of blank PBS using a bead-beater system.

  • Self-Validation System: Dose a control group with vehicle only. Process their tissues identically to generate "blank matrix" samples. Spike these blanks with known concentrations of SEQ-9 to create matrix-matched calibration curves, ensuring tissue components do not cause ion suppression during mass spectrometry.

Table 2: In Vivo Pharmacokinetic Parameters (Murine Model)
PK ParameterObserved ValuePharmacodynamic Implication
Plasma AUC (30 mg/kg PO) 6-fold > SEQ-372Ensures sustained systemic exposure over 24h[2]
Lung-to-Plasma Ratio 19Exceptional penetration into primary infection site[2]
Minimum Effective Dose 37.5 mg/kgDrives dose-dependent bactericidal effect[2]
Sterilizing Dose 300 mg/kgComplete prevention of bacterial growth in acute models[2]

Bioanalytical Quantification via LC-MS/MS

Causality & Experimental Logic: Given the complex lipidomic background of lung tissue, standard UV-Vis HPLC is inadequate. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and specificity to quantify SEQ-9 down to nanomolar concentrations.

Protocol 3: LC-MS/MS Method

  • Sample Extraction: Transfer 50 µL of plasma or lung homogenate to a 96-well precipitation plate. Add 150 µL of extraction solvent (Acetonitrile:Methanol 50:50, v/v) containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS).

  • Precipitation: Vortex for 5 minutes at 1000 RPM, then centrifuge at 4,000 × g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Monitor the specific Q1/Q3 transitions for SEQ-9 (Molecular Weight ~1243.55 g/mol )4[4].

  • Self-Validation System: The analytical batch must include a standard curve (1–5000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations. Acceptance Criteria: The run is only validated if the standard curve has an R² > 0.99 and at least 67% of the QC samples fall within ±15% of their nominal concentrations.

References

  • Hoagland, D., Liu, J., Lee, R. B., & Lee, R. E. "New agents for the treatment of drug-resistant Mycobacterium tuberculosis." PMC - NIH. Available at:[Link]

  • BioWorld Science. "SEQ-9 shows promising results for the treatment of tuberculosis." BioWorld. Available at:[Link]

  • Zhang, J., et al. "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "SEQ-9 | Ligand page." Available at:[Link]

Sources

Troubleshooting & Optimization

SEQ-9 Antibacterial Assay Support Center: Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SEQ-9 (Sequanamycin 9). SEQ-9 is an advanced, orally bioavailable macrolide lead compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) ()[1]. Unlike classic macrolides (e.g., clarithromycin), SEQ-9 is uniquely engineered to overcome intrinsic Mtb macrolide resistance by binding to the methylated 50S ribosome ()[1].

This guide is designed for drug development professionals and application scientists to troubleshoot and optimize SEQ-9 concentrations across in vitro and ex vivo assay platforms.

Part 1: Troubleshooting Desk (FAQs)

Q1: My SEQ-9 MIC values against wild-type Mtb (H37Rv) fluctuate between 0.1 μM and >2.0 μM across different runs. What is causing this concentration variability? A: This is typically an artifact of media composition—specifically, the concentration of non-ionic surfactants like Tween-80. SEQ-9 is a highly lipophilic macrolide. High concentrations of Tween-80 (often used to prevent Mtb clumping) can sequester lipophilic compounds into micelles, artificially inflating the apparent Minimum Inhibitory Concentration (MIC).

  • Causality & Fix: Reduce Tween-80 in your 7H9 broth to ≤0.02%, or substitute it with tyloxapol. Always run a concurrent control with a standard lipophilic drug (e.g., bedaquiline[2]) to validate the integrity of your media preparation.

Q2: We are trying to validate SEQ-9's ability to overcome intrinsic macrolide resistance. However, our cell-free translation assays show identical IC50 values for both SEQ-9 and Clarithromycin. Why? A: You are likely extracting wild-type, unmethylated Mtb ribosomes[3]. Mtb's intrinsic macrolide resistance is inducible, governed by the erm37 gene, which methylates the N6 position of adenine 2058 (A2058) in the 23S rRNA ()[1].

  • Causality & Fix: To observe the differential efficacy, you must pre-treat the Mtb culture with a sub-lethal dose of erythromycin (1 μg/mL for 24 h) prior to ribosome extraction to induce erm37 expression[1]. Against the methylated ribosome, clarithromycin's IC50 will shift >100-fold, while SEQ-9 will maintain an IC50 of ~0.065–0.075 μM[1][4]. SEQ-9 achieves this via a flexible side chain that forms a bidentate interaction with G748, bypassing the steric clash at the methylated A2058[1].

Q3: In our THP-1 macrophage infection model, SEQ-9 shows poor intracellular clearance compared to its broth MIC. How do we optimize the dosing concentration? A: Macrophage assays require careful optimization of the concentration gradient to drive intracellular accumulation. While SEQ-9 has excellent plasma stability and tissue penetration in murine models[1][2], its diffusion into the acidic phagolysosome (where Mtb resides) requires a higher extracellular concentration than standard broth assays.

  • Causality & Fix: Optimize the treatment concentration to 5–10x the broth MIC (approx. 1.5 - 3.0 μM). Furthermore, ensure your extracellular wash step utilizes Amikacin rather than PBS alone. Amikacin does not easily penetrate macrophages, ensuring you are strictly measuring intracellular bactericidal activity without extracellular contamination.

Part 2: Quantitative Data Center

Table 1: Expected SEQ-9 Concentration Benchmarks Across Mtb Phenotypes

Assay TypeTarget / StrainExpected ValueMechanistic Notes
Broth Microdilution Mtb H37Rv (Wild-type)MIC: 0.15 - 0.6 μMBaseline potency; highly dependent on surfactant concentration.
Cell-Free Translation Unmethylated 50S RibosomeIC50: ~0.04 μMStandard binding to the peptide exit tunnel[1].
Cell-Free Translation Erm37-Methylated 50S RibosomeIC50: 0.065 - 0.075 μMDemonstrates SEQ-9's ability to overcome A2058 methylation[1][4].
Intracellular Efficacy THP-1 Macrophages (H37Rv)MIC80: 0.5 - 1.0 μMRequires higher concentration to ensure phagosomal accumulation[2].
Spontaneous Mutation Mtb H37Rv (at 4x MIC)Freq: ~10⁻⁸Resistance frequency comparable to bedaquiline and linezolid[1].

Part 3: Pathway & Workflow Visualizations

Mechanism Macrolide_Exposure Standard Macrolide Exposure (e.g., Clarithromycin) Erm37_Induction Erm37 Methyltransferase Induction Macrolide_Exposure->Erm37_Induction Triggers Methylated_Ribosome Methylated 50S Ribosome (N6 of A2058) Erm37_Induction->Methylated_Ribosome Methylates Standard_Resistance Target Binding Blocked (Resistance) Methylated_Ribosome->Standard_Resistance Prevents Binding SEQ9_Binding Flexible Binding Mode (Bidentate interaction w/ G748) Methylated_Ribosome->SEQ9_Binding Overcomes Methylation SEQ9_Admin SEQ-9 Administration (Sequanamycin Lead) SEQ9_Admin->SEQ9_Binding Penetrates Mtb Protein_Inhibition Protein Synthesis Inhibition (IC50 = 0.065 μM) SEQ9_Binding->Protein_Inhibition Blocks Exit Tunnel Mtb_Clearance Mtb Clearance (In vitro & Macrophage) Protein_Inhibition->Mtb_Clearance Bacteriostatic/Bactericidal

Logical flow of SEQ-9 overcoming Erm37-mediated macrolide resistance in Mtb ribosomes.

Workflow Step1 THP-1 Monocyte Differentiation (PMA) Step2 Mtb Infection (MOI 1:1 to 5:1) Step1->Step2 Step3 Extracellular Wash (Amikacin Treatment) Step2->Step3 Step4 SEQ-9 Treatment (Dose Response) Step3->Step4 Step5 Macrophage Lysis & CFU Plating Step4->Step5

Step-by-step workflow for evaluating SEQ-9 intracellular efficacy in Mtb-infected macrophages.

Part 4: Validated Experimental Protocols

Protocol A: Self-Validating Broth Microdilution (MIC) for SEQ-9

This protocol utilizes Resazurin (Alamar Blue) to provide a reliable colorimetric readout, bypassing the optical density inaccuracies caused by Mtb's tendency to clump.

Step 1: Inoculum Preparation Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and strictly ≤0.02% Tween-80 to an OD600 of 0.6–0.8. Dilute the culture to a final assay inoculum of 5×105 CFU/mL. Step 2: SEQ-9 Concentration Gradient In a 96-well plate, perform 2-fold serial dilutions of SEQ-9 starting from a top concentration of 10 μM down to 0.01 μM.

  • Self-Validation Checkpoint 1: Include a Sterility Control (media only) and a Growth Control (Mtb + media, no drug). Step 3: Incubation Add 50 μL of the Mtb inoculum to each well (total volume 100 μL). Seal plates with breathable membranes and incubate at 37°C for 7 days. Step 4: Colorimetric Readout Add 30 μL of 0.02% Resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Self-Validation Checkpoint 2: The Sterility Control must remain blue (no metabolism). The Growth Control must turn pink (active metabolism). The MIC is defined as the lowest SEQ-9 concentration that prevents the color change from blue to pink.

Protocol B: Intracellular Macrophage Efficacy Assay

Because Mtb is an intracellular pathogen, evaluating SEQ-9's ability to penetrate host cells and function in the acidic phagolysosome is critical.

Step 1: Host Cell Differentiation Seed THP-1 monocytes in 24-well plates at 2×105 cells/well. Add 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours to induce differentiation into adherent macrophages. Wash and rest the cells in fresh RPMI-1640 for 24 hours. Step 2: Infection Infect the macrophages with Mtb H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours at 37°C to allow phagocytosis. Step 3: Extracellular Decontamination Wash the wells three times with PBS. Add media containing 200 μg/mL Amikacin and incubate for 2 hours to kill remaining extracellular bacilli.

  • Self-Validation Checkpoint 1: Plate 100 μL of the Amikacin-treated supernatant on 7H11 agar. If CFU > 0 after 3 weeks, the extracellular kill was incomplete, and the intracellular data must be discarded. Step 4: SEQ-9 Treatment Wash out the Amikacin. Add fresh media containing SEQ-9 at optimized concentrations (e.g., 0.5 μM, 1.0 μM, 5.0 μM).

  • Self-Validation Checkpoint 2: Run a parallel uninfected THP-1 plate treated with the same SEQ-9 concentrations. Assess host cell viability via Alamar Blue. If macrophage viability drops below 90%, the reduction in Mtb CFU may be a false positive caused by host cell death rather than drug efficacy. Step 5: Lysis and Enumeration At days 3 and 7 post-treatment, wash the cells and lyse them using 0.1% Triton X-100 in PBS for 10 minutes. Serially dilute the lysate and plate on 7H11 agar. Incubate for 3-4 weeks and calculate the log reduction in CFU compared to the untreated growth control.

References

  • Zhang, J., et al. (2023). "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell, 186(5), 1013-1025.e24. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "SEQ-9 Ligand Page (Ligand ID: 13159)." URL:[Link]

  • RCSB Protein Data Bank. "7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9." URL:[Link]

Sources

SEQ-9 Technical Support Center: Troubleshooting Efficacy & Pharmacodynamic Studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SEQ-9 Technical Support Center. SEQ-9 is an advanced, orally bioavailable sequanamycin macrolide that acts as a potent 23S bacterial ribosome inhibitor. Unlike classic macrolides (e.g., clarithromycin), SEQ-9 is uniquely capable of overcoming inherent Mycobacterium tuberculosis (Mtb) resistance by adjusting its binding mode to effectively inhibit both unmethylated and A2296-methylated ribosomes 1.

This guide provides mechanistic troubleshooting for researchers experiencing inconsistent results during in vitro assays, macrophage infection models, and in vivo murine studies.

Quantitative Pharmacological Parameters

When troubleshooting, ensure your experimental baselines align with the established pharmacokinetic (PK) and pharmacodynamic (PD) properties of SEQ-9 summarized below.

Table 1: Key Pharmacological Parameters of SEQ-9

ParameterValueContext / Significance
Target 23S rRNA (50S subunit)Binds to both unmethylated and methylated forms 1.
IC50 (Unmethylated) ~170 nMHigh potency against wild-type Mtb ribosomes 2.
MIC (Hypoxic) 0.6 μMMaintains efficacy in non-replicating/latent conditions 3.
Acidic Half-Life 48 hoursVastly improved stability over predecessor SEQ-503 (30 min) 3.
Lung/Plasma Ratio 19Excellent tissue penetration critical for pulmonary TB models 3.
In Vivo Efficacy Dose 37.5 – 300 mg/kgComplete prevention of bacterial growth at 300 mg/kg (Acute model) 3.
Section 1: In Vitro Efficacy & Structural Assays

Q: We are observing high lot-to-lot variability in Minimum Inhibitory Concentration (MIC) values when testing SEQ-9 against clinical Mtb isolates. What is causing this? A: Inconsistent MICs often stem from variations in media pH and oxygen tension rather than the compound itself. While SEQ-9 is highly stable in acidic conditions (half-life of 48h) 3, standard Middlebrook 7H9 broth can experience pH drift if not properly buffered.

  • Causality: Macrolide uptake is heavily influenced by the protonation state of the molecule. If the media becomes too acidic over the 14-day incubation period, the compound becomes protonated and less membrane-permeable, artificially inflating the MIC.

  • Solution: Supplement your 7H9 media with 0.1 M MOPS buffer to maintain a strict pH of 6.8. Additionally, ensure you are running a parallel hypoxic model (e.g., the Wayne dormancy model) to validate efficacy against non-replicating bacilli, where SEQ-9 should consistently demonstrate an MIC of ~0.6 μM 3.

Q: Our Cryo-EM structural studies of SEQ-9 bound to the Mtb 50S subunit are yielding poor resolution at the binding pocket. How can we improve ligand occupancy? A: Poor resolution at the macrolide binding pocket is typically due to ribosome heterogeneity or sub-optimal ligand saturation during grid preparation.

  • Causality: SEQ-9 adjusts its binding mode depending on whether the ribosome is unmethylated or A2296-methylated 1. If your ribosomal preparation is a mixture of both states, the resulting density map will be blurred due to averaging distinct ligand conformations.

  • Solution: Isolate ribosomes from a genetically defined Mtb strain (e.g., an erm knockout for purely unmethylated ribosomes). Saturate the complex with at least a 10-fold molar excess of SEQ-9 prior to vitrification. This specific approach successfully yielded the 2.6 Å resolution structure (PDB: 7SFR) 4.

Section 2: Intracellular Macrophage Assays

Q: SEQ-9 shows excellent cell-free MIC, but our intramacrophage CFU reductions are statistically insignificant. Are there penetration issues? A: Unlike earlier analogs like SEQ-416, which suffered from limited macrophage penetration, SEQ-9 was specifically optimized for high intracellular accumulation 1. If you are not seeing intramacrophage efficacy, the issue likely lies in the assay design—specifically, premature macrophage death or failure to clear extracellular bacilli.

  • Causality: If the Multiplicity of Infection (MOI) is too high, macrophages will undergo necrosis before SEQ-9 can exert its slow-acting bactericidal effect. If extracellular bacteria are not fully cleared, they will replicate in the media and skew the CFU counts.

Self-Validating Protocol: Intramacrophage Efficacy Assay

  • Cell Seeding: Seed THP-1 derived macrophages in 96-well plates at 1×105 cells/well.

    • Validation Control: Include a parallel well with Trypan Blue staining to confirm >95% viability post-PMA differentiation.

  • Infection: Infect with Mtb H37Rv at a strict MOI of 1:1 for 4 hours.

  • Extracellular Wash (Critical): Wash cells 3x with warm PBS and treat with Amikacin (200 μg/mL) for 2 hours to kill extracellular bacteria.

    • Validation Control: Plate the final wash supernatant on 7H11 agar; it must yield 0 CFUs to validate that subsequent counts are purely intracellular.

  • Drug Treatment: Replace media with fresh RPMI containing SEQ-9 at 1x, 4x, and 10x MIC.

  • Lysis and Plating: At day 3 and day 6, lyse macrophages with 0.1% Triton X-100 and plate lysates for CFU enumeration.

Section 3: In Vivo Murine Models

Q: In our acute murine TB model, SEQ-9 treatment at 75 mg/kg is not producing the expected dose-dependent bactericidal effect. How do we troubleshoot this? A: The issue is likely pharmacokinetic (PK) rather than pharmacodynamic. SEQ-9 has an exceptional lung-over-plasma exposure ratio of 19 3, meaning it accumulates heavily in pulmonary tissue. However, if the oral formulation is unstable, systemic absorption will fail entirely.

  • Causality: SEQ-9 is highly lipophilic. If formulated in pure saline or low-percentage Tween, it will precipitate in the gut, leading to poor absorption and low plasma AUC.

  • Solution: Formulate SEQ-9 in 0.5% Carboxymethylcellulose (CMC) with 0.5% Tween-80. Administer via oral gavage. To validate the model, sacrifice a subset of mice at 2h and 24h post-dose to measure lung homogenate concentrations via LC-MS/MS. You should observe a roughly 6-fold higher plasma AUC compared to unoptimized baseline macrolides [[3]]().

SEQ9_Workflow Start Mtb Infection (Murine Model) Day 0 Model Select TB Model: Acute (High CFU) vs. Chronic Start->Model Formulation Formulate SEQ-9 (0.5% CMC / 0.5% Tween-80) Model->Formulation Dosing Oral Gavage Administration (37.5 - 300 mg/kg QD) Formulation->Dosing PK LC-MS/MS PK Profiling (Target Lung/Plasma Ratio >15) Dosing->PK Validate Absorption Efficacy Lung Homogenization & CFU Enumeration (Week 4) Dosing->Efficacy 4 Weeks Post-Tx PK->Efficacy Confirms Exposure Result Bactericidal Effect (Complete clearance at 300 mg/kg) Efficacy->Result

Experimental workflow and validation checkpoints for SEQ-9 in vivo murine efficacy studies.

References
  • [2] MedChemExpress. "SEQ-9 | Mtb Ribosome Inhibitor." MedChemExpress. 2

  • [4] RCSB Protein Data Bank. "7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9." RCSB PDB. 4

  • [1] Zhang, J., et al. "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell, via National Institutes of Health (NIH). 1

  • [3] BioWorld. "SEQ-9 shows promising results for the treatment of tuberculosis." BioWorld. 3

Sources

SEQ-9 Technical Support Center: A Guide to Specificity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for SEQ-9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on ensuring the specific, on-target activity of SEQ-9 in your bacterial cell experiments. Here, we address potential off-target effects through a series of frequently asked questions and detailed troubleshooting workflows.

Section 1: Frequently Asked Questions (FAQs) - Understanding SEQ-9 Specificity

This section provides answers to common initial questions regarding the mechanism and specificity of SEQ-9.

Q1: What is the on-target mechanism of SEQ-9?

SEQ-9 is a 10-base synthetic peptide nucleic acid (PNA) designed as a sequence-specific antisense agent.[1][2][3] Its primary mechanism of action is to bind with high affinity to the translation initiation region (TIR) of the mRNA transcribed from the essential bacterial gene, gyrA. This binding physically obstructs the ribosome, thereby inhibiting protein translation, leading to bacterial growth arrest or cell death.[4] The specificity of this interaction is paramount and relies on Watson-Crick base pairing between SEQ-9 and its target mRNA sequence.[4]

Q2: What are the potential mechanisms for off-target effects of SEQ-9?

While designed for high specificity, off-target effects can theoretically occur through several mechanisms:

  • Hybridization-Dependent Off-Targeting: SEQ-9 may bind to unintended mRNA transcripts that have similar, though not identical, sequences to the gyrA target. Studies on short PNAs have shown that even terminal mismatches may not completely abolish binding, potentially leading to the downregulation of other genes.[1]

  • Non-Specific Protein Interactions: The PNA backbone or conjugated delivery moieties (e.g., cell-penetrating peptides) could interact non-specifically with cellular proteins, leading to unexpected phenotypes.

  • Induction of Global Stress Responses: High concentrations of SEQ-9 or its delivery vehicle may induce a general stress response in the bacterial cell, leading to widespread changes in gene and protein expression unrelated to the on-target effect.[5]

Q3: How should I design my initial experiments to minimize misinterpretation of off-target effects?

Proper experimental design is critical.[6] We strongly recommend incorporating the following controls in every experiment:[6][7]

  • Vehicle Control: Treat bacteria with the same buffer/media and delivery vehicle used for SEQ-9, but without the PNA itself. This accounts for any effects of the delivery system.

  • Scrambled PNA Control: Use a PNA with the same base composition as SEQ-9 but in a randomized order. This control helps differentiate sequence-specific effects from non-specific effects of the PNA chemistry.

  • Mismatch PNA Control: Employ a PNA with one or two nucleotide mismatches compared to the SEQ-9 sequence. This helps to validate the high sequence-specificity of the on-target effect.[8]

  • Dose-Response Titration: Always perform a dose-response curve to identify the minimal effective concentration. Using excessive concentrations increases the likelihood of off-target binding.[8]

Section 2: Troubleshooting Guides - Investigating Unexpected Phenotypes

This section provides structured guidance for when your experimental results deviate from the expected on-target phenotype.

Problem: My SEQ-9 treated culture exhibits a phenotype (e.g., filamentation, biofilm formation) that is not consistent with the known function of GyrA. How do I determine if this is an off-target effect?

Step 1: Confirm On-Target Engagement

Before investigating off-targets, you must first confirm that SEQ-9 is engaging with its intended target, gyrA mRNA.

  • Causality: It is crucial to verify that the intended mechanism is active. If the on-target effect is absent, any observed phenotype is, by definition, an off-target or artifactual effect.

  • Recommended Action: Perform a quantitative PCR (qPCR) to measure the levels of gyrA mRNA. While SEQ-9 primarily blocks translation, significant binding can sometimes lead to mRNA degradation. A more direct measure is to assess GyrA protein levels via Western Blot or targeted proteomics if a specific antibody is available.

  • Expected Outcome: You should observe a significant reduction in GyrA protein levels or, less directly, a decrease in gyrA mRNA compared to vehicle and scrambled controls.

Step 2: Rule Out Experimental & Assay-Specific Artifacts

Unexpected results can often stem from the experimental setup itself.

  • Causality: Components of the assay can interfere with measurements. For example, some compounds can interfere with optical density readings used in growth assays.[9] It's essential to ensure the observed phenotype is a true biological effect.

  • Recommended Action:

    • Growth Curve Analysis: If using optical density (OD) to measure growth, run a parallel experiment with cell-free media containing SEQ-9 at the highest concentration used to check for precipitation or color changes that could alter OD readings.[10]

    • Viability Plating: Confirm growth inhibition by performing serial dilutions and plating for colony-forming units (CFUs). This method is insensitive to optical interference and provides a direct measure of cell viability.[10]

    • Microscopy: Visually inspect the cells under a microscope to confirm the unexpected phenotype (e.g., filamentation).

Step 3: Formulate and Test Off-Target Hypotheses

If the on-target effect is confirmed and artifacts are ruled out, you can now investigate off-target mechanisms using a systematic, multi-omics approach. The following workflow provides a decision-making framework.

Investigative Workflow for Unexpected Phenotypes

// Node Definitions start [label="Unexpected Phenotype\nObserved with SEQ-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm_on_target [label="Q: Is on-target effect\n(GyrA reduction) confirmed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; rule_out_artifacts [label="Q: Are experimental artifacts\nruled out (e.g., OD interference)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; hypothesis [label="Formulate Off-Target Hypothesis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Hypothesis Branches transcriptomic [label="Hypothesis 1:\nHybridization-dependent\noff-targets", fillcolor="#4285F4", fontcolor="#FFFFFF"]; proteomic [label="Hypothesis 2:\nNon-specific protein\ninteraction or stress response", fillcolor="#4285F4", fontcolor="#FFFFFF"]; genomic [label="Hypothesis 3:\nSpontaneous resistance\nmutations selected", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Experimental Nodes rna_seq [label="Perform RNA-Seq Analysis\non SEQ-9 vs. Control treatments", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; proteomics_ms [label="Perform Proteomic Analysis (MS-based)\non SEQ-9 vs. Control treatments", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; wgs [label="Perform Whole-Genome Sequencing\non resistant isolates", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Analysis Nodes analyze_rna [label="Analyze for differentially\nexpressed genes.\nCorrelate with potential\nSEQ-9 binding sites.", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_protein [label="Analyze for differentially\nexpressed proteins.\nIdentify stress markers & unexpected\nprotein abundance changes.", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_wgs [label="Identify mutations in genes\nthat could explain the\nphenotype (e.g., efflux pumps).", fillcolor="#F1F3F4", fontcolor="#202124"];

// Conclusion Nodes conclusion_rna [label="Conclusion:\nPhenotype likely due to\noff-target mRNA binding.", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion_protein [label="Conclusion:\nPhenotype likely due to\nproteome-level stress.", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion_wgs [label="Conclusion:\nPhenotype is due to an\nevolved resistance mechanism.", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"]; no_on_target [label="Result is NOT due to SEQ-9.\nTroubleshoot compound integrity\nand delivery.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; is_artifact [label="Result is an artifact.\nModify assay protocol\n(e.g., use CFU counts).", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> confirm_on_target; confirm_on_target -> rule_out_artifacts [label=" Yes"]; confirm_on_target -> no_on_target [label=" No"]; rule_out_artifacts -> hypothesis [label=" Yes"]; rule_out_artifacts -> is_artifact [label=" No"];

hypothesis -> transcriptomic; hypothesis -> proteomic; hypothesis -> genomic;

transcriptomic -> rna_seq -> analyze_rna -> conclusion_rna; proteomic -> proteomics_ms -> analyze_protein -> conclusion_protein; genomic -> wgs -> analyze_wgs -> conclusion_wgs; } Workflow for diagnosing unexpected phenotypes.

Comparison of Global Methodologies for Off-Target Identification

The table below summarizes the primary global analysis techniques to help you choose the most appropriate method for your hypothesis. Proteomics and transcriptomics are particularly powerful for elucidating molecular responses and mechanisms of action.[11][12]

Methodology What It Detects Pros Cons When to Use
RNA-Seq Changes in the global transcriptome (mRNA levels).[13][14]Highly sensitive for detecting hybridization-dependent off-targets; provides a global view of gene regulation.[1][15]Does not measure protein-level changes; transcript levels may not perfectly correlate with protein function.[11]When you hypothesize that SEQ-9 is binding to and affecting the stability or translation of unintended mRNAs.
Proteomics (MS-based) Changes in the global proteome (protein abundance).[16]Directly measures the functional molecules of the cell; excellent for detecting stress responses and confirming translational inhibition.[5][11]Can be more technically complex and expensive than RNA-Seq; may not detect subtle changes in low-abundance proteins.When you suspect a general cellular stress response or want to confirm that observed transcript changes translate to the protein level.
Whole-Genome Sequencing (WGS) Stable genetic mutations in the bacterial chromosome.[17][18][19]The definitive method for identifying mutations that confer resistance or cause a new, stable phenotype.[20]Only useful if a stable, resistant mutant has been isolated; will not detect transient off-target effects.When you have isolated colonies that show stable resistance to SEQ-9 after prolonged exposure.

Section 3: Key Experimental Protocols

Here we provide streamlined protocols for the essential experiments described in the troubleshooting workflow.

Protocol 1: Validating On-Target Engagement via Western Blot

Objective: To quantify the levels of the target protein, GyrA, following SEQ-9 treatment.

  • Culture and Treatment: Grow your bacterial strain to the mid-log phase (OD600 ≈ 0.4-0.6). Aliquot the culture into separate flasks for each treatment condition (e.g., Vehicle, 1X MIC Scrambled Control, 0.5X, 1X, and 2X MIC of SEQ-9). Incubate for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Harvest 1 mL of culture from each condition by centrifugation. Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER™ supplemented with lysozyme and DNase I). Incubate according to the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same total protein concentration (e.g., 20 µg). Run the samples on an SDS-PAGE gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a primary antibody specific to GyrA overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., an antibody against a housekeeping protein like RpoB) to ensure equal protein loading across lanes.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the GyrA band intensity to the loading control for each sample. Compare the normalized values across treatment conditions.

Protocol 2: Global Off-Target Assessment using RNA-Seq

Objective: To identify unintended changes in the bacterial transcriptome caused by SEQ-9.

  • Culture and Treatment: Grow and treat bacterial cultures as described in Protocol 1, using three biological replicates for each condition (e.g., Vehicle, Scrambled Control, 1X MIC SEQ-9). Use a short treatment time (e.g., 15-30 minutes) to enrich for direct effects.[1]

  • RNA Extraction: Harvest cells and immediately stabilize the RNA using a commercial reagent like RNAprotect Bacteria Reagent. Extract total RNA using a high-quality kit (e.g., RNeasy Mini Kit), including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control: Assess RNA integrity and quantity using a Bioanalyzer or similar instrument. Ensure the RNA Integrity Number (RIN) is > 8.0.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the vast majority of RNA in bacteria.

    • Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit.

  • Sequencing: Sequence the libraries on a compatible platform (e.g., Illumina NovaSeq) to generate at least 10 million single-end reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads.

    • Mapping: Align reads to the reference genome of your bacterial strain.

    • Differential Expression Analysis: Use a tool like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated in the SEQ-9 treated samples compared to the control samples.[21]

    • Off-Target Candidate Search: Use a bioinformatics tool to scan the transcripts of differentially expressed genes for potential SEQ-9 binding sites, allowing for 1-3 mismatches.[1] This helps correlate expression changes with potential hybridization-dependent off-target events.

References

  • Belenky, P., et al. (2015). The Role of Proteomics in Bacterial Response to Antibiotics. PMC. [Link]

  • Vranakis, I., et al. (2024). Proteomic Insights into Bacterial Responses to Antibiotics: A Narrative Review. MDPI. [Link]

  • Bandow, J. E., et al. (2018). Comparison of Proteomic Responses as Global Approach to Antibiotic Mechanism of Action Elucidation. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Popella, P., et al. (2022). Design and off-target prediction for antisense oligomers targeting bacterial mRNAs with the MASON web server. PMC. [Link]

  • Mihoub, E., et al. (2022). Proteomic Approaches to Unravel Mechanisms of Antibiotic Resistance and Immune Evasion of Bacterial Pathogens. Frontiers. [Link]

  • Belenky, P., et al. (2015). The Role of Proteomics in Bacterial Response to Antibiotics. ResearchGate. [Link]

  • Olusegun, O. C. (2026). Whole-genome sequencing is a powerful tool that can pick up on genetic signatures for antimicrobial resistance in UTIs: research. Applied Microbiology International. [Link]

  • McDermott, P. F., et al. (2016). Whole-Genome Sequencing for Detecting Antimicrobial Resistance in Nontyphoidal Salmonella. PMC. [Link]

  • Illumina, Inc. (2023). Antimicrobial Resistance (AMR) Detection with NGS. Illumina. [Link]

  • Corsi, J., et al. (2022). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. Nucleic Acids Research. [Link]

  • Phelan, J., et al. (2022). Whole-genome sequencing to control antimicrobial resistance. PMC - NIH. [Link]

  • CDC. (2025). Whole-genome Sequencing and the Race Against Antibiotic Resistance. CDC AMD. [Link]

  • Nakamae, K., et al. (2023). DANGER analysis: risk-averse on/off-target assessment for CRISPR editing without a reference genome. PMC. [Link]

  • Corsi, J., et al. (2021). CRISPRroots: on- and off-target assessment of RNA-seq data in CRISPR–Cas9 edited cells. bioRxiv. [Link]

  • Liu, H., et al. (2022). PST-PRNA: prediction of RNA-binding sites using protein surface topography and deep learning. Oxford Academic. [Link]

  • Zhong, Y., et al. (2017). Growth-Based Bacterial Viability Assay for Interference-Free and High-Throughput Toxicity Screening of Nanomaterials. PubMed. [Link]

  • Sandle, T. (2021). Best Practices For Designing Microbiology Experiments. Outsourced Pharma. [Link]

  • Powers, R., et al. (2024). PNAbind: Structure-based prediction of protein-nucleic acid binding using graph neural networks. bioRxiv. [Link]

  • Henderson, C. M., et al. (2023). Identifying Antisense Oligonucleotides to Disrupt Small RNA Regulated Antibiotic Resistance via a Cell-Free Transcription–Translation Platform. PMC. [Link]

  • Huang, L., et al. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR | Huang. [Link]

  • Westermann, A. J. (2021). New RNA-seq approaches for the study of bacterial pathogens. Current Opinion in Microbiology. [Link]

  • Miller, K., & Ingalls, B. (2010). High-throughput assessment of bacterial growth inhibition by optical density measurements. Current Protocols in Chemical Biology. [Link]

  • Lalanne, J.-B., et al. (2023). Cas9 off-target binding to the promoter of bacterial genes leads to silencing and toxicity. Nucleic Acids Research | Oxford Academic. [Link]

  • Wang, J. (2022). How to design experiments: control the controllables. YouTube. [Link]

  • Henderson, C. M., et al. (2023). Identifying antisense oligonucleotides to disrupt small RNA regulated antibiotic resistance via a cell-free transcription-translation platform. bioRxiv. [Link]

  • Neumann, N., et al. (2020). Bacterial Toxicity Testing: Modification and Evaluation of the Luminescent Bacteria Test and the Respiration Inhibition Test. MDPI. [Link]

  • Miller, K., & Ingalls, B. (2016). Assessment of Bacterial Growth Inhibition by Optical Density Measurements. Basicmedical Key. [Link]

  • Quadir, F., et al. (2024). EquiPNAS: improved protein–nucleic acid binding site prediction using protein-language-model-informed equivariant deep graph neural networks. Oxford Academic. [Link]

  • Al-Benna, S., et al. (2025). Antisense Oligonucleotide-Capped Gold Nanoparticles as a Potential Strategy for Tackling Antimicrobial Resistance. MDPI. [Link]

  • PNA-Peptide, Inc. (n.d.). Peptide Nucleic Acids (PNAs) for Diagnosis and Detection. PNA-Peptide, Inc.. [Link]

  • Casey, A., et al. (2022). Comparison of In Vitro Approaches to Assess the Antibacterial Effects of Nanomaterials. Journal of Functional Biomaterials. [Link]

  • Piras, A., et al. (2026). Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. PMC. [Link]

  • Yoshida, T., et al. (2019). Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells. Genes to Cells. [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Wistreich, G. A. (2005). Investigations into Chemical and Physical Control of Microorganisms. American Society for Microbiology. [Link]

  • Masaki, Y., et al. (2023). Alteration of target cleavage patterns and off-target reduction of antisense oligonucleotides incorporating 2-N-carbamoyl-guanine and 2-N-(2-pyridyl)guanine. Organic & Biomolecular Chemistry. [Link]

  • Gagnon, K. T., & Corey, D. R. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics. [Link]

  • Rogers, J., et al. (2019). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • EORTC, et al. (1999). Clinical trials of antibacterial agents: a practical guide to design and analysis. Journal of Antimicrobial Chemotherapy. [Link]

  • Hughes, S. (2004). Overview of target validation and the impact of oligonucleotides. ResearchGate. [Link]

  • Abdel-Salam, A. G., et al. (2024). A systematic review of peptide nucleic acids (PNAs) with antibacterial activities: Efficacy, potential and challenges. PubMed. [Link]

  • Lima, W. F., et al. (2014). Defining the Factors That Contribute to On-Target Specificity of Antisense Oligonucleotides. PLOS ONE. [Link]

  • Devi, G. R. (2006). Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics. PMC. [Link]

Sources

Enhancing the Reproducibility of SEQ-9 Experimental Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals utilizing the SEQ-9 assay. Our goal is to empower you with the knowledge and tools necessary to enhance the reproducibility of your experimental results. This document moves beyond a simple checklist, delving into the scientific principles that underpin the SEQ-9 protocol and offering field-proven insights to troubleshoot common issues.

A Conceptual Overview of the SEQ-9 Assay

The SEQ-9 assay is a powerful next-generation sequencing (NGS)-based method designed to quantitatively assess the genome-wide binding and regulatory activity of the SOX9 transcription factor. SOX9 is a critical regulator in various developmental processes and has been implicated in several diseases, including cancer and inflammatory conditions.[1] The assay combines chromatin immunoprecipitation of SOX9 with high-throughput sequencing to provide a detailed snapshot of its regulatory landscape.

Understanding the workflow is paramount to troubleshooting and ensuring reproducible results. The following diagram outlines the core stages of the SEQ-9 experiment.

SEQ9_Workflow cluster_wet_lab Wet Lab Procedures cluster_sequencing Sequencing cluster_dry_lab Data Analysis A Sample Preparation (Cell/Tissue Lysis) B Chromatin Immunoprecipitation (SOX9 Antibody) A->B Cross-linked Chromatin C DNA Purification B->C Immunoprecipitated DNA D Library Preparation (Adapters, Indexing) C->D Purified DNA E Library Quantification & Quality Control D->E Sequencing Library F Next-Generation Sequencing E->F Qualified Library G Primary Analysis (Base Calling, Demultiplexing) F->G Raw Sequencing Data (BCL) H Secondary Analysis (Alignment, Peak Calling) G->H FASTQ Files I Tertiary Analysis (Differential Binding, Pathway Analysis) H->I BAM & BED Files

Caption: High-level overview of the SEQ-9 experimental workflow.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that can arise during SEQ-9 experiments, providing potential causes and actionable solutions.

Sample Preparation & Chromatin Immunoprecipitation

Question: Why is my DNA yield consistently low after chromatin immunoprecipitation (ChIP)?

Answer:

Low DNA yield post-ChIP is a common issue that can often be traced back to suboptimal sample preparation or immunoprecipitation steps.

  • Insufficient Cell Lysis: Incomplete cell lysis will result in a lower amount of accessible chromatin for immunoprecipitation.

    • Solution: Ensure your lysis buffer is fresh and at the correct pH. Optimize incubation times and consider enzymatic lysis for difficult-to-lyse cell types.

  • Inefficient Antibody Binding: The quality and concentration of the SOX9 antibody are critical.

    • Solution: Use a ChIP-validated SOX9 antibody from a reputable supplier. Perform a titration experiment to determine the optimal antibody concentration for your specific cell type and experimental conditions.

  • Over-fixation of Cells: While cross-linking is necessary to preserve protein-DNA interactions, excessive fixation can mask epitopes and hinder antibody binding.

    • Solution: Optimize your cross-linking conditions. A typical starting point is 1% formaldehyde for 10 minutes at room temperature, but this may need to be adjusted for your specific cell type.

Question: I am observing high background signal in my no-antibody control (IgG control). What could be the cause?

Answer:

A high background in your IgG control indicates non-specific binding of chromatin to your beads or antibody.

  • Inadequate Blocking: Insufficient blocking of the protein A/G beads can lead to non-specific chromatin binding.

    • Solution: Ensure you are using a sufficient concentration of blocking agents (e.g., salmon sperm DNA, BSA) and that the incubation time is adequate.

  • Contaminated Reagents: Contamination of buffers or beads with DNA or proteins can contribute to background signal.

    • Solution: Use sterile, nuclease-free water and reagents. Prepare fresh buffers regularly.

  • Improper Washing: Inadequate washing after immunoprecipitation will fail to remove non-specifically bound chromatin.

    • Solution: Increase the number of wash steps or the stringency of the wash buffers. Ensure complete removal of the supernatant after each wash.

Library Preparation & Sequencing

Question: My sequencing library shows a high proportion of adapter-dimers. How can I prevent this?

Answer:

Adapter-dimers are a common artifact in NGS library preparation and can significantly reduce sequencing efficiency.[2]

  • Suboptimal Adapter-to-Insert Ratio: An excess of adapters relative to the amount of input DNA can lead to the formation of adapter-dimers.

    • Solution: Quantify your ChIP DNA accurately using a fluorometric method (e.g., Qubit) and adjust the adapter concentration accordingly.

  • Inefficient Size Selection: Incomplete removal of unbound adapters and small DNA fragments after ligation will result in their carryover and amplification.

    • Solution: Perform a stringent size selection using AMPure beads or a similar method. Ensure the beads are at room temperature and properly resuspended before use.

Question: The sequencing run yielded a low percentage of reads passing filter (%PF). What does this indicate?

Answer:

A low %PF suggests a problem with the sequencing library or the sequencing run itself.[2]

  • Poor Library Quality: Libraries with low complexity, high adapter-dimer content, or incorrect quantification can lead to poor cluster generation.

    • Solution: Re-evaluate your library quality control (QC) data (e.g., Bioanalyzer, Qubit). If necessary, prepare a new library with optimized parameters.

  • Incorrect Library Loading Concentration: Over- or under-clustering of the flow cell can result in a low %PF.[2]

    • Solution: Accurately quantify your library using a combination of fluorometry and qPCR. Dilute the library to the recommended concentration for the specific sequencing platform you are using.

The following table summarizes key quality control metrics for NGS data.

MetricDescriptionRecommended ValuePotential Issues if Deviated
% Q30 The percentage of bases with a quality score of 30 or higher, indicating a 1 in 1000 chance of an incorrect base call.[3]> 80%Low-quality data, increased error rates in downstream analysis.
Yield (Gb) The total number of bases generated in the sequencing run.[2][3]Dependent on experimental goalsInsufficient sequencing depth for robust analysis.
**Cluster Density (K/mm²) **The density of clusters on the flowcell.[2]Platform-specificOver- or under-clustering, leading to low %PF and reduced data quality.
%PF The percentage of clusters that pass the filter and are used for base calling.[2]> 80%Indicates issues with library quality or loading concentration.
Data Analysis

Question: I am having trouble identifying statistically significant SOX9 binding peaks. What are some common pitfalls in the analysis workflow?

Answer:

The inability to identify significant peaks can be due to issues in both the wet lab and the data analysis pipeline.

  • Insufficient Sequencing Depth: Low sequencing depth may not provide enough coverage to distinguish true binding events from background noise.[4][5]

    • Solution: Aim for a minimum of 20-30 million reads per sample for robust peak calling.[6]

  • Inappropriate Peak Caller and Parameters: The choice of peak calling algorithm and its parameters can significantly impact the results.

    • Solution: Use a well-established peak caller for ChIP-seq data (e.g., MACS2). Optimize the p-value or q-value cutoff based on your experimental design and the expected signal-to-noise ratio.

  • Lack of Biological Replicates: Without biological replicates, it is difficult to assess the statistical significance of observed binding events and control for biological variability.[6]

    • Solution: It is highly recommended to use at least three biological replicates for each experimental condition.[6][7]

Data_Analysis_Logic cluster_input Input Data cluster_processing Processing Steps cluster_output Output & Interpretation A FASTQ Files B Quality Control (FastQC) A->B C Adapter & Quality Trimming B->C Assess Read Quality D Alignment to Reference Genome C->D Cleaned Reads E Peak Calling (e.g., MACS2) D->E Aligned Reads (BAM) F Differential Binding Analysis E->F Peak Files (BED) G Significant SOX9 Binding Sites F->G Statistically Significant Peaks H Downstream Analysis (Pathway, Motif) G->H

Caption: A simplified bioinformatics workflow for SEQ-9 data analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the SEQ-9 assay?

A1: The SEQ-9 assay can be performed on both cell lines and primary tissues. For optimal results, it is recommended to start with a sufficient number of cells (typically 1-10 million cells per immunoprecipitation) to ensure adequate chromatin yield.

Q2: How important are biological replicates for the SEQ-9 assay?

A2: Biological replicates are crucial for the statistical analysis of SEQ-9 data and for ensuring the reproducibility of your findings.[6] They allow you to distinguish true biological variation from experimental noise. We strongly recommend a minimum of three biological replicates per experimental condition.[6][7]

Q3: Can I use a different antibody for the immunoprecipitation step?

A3: While it is possible to adapt the SEQ-9 protocol for other transcription factors, it is essential to use a ChIP-validated antibody specific to the target protein. The efficiency of the immunoprecipitation step is highly dependent on the quality of the antibody.

Q4: What are some key considerations for designing the sequencing experiment?

A4: The sequencing design should be tailored to the specific goals of your experiment. Key considerations include the required sequencing depth, read length, and whether to use single-end or paired-end sequencing. For most applications, a sequencing depth of 20-30 million single-end reads of 50 bp is a good starting point.[6]

Q5: How can I ensure the long-term reproducibility of my SEQ-9 experiments?

A5: To ensure long-term reproducibility, it is important to maintain detailed records of your experimental protocols, including reagent lot numbers and any deviations from the standard procedure.[8] Additionally, using standardized data analysis pipelines and making your raw data and analysis scripts publicly available can contribute to the overall reproducibility of your research.[9]

References

  • Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know. (n.d.). Horizon Discovery. Retrieved March 28, 2026, from [Link]

  • Gibson, G. (2022, May 16). 5 recommendations for improving rigour and reproducibility in single-cell genomics. The GigaScience blog. Retrieved March 28, 2026, from [Link]

  • NGS Data Quality Control: Best Practices for Accuracy. (2026, March 19). Euformatics. Retrieved March 28, 2026, from [Link]

  • Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know. (2020, February 27). Horizon Discovery. Retrieved March 28, 2026, from [Link]

  • MedGenome's Quality Control Standards and Metrics for NGS Data. (2023, January 5). Signios Biosciences. Retrieved March 28, 2026, from [Link]

  • Ghaffari, M., & Wang, K. (2024). Genomic reproducibility in the bioinformatics era. Genome Biology, 25(1), 184. [Link]

  • Ghaffari, M., & Wang, K. (2024). Genomic reproducibility in the bioinformatics era. Genome Biology, 25(1), 184. [Link]

  • Statistical guidelines for quality control of next-generation sequencing techniques. (2018). PLOS ONE, 13(4), e0194293. [Link]

  • A standards perspective on genomic data reusability and reproducibility. (2024). Frontiers in Microbiology, 15. [Link]

  • PCR Troubleshooting Guide & Solutions. (n.d.). Boster Bio. Retrieved March 28, 2026, from [Link]

  • Ten common issues with reference sequence databases and how to mitigate them. (2024). Journal of the Royal Society Interface, 21(213), 20230678. [Link]

  • Top 5 Factors Affecting Reproducibility in Research. (2022, March 31). Enago Academy. Retrieved March 28, 2026, from [Link]

  • Challenges and considerations for reproducibility of STARR-seq assays. (2022). bioRxiv. [Link]

  • Unrealistic expectations and the reproducibility crisis. (2018). EMBO reports, 19(5), e45826. [Link]

  • Tips and troubleshooting. (2024, October 16). Takara Bio. Retrieved March 28, 2026, from [Link]

  • Troubleshooting and optimizing lab experiments. (2022, October 12). The Bumbling Biochemist. Retrieved March 28, 2026, from [Link]

  • A new mechanism of SOX9 action to regulate PKCα expression in the intestine epithelium. (2009). Journal of Cell Science, 122(13), 2191–2196. [Link]

  • PCR Troubleshooting Guide. (2022, December 13). Biocompare. Retrieved March 28, 2026, from [Link]

  • SOX9: a novel janus-faced regulator in immunity and its promise as a therapeutic target. (2024). Military Medical Research, 11(1), 13. [Link]

  • SOX9 in organogenesis: shared and unique transcriptional functions. (2018). Genes, 9(10), 490. [Link]

  • RNA-sequencing data analysis. (n.d.). Genevia Technologies. Retrieved March 28, 2026, from [Link]

  • Factor 9 Assay. (n.d.). Seattle Children's Hospital. Retrieved March 28, 2026, from [Link]

  • Advancing reproducibility can ease the 'hard truths' of synthetic biology. (2023). Synthetic Biology, 8(1), ysad021. [Link]

  • Caspase 9 Assay Kit (Colorimetric). (n.d.). Abbkine. Retrieved March 28, 2026, from [Link]

  • A workflow for single cell RNA-seq data analysis. (2018). Retrieved March 28, 2026, from [Link]

  • [BioInformatics] NGS Data Analysis Workflow. (2025, March 13). Velog. Retrieved March 28, 2026, from [Link]

  • Challenges and considerations for reproducibility of STARR-seq assays. (2022). Genome Research, 32(12), 2235–2247. [Link]

  • A new mechanism of SOX9 action to regulate PKCalpha expression in the intestine epithelium. (2009). Journal of Cell Science, 122(Pt 13), 2191–2196. [Link]

  • Assay of Plasma Clotting Factors Using Parallel-Line Bioassay Principles. (2003).
  • A workflow for analysis of small RNA sequencing data. (n.d.). RNA-Seq Blog. Retrieved March 28, 2026, from [Link]

  • Sequence-dependent inhibition of cGAS and TLR9 DNA sensing by 2'-O-methyl gapmer antisense oligonucleotides. (2021). Nucleic Acids Research, 49(10), 5493–5506. [Link]

  • Experimental Design: Best Practices. (n.d.). National Cancer Institute. Retrieved March 28, 2026, from [Link]

  • ESPeR-seq: Extremely Sensitive and Pure, End-to-end, RNA-seq library preparation. (2026, March 15). bioRxiv. [Link]

  • Designing RNA sequencing experiments: A practical guide to reproducible gene expression analysis. (2023). Methods, 216, 68–77. [Link]

  • RNC-seq Experimental Design: Replicates, Depth, Controls, and Power. (n.d.). CD Genomics. Retrieved March 28, 2026, from [Link]

Sources

SEQ-9 Preclinical Support Center: Murine Model Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SEQ-9 Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers, pharmacologists, and drug development professionals through the complexities of utilizing the SEQ-9 macrolide antibiotic in Mycobacterium tuberculosis (Mtb) murine models.

Unlike early-generation macrolides (e.g., clarithromycin) which fail against Mtb due to inherent ribosomal methylation, SEQ-9 is a structurally optimized sequanamycin derivative that successfully binds the methylated Mtb ribosome[1]. However, translating this in vitro potency into robust in vivo murine data requires precise control over formulation, dosing kinetics, and experimental timing.

Below is our comprehensive troubleshooting guide, supported by validated protocols and mechanistic insights.

Part 1: Core Troubleshooting Guides & FAQs

Q1: My SEQ-9 treated cohort is showing high variability in lung CFU counts, and the overall efficacy is lower than expected. What is causing this poor exposure? Mechanistic Insight: The most common point of failure in SEQ-9 murine experiments is the use of incorrect vehicle formulations. SEQ-9 is a highly lipophilic macrolide. If you are using standard Medium-Chain Triglycerides (MCT)—which are commonly used for comparator drugs like rifampicin or linezolid—SEQ-9 will precipitate in the murine gastric environment, leading to erratic systemic absorption. Solution: You must formulate SEQ-9 in a highly specific acidic suspension: PEG200/Tween80/citrate buffer (100 mM) at a 70/5/27 ratio, adjusted to pH 4 [1]. The chemical optimization of SEQ-9 at the C8 carbamate moiety increased its acidic half-life (pH 2.0) to 48 hours (up from 30 minutes in its predecessor, SEQ-503)[1]. This pH 4 formulation leverages that stability, ensuring optimal gastric survivability, resulting in a 6-fold higher plasma Area Under the Curve (AUC) and a lung-to-plasma exposure ratio of 19[2].

Q2: I am testing SEQ-9 in an acute TB model, but I am only observing a bacteriostatic effect rather than a bactericidal one. Is the compound failing? Mechanistic Insight: No, this is an expected pharmacological dynamic. In acute murine infection models (treatment beginning 1 day post-infection), SEQ-9 primarily exhibits dose-dependent bacteriostatic activity at lower doses. It prevents the rapid logarithmic growth of the bacilli but may not rapidly clear them. Solution: To achieve a bactericidal effect or complete prevention of bacterial growth in an acute model, you must dose at the Minimum Effective Dose (MED) of 300 mg/kg/day [2]. Alternatively, if your goal is to observe true bactericidal clearance (a reduction in CFU below the Day 0 baseline), you should transition to a chronic TB model (treatment beginning 28 days post-infection), where SEQ-9 demonstrates profound bactericidal activity, particularly when combined with bedaquiline and pretomanid[3].

Q3: We are designing a combination therapy study. Are there any drug-drug interaction (DDI) risks with SEQ-9 in mice, particularly regarding Cytochrome P450 enzymes? Mechanistic Insight: Earlier analogs in this class, such as SEQ-372, were potent inhibitors of murine CYP3A4, which artificially inflated the exposure of co-administered drugs metabolized by this pathway and caused severe toxicity[4]. Solution: SEQ-9 was specifically engineered to eliminate this liability. It exhibits no significant CYP inhibition. You can safely co-administer SEQ-9 with bedaquiline (25 mg/kg), pretomanid (100 mg/kg), or linezolid (100 mg/kg) without requiring complex dose-adjustments for metabolic competition.

Part 2: Quantitative Data & Compound Evolution

To understand why experimental parameters are set the way they are, it is critical to compare SEQ-9 against its developmental predecessors.

Table 1: Pharmacological and Efficacy Profile of Sequanamycin Derivatives

ParameterSEQ-503 (Natural Product)SEQ-372 (Early Analog)SEQ-9 (Advanced Lead)
Target Binding Unmethylated RibosomeMethylated RibosomeMethylated Ribosome (A2058)
In Vitro MIC (Standard) >10 μM0.54 μM0.065 μM
In Vitro MIC (Hypoxic) N/AN/A0.6 μM
Acidic Half-Life (pH 2.0) 30 minutes~12 hours48 hours
CYP3A4 Inhibition MinimalHigh (DDI Liability)None (Safe for Combos)
Macrophage Penetration LowHigh (20-fold increase)High
Murine MED (Acute Model) IneffectiveToxic at high doses300 mg/kg

Part 3: Standardized Experimental Methodologies

Protocol: Murine Model of Chronic Tuberculosis Efficacy Evaluation

This protocol is a self-validating system; the inclusion of the Day 28 baseline harvest is non-negotiable for establishing true bactericidal causality.

Phase 1: Infection and Engraftment

  • Infection: Infect 6-to-8-week-old female BALB/c mice via the aerosol or intranasal route with 6.3log10​ CFU of M. tuberculosis H37Rv[4].

  • Incubation: Allow the infection to progress untreated for 28 days to establish a chronic, hypoxic granulomatous state.

Phase 2: Baseline Validation & Formulation 3. Baseline Harvest (Day 28): Euthanize a subset of 5 mice. Homogenize the lungs and plate on Middlebrook 7H11 agar to establish the "Day 0 of Treatment" baseline CFU count. 4. Formulation Preparation: Dissolve SEQ-9 powder in PEG200. Add Tween80, followed by 100 mM Citrate Buffer to achieve a final volumetric ratio of 70/5/27. Adjust pH to 4.0 using HCl/NaOH. Prepare fresh weekly and store at 4°C.

Phase 3: Dosing and Endpoint Analysis 5. Administration: Administer SEQ-9 via oral gavage (PO) once daily at doses ranging from 75 mg/kg to 300 mg/kg[2]. 6. Endpoint Harvest (Week 4 & Week 8): Euthanize 4-5 mice per treatment group. Aseptically remove lungs, homogenize in 2 mL of PBS, and plate serial dilutions. 7. Data Interpretation: Calculate the log10​ CFU reduction relative to the Day 28 baseline. A reduction >1.7log10​ at 300 mg/kg confirms successful bactericidal target engagement[2].

Part 4: Mechanistic and Workflow Visualizations

To ensure clarity in both the biological mechanism of action and the experimental execution, please refer to the following pathway diagrams.

G N1 Oral Administration (SEQ-9 in PEG-Tw pH 4) N2 Systemic Absorption (High Plasma AUC) N1->N2 N3 Lung Tissue Distribution (Lung/Plasma Ratio = 19) N2->N3 N4 Macrophage Penetration (Overcomes Hypoxia) N3->N4 N5 Mtb Ribosome Binding (Binds Methylated A2058) N4->N5 N6 Protein Synthesis Inhibition N5->N6 N7 Bactericidal Efficacy (Log CFU Reduction) N6->N7

Figure 1: Pharmacokinetic pathway and mechanistic action of SEQ-9 in Mtb-infected murine models.

Workflow S1 Intranasal/Aerosol Infection (6.3 log10 CFU Mtb H37Rv) S2 Disease Progression (1 Day Acute / 28 Days Chronic) S1->S2 S3 Baseline Control Harvest (Establish Day 0 CFU) S2->S3 Subset S4 Treatment Initiation (SEQ-9 Monotherapy or Combo) S2->S4 Surviving Cohort S5 Longitudinal Dosing (4 to 8 Weeks) S4->S5 S6 Endpoint Analysis (Lung Homogenization & Plating) S5->S6

Figure 2: Standardized experimental workflow for SEQ-9 efficacy evaluation in murine TB models.

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell / NIH.gov.
  • SEQ-9 administered in combination with anti-TB drugs during the intensive phase of treatment in a mouse model of TB.
  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis. PMC - NIH.
  • SEQ-9 shows promising results for the tre
  • In vivo activity of SEQ-9 in the lungs of Mtb-infected BALB/c mice.

Sources

Technical Support Center: Minimizing Variability in SEQ-9 MIC Determination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers facing reproducibility challenges when evaluating advanced anti-tubercular agents. SEQ-9 is a highly optimized, natural-product-derived sequanamycin macrolide that exhibits potent activity against Mycobacterium tuberculosis (Mtb)[1]. Unlike classic macrolides, SEQ-9 overcomes inherent macrolide resistance by adjusting its binding mode to the methylated Mtb ribosome[1]. However, determining its Minimum Inhibitory Concentration (MIC) requires precise control over bacterial metabolic states, compound solubility, and resistance induction. This guide provides field-proven strategies to minimize assay variability.

Part 1: Troubleshooting FAQs

Q1: Why do my SEQ-9 MIC values fluctuate significantly between aerobic and hypoxic Mtb cultures? Causality & Solution: Mtb adapts to hypoxic environments by entering a non-replicating, dormant state, which fundamentally alters its ribosomal translation rate and metabolic reliance. SEQ-9 is uniquely effective against non-replicating Mtb, demonstrating a consistent hypoxic MIC of approximately 0.6 μM[1][2]. Variability typically arises from inconsistent oxygen depletion in your assay plates. Actionable Step: Transition from standard sealed plates to a rigorously controlled Wayne hypoxia model (1% O2). Ensure your pre-cultures are fully adapted to hypoxia before drug exposure to prevent mixed-population readouts.

Q2: I am testing SEQ-9 against macrolide-resistant clinical isolates, but I see inconsistent MIC shifts. How can I standardize this? Causality & Solution: Mtb's inherent resistance to classic macrolides (like erythromycin) is driven by the erm37 gene, which methylates the N6 position of adenine A2058 in the 23S rRNA[1]. SEQ-9 is structurally designed to evade this steric clash and maintain submicromolar efficacy[3]. However, erm37 expression is inducible. If your clinical isolates are not pre-exposed to a macrolide, the baseline methylation levels will vary across biological replicates, causing erratic MIC data. Actionable Step: To create a self-validating system for methylation-based resistance, pre-treat your Mtb cultures with a sub-lethal dose of erythromycin (1 μg/mL for 24 hours) to uniformly induce erm37 expression prior to introducing SEQ-9[1].

Q3: How do I prevent compound precipitation during serial dilutions? Causality & Solution: SEQ-9 is a large, lipophilic macrolide. While its half-life in acidic conditions (pH 2.0) is robust (48 hours compared to 30 minutes for its predecessor SEQ-503)[2], it is prone to precipitating out of aqueous solutions if the DMSO concentration drops too rapidly during serial dilution. Actionable Step: Perform all intermediate serial dilutions in 100% DMSO. Only spike the compound into the Middlebrook 7H9 aqueous broth at the final step, ensuring the final DMSO concentration remains constant (typically ≤1%) across all wells.

Part 2: Experimental Protocols
Protocol A: Hypoxic MIC Determination (Wayne Model Adaptation)

This protocol ensures reproducible evaluation of SEQ-9 against non-replicating Mtb.

  • Culture Preparation: Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80 until an OD600 of 0.6 is reached.

  • Hypoxic Adaptation: Dilute the culture to an OD600 of 0.05 in Dubos Tween Albumin broth. Transfer to airtight tubes with a defined headspace ratio (typically 0.5) and incubate stirring at 37°C for 14 days to achieve non-replicating status under 1% O2.

  • Drug Dilution: Prepare a 10 mM master stock of SEQ-9 in 100% DMSO. Perform 2-fold serial dilutions purely in DMSO.

  • Inoculation: Dispense the hypoxic culture into 96-well plates inside an anaerobic chamber. Spike in the SEQ-9 dilutions (final concentration range: 0.01 μM to 10 μM).

  • Incubation & Readout: Incubate anaerobically for 7 days. Add Alamar Blue (MABA) reagent, incubate for an additional 24 hours, and measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing a color change from blue to pink.

Protocol B: Cell-Free Translation Assay with Methylated Ribosomes

This self-validating protocol isolates ribosomal inhibition from cell wall permeability factors.

  • Erm37 Induction: Treat log-phase Mtb cultures with 1 μg/mL erythromycin for 24 hours to induce erm37[1].

  • Ribosome Purification: Lyse cells and isolate the 70S ribosomes via sucrose gradient ultracentrifugation.

  • Translation Reaction: Combine the methylated ribosomes with an Mtb S100 cell-free extract, an mRNA template (e.g., expressing luciferase), amino acids, and varying concentrations of SEQ-9.

  • Quantification: Measure luminescence. SEQ-9 should maintain an IC50 of ~0.075 μM, whereas control macrolides will show a >100-fold IC50 increase[1].

Part 3: Quantitative Data Summary

The following table summarizes the comparative efficacy of SEQ-9 against classic macrolides, highlighting its unique ability to maintain potency against methylated targets without significant MIC shifts.

CompoundWild-Type Mtb MIC (μM)Hypoxic Mtb MIC (μM)IC50: Unmethylated Ribosome (μM)IC50: Methylated Ribosome (μM)
SEQ-9 < 0.50.60.0650.075
Erythromycin 128> 128< 0.1> 10.0 (100-fold shift)
Clarithromycin 8N/A< 0.1> 10.0 (100-fold shift)
Part 4: System Workflows & Mechanistic Visualizations

Resistance_Mechanism Mtb Wild-Type Mtb Ribosome (Unmethylated A2058) Erythro Classic Macrolides (e.g., Erythromycin) Mtb->Erythro Susceptible Seq9 SEQ-9 (Sequanamycin) Adjusted Binding Mode Mtb->Seq9 Susceptible Erm37 erm37 Gene Induction (Target Methylation) Erythro->Erm37 Induces Meth_Mtb Methylated Mtb Ribosome (Resistant State) Erm37->Meth_Mtb Modifies Target Meth_Mtb->Erythro Resistant (Steric Clash) Meth_Mtb->Seq9 Susceptible Inhibition Protein Synthesis Successfully Inhibited Seq9->Inhibition Efficacious

Mechanism of SEQ-9 overcoming erm37-mediated macrolide resistance in M. tuberculosis.

Hypoxic_Workflow Prep Prepare Mtb H37Rv Culture (OD600 = 0.05) Hypoxia Hypoxic Adaptation (Wayne Model, 14 Days, 1% O2) Prep->Hypoxia Deplete Oxygen Dilution SEQ-9 Serial Dilution in DMSO (0.01 - 10 μM) Hypoxia->Dilution Standardize Inoculum Incubation Anaerobic Incubation (7 Days at 37°C) Dilution->Incubation Drug Exposure Readout Alamar Blue (MABA) Addition & Fluorescence Readout Incubation->Readout Assess Viability MIC Determine Hypoxic MIC (Expected: ~0.6 μM) Readout->MIC Data Analysis

Experimental workflow for determining SEQ-9 MIC under hypoxic conditions.

References
  • Zhang, J. et al. "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell (2023). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUINDLPiDdt8TjXMXhDpEs4ppwVRaxCaA5R3jNkPmJPxTO50wyu4DJjIyj7uj4gK2TlekknUTRxXKi_Rn258rZMEtWVH2u1SFFOOhmBzX8pAvPg_b-CyTb5DFsyyFMSC6zgNaYJ3N-KHeZw4E=]
  • BioWorld. "SEQ-9 shows promising results for the treatment of tuberculosis." (2023). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLCmCR3MEwJqOrw5yOLD9fi1ZZQvvBp2wUgWEDYZjlRDgC1ZkJnWWzErqO4jXPNnlUX4equMFnV13wrRQ2D7KRH7Bs8y8rLMXuNu3mnwothvOfO0lEpgZMuaQbt1aUQyJ50FI72Pg715rFmIoxLax0No4H4dQ-VWX1Rfcd0NA40cKL-7IVHcEAWWEDfSKk7CyAl8C9P3e4dd0y_6UHNZ1V89pw]
  • NIH PMC. "New agents for the treatment of drug-resistant Mycobacterium tuberculosis." URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuC-C_oeM0ZvqhmIOAircSIrqeG8fc31l5Nb_CgVmOZ-FYS1Ef001I8qYaEZ00f8M20wowK4U9EalGQDe58vkfqfEG6MKCLQDhXVgVDJa-GGlU59p1yAd36OaR2IWQ7GjQq4RBoDRy8J2H5U0=]

Sources

refining protocols for long-term stability of SEQ-9 solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SEQ-9 Technical Support Center . As a Senior Application Scientist, I have designed this comprehensive guide to address the specific formulation, handling, and stability challenges associated with SEQ-9.

SEQ-9 is an advanced, natural-product-derived sequanamycin (macrolide) optimized for targeting the Mycobacterium tuberculosis (Mtb) ribosome. While it exhibits remarkable potency and macrophage penetration, maintaining its long-term stability in aqueous solutions requires precise physicochemical control. This guide provides field-proven insights, self-validating protocols, and causality-driven troubleshooting to ensure the integrity of your SEQ-9 experiments.

Physicochemical Properties & Stability Profile

Understanding the intrinsic properties of SEQ-9 is the first step in preventing experimental artifacts. The table below summarizes the critical quantitative data that should drive your formulation strategies.

PropertyValueImplication for Formulation
pKa 8.3Basic amine presence; requires careful pH balance to prevent precipitation.
LogD (pH 7.4) 3.4Highly lipophilic; drives macrophage accumulation but severely limits aqueous solubility.
Solubility (PBS, pH 7.4) 51 μg/mLProne to rapid precipitation in standard saline without co-solvents.
Solubility (MCT, pH 7.4) 530 μg/mLMedium-chain triglycerides (MCT) significantly enhance solubility (10-fold increase).
Half-life (t1/2) at pH 2.0 48 hoursHighly improved acid stability vs. early analogs, but still susceptible to long-term acid-catalyzed degradation.

SEQ-9 Degradation & Formulation Logic

G A SEQ-9 Macrolide Solution B Acidic Environment (pH < 5.0) A->B Improper Storage C Physiological Buffer (pH 7.4 + MCT) A->C Optimal Formulation D Acid-Catalyzed Spiroketalization B->D H+ Attack on C5 Ketoallose E Stable Solution (t1/2 > 48h) C->E Maintained Integrity F Loss of Ribosomal Binding Affinity D->F Structural Alteration

Logical flow of SEQ-9 degradation pathways and the protective effect of physiological buffering.

Troubleshooting & FAQs (Q&A)

Q1: Why does SEQ-9 degrade in standard unbuffered saline, and how can we prevent it? A1: Like many macrolides, SEQ-9 is susceptible to acid-catalyzed spiroketalization. When the pH drops below 5.0, the C5 ketoallose and the macrolactone ring undergo a structural rearrangement, leading to a complete loss of binding affinity to the Mtb ribosome. Although SEQ-9 was engineered for improved chemical stability—boasting a half-life of 48 hours at pH 2.0 compared to just 30 minutes for earlier analogs like SEQ-503 —prolonged exposure to unbuffered aqueous environments can still induce degradation due to dissolved CO2 lowering the pH. Solution: Always formulate SEQ-9 in a tightly buffered solution (pH 7.4) and avoid freeze-thaw cycles in purely aqueous media.

Q2: We are observing precipitation when diluting our SEQ-9 DMSO stocks into PBS for macrophage assays. How do we resolve this? A2: SEQ-9 has a LogD of 3.4 at pH 7.4, making it highly lipophilic. Its solubility in standard PBS is only 51 μg/mL . When you dilute a highly concentrated DMSO stock directly into cold PBS, the sudden change in solvent polarity causes rapid nucleation and precipitation. Solution: Utilize Medium-Chain Triglycerides (MCT) or a localized surfactant (like 0.1% Tween-80) in your buffer. SEQ-9 solubility in MCT at pH 7.4 is 530 μg/mL. Furthermore, perform serial dilutions into pre-warmed media rather than a single large-step dilution.

Q3: We observe a significant drop in SEQ-9 efficacy during 72-hour intra-macrophage Mtb infection assays. Is the drug degrading? A3: Not necessarily. While SEQ-9 is highly stable, its high lipophilicity means it can non-specifically bind to plastic culture vessels or serum proteins in the media over prolonged periods. This reduces the effective free-drug concentration, mimicking degradation. Troubleshooting step: Run a parallel cell-free control assay and quantify the supernatant via LC-MS/MS. If the concentration drops in the cell-free control, switch to ultra-low-binding plates or supplement the media with carrier proteins to maintain solubility.

Experimental Protocols

Protocol A: Preparation of Long-Term Stable SEQ-9 Stock Solutions

This protocol is designed to mitigate hydrolysis and cold-shock precipitation.

  • Lyophilized Powder Storage: Store the lyophilized SEQ-9 powder at -20°C in a desiccator.

    • Causality: Ambient moisture introduces localized pH shifts on the powder surface that can initiate micro-degradation before the compound is even solubilized.

  • Primary Stock Preparation (10 mM): Reconstitute the powder in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents hydrolysis and maintains the compound in a fully solvated, un-ionized state, maximizing shelf life.

  • Aliquoting: Aliquot the 10 mM stock into single-use amber glass vials and store at -80°C.

    • Causality: Amber glass prevents UV-catalyzed radical formation, and single-use aliquots eliminate freeze-thaw cycles which cause localized concentration gradients and precipitation.

  • Working Solution Preparation: On the day of the experiment, dilute the DMSO stock into a pre-warmed (37°C) MCT/PBS emulsion (pH 7.4).

    • Causality: Pre-warming the aqueous phase prevents the cold-shock precipitation of the lipophilic macrolide.

Protocol B: LC-MS/MS Stability-Indicating Assay

Every analytical protocol must be a self-validating system. This method includes internal forced-degradation controls to prove the assay can accurately separate and detect degraded SEQ-9.

  • Control Generation (Forced Degradation): Prepare three 100 μg/mL SEQ-9 aliquots. Treat Aliquot A with 0.1 N HCl (Acid stress), Aliquot B with 3% H2O2 (Oxidative stress), and keep Aliquot C in standard MCT/PBS (Control). Incubate for 24 hours at 37°C.

  • Sample Preparation: Quench the stressed samples (neutralize Aliquot A with NaOH). Extract all samples using protein precipitation by adding 3 volumes of cold acetonitrile. Centrifuge at 15,000 x g for 10 minutes.

  • Chromatography: Run the supernatant on a C18 reverse-phase column using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • System Validation Check (Critical): Before analyzing your actual experimental samples, verify that Aliquot A shows a distinct degradation peak (the spiroketal degradant) that is chromatographically separated from the intact SEQ-9 parent peak in Aliquot C.

    • Causality: If the degradant and parent peak co-elute, the system is invalid and cannot accurately report stability. The gradient must be flattened until baseline resolution is achieved.

Workflow N1 1. Stock Preparation 10 mM in 100% DMSO Store at -80°C N2 2. Aqueous Dilution Dilute in MCT/PBS pH 7.4 adjusted N1->N2 N3 3. Forced Degradation Acid/Base/Oxidation Control generation N2->N3 Aliquot for stress testing N4 4. LC-MS/MS Analysis Quantify intact SEQ-9 Identify degradants N2->N4 Real-time stability N3->N4 N5 5. Data Synthesis Calculate t1/2 Update formulation N4->N5

Self-validating experimental workflow for assessing SEQ-9 solution stability via LC-MS/MS.

References

  • Zhang, J., Lair, C., Roubert, C., et al. "Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents." Cell, 2023 Mar 2;186(5):1013-1025.e24. URL:[Link]

SEQ-9 Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SEQ-9 Application Support Center. SEQ-9 is an advanced, orally bioavailable macrolide derived from sequanamycins, designed to exhibit potent bactericidal activity against Mycobacterium tuberculosis (Mtb)[1][2]. Unlike classic macrolides (e.g., erythromycin, clarithromycin), SEQ-9 is engineered to overcome inherent macrolide resistance mediated by the erm37 gene, which methylates the A2058 residue in the 23S rRNA[2][3].

Due to its unique structural modifications—specifically the ketoallose at C5 and the carbamate group at C8—and its high lipophilicity (XLogP = 4.33)[1][4], researchers frequently encounter artifacts when generating dose-response curves. This guide provides authoritative troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your SEQ-9 pharmacology assays.

Part 1: Troubleshooting FAQs

Q1: My in vitro cell-free translation assay shows a flat dose-response curve at higher concentrations. What is causing this?

A: A flat dose-response curve at the upper asymptote is almost always a solubility artifact. SEQ-9 is a large molecule (MW 1243.55 g/mol ) and is highly lipophilic[1]. When performing serial dilutions in aqueous cell-free extracts (S100), exceeding a final DMSO concentration of 1% will cause SEQ-9 to form micro-precipitates.

  • The Fix: Perform your serial dilutions entirely in 100% DMSO first, and then perform a single 1:100 spike-in to the final aqueous assay buffer. This ensures the compound remains in solution and interacts stoichiometrically with the ribosome.

Q2: I am seeing a right-shift (higher IC50) in my SEQ-9 dose-response compared to the published ~170 nM value. Is the compound degrading?

A: While compound degradation is possible (SEQ-9 has a half-life of ~48 hours in acidic conditions[5]), the most common cause of a right-shifted IC50 is poor ribosome preparation or uncharacterized methylation states. SEQ-9 actually binds more potently to methylated ribosomes (IC50 ≈ 65–75 nM) than to unmethylated ribosomes (IC50 ≈ 170 nM)[6][7].

  • The Fix: Validate your ribosome extract. If your Mtb culture was not pre-exposed to a sub-lethal dose of a classic macrolide (like erythromycin at 1 μg/mL for 24 h), erm37 expression is not induced, and you are testing unmethylated ribosomes[8]. Ensure you are comparing your IC50 to the correct baseline structural state.

Q3: Why does SEQ-9 show poor dose-dependency in my intracellular macrophage assay compared to standard broth MIC assays?

A: This discrepancy arises from intracellular accumulation dynamics. While SEQ-9 was optimized for macrophage penetration (showing up to a 10-fold increase in potency inside macrophages compared to standard MIC assays)[9][10], standard assay media can sequester the drug. High serum concentrations in the macrophage culture media can lead to high protein binding, reducing the free fraction of SEQ-9 available to permeate the macrophage membrane.

  • The Fix: Reduce the fetal bovine serum (FBS) concentration during the drug-incubation phase, or utilize a lipid-based carrier formulation (e.g., PEG200/Tween 80/citrate buffer) similar to the formulations used to achieve the 75-300 mg/kg in vivo efficacy[5][8].

Part 2: Quantitative Reference Data

Use the following empirically validated parameters to benchmark your dose-response curves. Deviations greater than 3-fold from these values indicate an assay artifact.

ParameterExpected ValueAssay ContextSource
Molecular Weight 1243.55 g/mol Physico-chemical property[1]
Lipophilicity (XLogP) 4.33Physico-chemical property[1]
IC50 (Unmethylated Ribosome) ~170 nMCell-Free Translation Assay[6]
IC50 (Methylated Ribosome) 65 - 75 nMCell-Free Translation Assay[7]
MIC (Standard/Hypoxic) ~0.6 μMWhole-Cell Broth Assay[5]
In Vivo Minimum Effective Dose 75 - 300 mg/kgMurine Chronic TB Model[5][8]

Part 3: Self-Validating Experimental Protocols

Protocol A: Cell-Free Ribosome Translation Inhibition Assay

This protocol is designed to isolate the direct target engagement of SEQ-9 with the 23S rRNA, removing cell permeability variables.

  • Ribosome Preparation & Induction:

    • Step: Culture Mtb H37Rv. To test the methylated state, treat the culture with 1 μg/mL erythromycin for 24 hours prior to lysis.

    • Causality: Erythromycin induces the erm37 gene, which methylates the N6 of A2058 on the ribosome[2][8]. This is required to test SEQ-9's ability to overcome classic macrolide resistance.

  • Extract Generation (S100):

    • Step: Lyse cells and centrifuge at 100,000 x g to isolate the S100 fraction containing the ribosomes.

  • Compound Dilution (The Critical Step):

    • Step: Prepare a 10-point 3-fold serial dilution of SEQ-9 in 100% DMSO. Transfer 1 μL of each dilution into 99 μL of the translation reaction mix.

    • Causality: Maintaining a strict ≤1% final DMSO concentration prevents the lipophilic SEQ-9 (XLogP 4.33) from crashing out of solution, which would otherwise artificially flatten the dose-response curve[1].

  • Internal Validation Control:

    • Step: Run a parallel dose-response curve using Clarithromycin.

    • Causality: This makes the assay self-validating. If the ribosomes are successfully methylated, Clarithromycin will show a massive right-shift (>100-fold increase in IC50), while SEQ-9 will maintain its potency (65-75 nM)[8]. If both fail, the S100 extract is degraded.

Protocol B: Intracellular Macrophage Mtb Infection Assay

This protocol evaluates SEQ-9's ability to penetrate host cells and exert bactericidal effects.

  • Macrophage Infection:

    • Step: Infect THP-1 derived macrophages with Mtb at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours, then wash extensively to remove extracellular bacteria.

  • Formulation and Dosing:

    • Step: Formulate SEQ-9 in assay media containing a maximum of 2% FBS. Apply doses ranging from 0.1 μM to 10 μM.

    • Causality: SEQ-9 relies on its specific physicochemical properties to accumulate inside macrophages[10]. High serum proteins will bind the drug extracellularly, shifting the apparent IC50.

  • Lysis and Plating:

    • Step: At Day 0 and Day 5 post-treatment, lyse the macrophages using 0.1% Triton X-100 and plate serial dilutions on Middlebrook 7H11 agar.

    • Causality: Comparing Day 5 CFU counts to Day 0 establishes whether the dose-response is merely bacteriostatic or truly bactericidal (as seen at higher doses in vivo)[5][8].

Part 4: Mechanistic & Troubleshooting Visualizations

Mechanism Mtb Mtb Infection Ribosome 23S rRNA (Unmethylated) Mtb->Ribosome Resistance Macrolide Resistance Ribosome->Resistance If Methylated (Classic Macrolides Fail) Erm37 erm37 Induction (Methylation of A2058) Erm37->Ribosome Methylates Classic Classic Macrolides (Erythromycin) Classic->Ribosome Binds Classic->Erm37 Induces SEQ9 SEQ-9 (Sequanamycin) SEQ9->Ribosome Binds (Overcomes Methylation) Inhibition Protein Synthesis Inhibition SEQ9->Inhibition Potent Activity (65-170 nM) Resistance->SEQ9 Evades via C5/C8 modifications

Figure 1: SEQ-9 Mechanism of Action and Evasion of erm37-Mediated Macrolide Resistance.

Troubleshooting Start Artifact: Poor Dose-Response Curve CheckAssay Identify Assay Type Start->CheckAssay CellFree Cell-Free Translation CheckAssay->CellFree WholeCell Whole-Cell MIC CheckAssay->WholeCell Macrophage Intracellular Macrophage CheckAssay->Macrophage Solubility Check Solubility/Precipitation (Ensure Final DMSO ≤ 1%) CellFree->Solubility Ribosome Verify Ribosome Purity (Run Clarithromycin Control) CellFree->Ribosome WholeCell->Solubility Formulation Optimize Formulation (Reduce Serum Protein Binding) WholeCell->Formulation Macrophage->Formulation Accumulation Check Macrophage Accumulation Ratio Macrophage->Accumulation

Figure 2: Troubleshooting logic tree for resolving flat or right-shifted SEQ-9 dose-response curves.

References

  • Guide to Pharmacology: SEQ-9 Physico-chemical Properties. IUPHAR/BPS. Available at:[Link]

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell (2023). Zhang, J. et al. Available at:[Link]

  • SEQ-9 shows promising results for the treatment of tuberculosis. BioWorld (2023). Available at:[Link]

  • 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9. RCSB Protein Data Bank. Available at:[Link]

  • Key interactions of SEQ-9 with the Mtb ribosome. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Optimizing Incubation Times for SEQ-9 Treatment in Mycobacteria

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Incubation Time in Determining SEQ-9 Efficacy

Welcome to the technical support guide for SEQ-9, a novel anti-mycobacterial agent. This document is designed to provide you, the researcher, with the foundational knowledge and practical troubleshooting advice required to successfully determine the optimal incubation time for assessing the efficacy of SEQ-9 against various mycobacterial species.

In the realm of mycobacteriology, time is not just a variable; it is a critical parameter that dictates the physiological state of the bacteria and, consequently, their susceptibility to antimicrobial agents. Unlike rapidly dividing bacteria such as E. coli, mycobacteria exhibit a wide spectrum of growth rates, from the rapid growth of Mycobacterium smegmatis (doubling time of 3-4 hours) to the slow, deliberate division of Mycobacterium tuberculosis (doubling time of 18-24 hours).

The mechanism of action of SEQ-9, which targets intracellular processes essential for replication, means that its apparent efficacy is intrinsically linked to the metabolic activity and division rate of the mycobacterial cells. An incubation time that is too short may not allow for sufficient drug-target engagement, leading to an overestimation of the Minimum Inhibitory Concentration (MIC). Conversely, an overly extended incubation can lead to nutrient depletion, accumulation of toxic byproducts, and drug degradation, all of which can confound the experimental outcome.

This guide will provide you with a logical framework for designing and troubleshooting your experiments, ensuring that your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

Q1: Why is a species-specific incubation time necessary for SEQ-9?

The optimal incubation time is primarily determined by the growth rate of the specific mycobacterial species being tested. Slow-growing species like M. tuberculosis or M. avium complex require significantly longer incubation periods to reach a sufficient cell density for a reliable readout compared to rapid growers like M. smegmatis. The goal is to allow the untreated control group to achieve robust growth, providing a clear window to assess the inhibitory effects of SEQ-9.

Q2: How does the mechanism of action of SEQ-9 influence the required incubation time?

SEQ-9 is a bacteriostatic agent that inhibits a key enzyme in the mycobacterial replication pathway. Because it does not directly kill the bacteria but rather prevents their proliferation, a sufficient number of cell division cycles must occur in the control group to observe a significant difference in growth between treated and untreated wells. This is why a preliminary time-course experiment (as detailed in the protocols below) is crucial to establish the ideal endpoint.

Q3: Can I use the same incubation time for determining both MIC and Minimum Bactericidal Concentration (MBC)?

No, these are two distinct experimental endpoints. The MIC is determined after an initial incubation period where growth inhibition is assessed. To determine the MBC, an aliquot from the MIC experiment (from wells with no visible growth) is plated onto antibiotic-free agar and incubated for an even longer period (often several weeks for slow growers) to see if any viable bacteria remain. This guide focuses on the optimization of the initial incubation for MIC determination.

Experimental Workflow for Incubation Time Optimization

The following diagram outlines the general workflow for establishing the optimal incubation period for SEQ-9 with a new mycobacterial species.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis & Optimization A Prepare Mycobacterial Inoculum (Standardized to 0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of SEQ-9 in 96-Well Plate B->C D Incubate at 37°C C->D E Measure Growth at Multiple Time Points (e.g., Days 3, 5, 7, 10, 14 for M. tb) D->E F Analyze Growth Curves (Control vs. Treated) E->F G Determine Optimal Incubation Time (Point of maximal differentiation) F->G H Proceed with Standardized MIC Assays using Optimized Time G->H G Start Inconsistent MIC Results Observed CheckInoculum Was the inoculum meticulously standardized to 0.5 McFarland? Start->CheckInoculum CheckTime Was the exact same incubation time used for all replicates? CheckInoculum->CheckTime Yes FixInoculum Re-standardize inoculum for every experiment. CheckInoculum->FixInoculum No CheckDrug Could SEQ-9 be degrading during incubation? CheckTime->CheckDrug Yes FixTime Adhere strictly to the pre-determined optimal incubation time. CheckTime->FixTime No CheckPipetting Were pipettes calibrated and serial dilutions performed correctly? CheckDrug->CheckPipetting No FixDrug Perform a drug stability assay. Consider alternative solvents. CheckDrug->FixDrug Yes FixPipetting Calibrate pipettes. Review dilution technique. CheckPipetting->FixPipetting No Success Consistent MICs Achieved CheckPipetting->Success Yes FixInoculum->CheckInoculum FixTime->CheckTime FixDrug->CheckDrug FixPipetting->CheckPipetting

Caption: Troubleshooting flowchart for inconsistent MIC results.

Data Summary: Recommended Starting Incubation Times

The following table provides recommended starting points for your time-course experiments based on the mycobacterial species. The optimal time for your specific strain and laboratory conditions must be determined experimentally.

Mycobacterial SpeciesGrowth RateTypical Doubling TimeRecommended Starting Incubation Range for MIC
Mycobacterium smegmatisRapid3 - 4 hours24 - 72 hours
Mycobacterium abscessusRapid4 - 6 hours3 - 5 days
Mycobacterium avium complexSlow20 - 24 hours7 - 14 days
Mycobacterium tuberculosisSlow18 - 24 hours7 - 14 days

Protocol: Time-Course Experiment to Determine Optimal Incubation for SEQ-9

This protocol describes a broth microdilution assay using Resazurin as a viability indicator to establish the optimal incubation time for SEQ-9 against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC

  • SEQ-9 stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: a. Grow M. tuberculosis to mid-log phase (OD600 ≈ 0.4-0.6). b. Allow the culture to settle for 30 minutes to pellet large clumps. c. Transfer the supernatant to a new tube and adjust the turbidity with fresh 7H9 broth to match a 0.5 McFarland standard. d. Prepare the final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a target concentration of ~5 x 10^5 CFU/mL.

  • Plate Setup: a. Prepare a 2-fold serial dilution of SEQ-9 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. b. Include several wells for a 'no-drug' positive control (100 µL of broth only) and a 'sterile' negative control (100 µL of broth only, no bacteria added). c. Add 100 µL of the final bacterial inoculum to all wells except the sterile controls. This brings the total volume to 200 µL per well.

  • Incubation and Monitoring: a. Seal the plate with a breathable membrane or place it in a secondary container to prevent evaporation. b. Incubate the plate at 37°C. c. At pre-determined time points (e.g., Day 4, 7, 10, and 14), read the plate.

  • Reading the Results (Resazurin Assay): a. Add 30 µL of the Resazurin solution to each well. b. Continue to incubate for 16-24 hours. c. Visually inspect the plate. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of SEQ-9 that prevents this color change. d. For a quantitative result, read the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: a. Plot the signal (e.g., fluorescence) of the positive control wells against time. b. The optimal incubation time is the earliest point at which the positive control signal has reached a plateau or is clearly and robustly differentiated from the baseline (sterile control), providing a wide dynamic range to assess inhibition by SEQ-9. For M. tuberculosis, this is typically between 7 and 10 days.

References

  • Title: Mycobacterium: General Characteristics Source: Todar's Online Textbook of Bacteriology URL: [Link]

  • Title: Challenges and new developments in antibiotic discovery Source: Nature Reviews Microbiology URL: [Link]

  • Title: Methods for Antimicrobial Susceptibility Testing for Mycobacteria Source: Clinical Microbiology Reviews URL: [Link]

  • Title: CLSI M07-A9, Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, Approved Standard, Ninth Edition Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: The growth of Mycobacterium tuberculosis in nutrient-limiting conditions Source: Frontiers in Microbiology URL: [Link]

Validation & Comparative

profiling resistance mutations to SEQ-9 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Profiling Resistance Mutations to SEQ-9 in Mycobacterium tuberculosis: A Comparative Guide to Genomic Profiling Strategies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The SEQ-9 Paradigm Shift

The global fight against multidrug-resistant Mycobacterium tuberculosis (Mtb) relies heavily on the continuous discovery of novel therapeutic agents. Historically, macrolide antibiotics (such as clarithromycin) have been ineffective against Mtb due to the pathogen's intrinsic resistance. This resistance is driven by the ermMT (Erm37) methyltransferase, which methylates the 23S rRNA at position A2058, sterically hindering macrolide binding.

The recent development of SEQ-9 , an advanced lead compound derived from natural sequanamycins, has fundamentally altered this landscape. SEQ-9 is a bacterial ribosome inhibitor structurally optimized to bind the Mtb 50S subunit despite Erm37-mediated methylation, demonstrating potent in vitro and in vivo bactericidal activity[1]. As SEQ-9 advances through drug development pipelines, anticipating and profiling acquired resistance mutations is a critical mandate. This guide objectively compares Targeted Next-Generation Sequencing (tNGS) against alternative profiling methods, providing a self-validating experimental framework for resistome analysis.

Mechanistic Grounding: Defining the SEQ-9 Resistome

As application scientists, we do not sequence genes blindly; our assay design must be strictly dictated by the drug's mechanism of action. Because SEQ-9 overcomes baseline methylation to bind the 50S ribosomal subunit, acquired resistance requires novel evolutionary adaptations[1]. A comprehensive profiling panel must target the following loci:

  • The rrl Gene (23S rRNA): The primary binding pocket. Point mutations in the peptidyl transferase center (e.g., A2058G or A2059G) can alter the macro-lactone and ketoallose binding interfaces, creating steric hindrance that even SEQ-9 cannot overcome.

  • The rplD (L4) and rplV (L22) Genes: These genes encode ribosomal proteins that line the ribosomal exit tunnel. Mutations here induce conformational shifts that restrict the physical access of the drug to its binding site.

  • The ermMT Gene: While SEQ-9 bypasses standard methylation, promoter mutations leading to massive upregulation of Erm37, or structural variants of the enzyme, must be monitored for subtle shifts in the minimum inhibitory concentration (MIC).

G SEQ9 SEQ-9 (Sequanamycin) Ribosome Mtb 50S Ribosome (23S rRNA) SEQ9->Ribosome Targets Overcome Binds Methylated A2058/A2296 (Overcomes Resistance) Ribosome->Overcome SEQ-9 Structural Adaptation Erm37 Erm(37) Methyltransferase (Intrinsic Resistance) Erm37->Ribosome Methylates A2058 Resistant SEQ-9 Resistance Phenotype Overcome->Resistant Evolutionary Pressure Mut_rrl rrl Mutations (23S rRNA pocket) Mut_rrl->Resistant Steric Hindrance Mut_rpl rplD/rplV Mutations (L4/L22 Proteins) Mut_rpl->Resistant Altered Tunnel Efflux Efflux Pump Upregulation Efflux->Resistant Decreased Intracellular Drug

Mechanistic pathways of SEQ-9 action and potential resistance acquisition in M. tuberculosis.

Product Comparison: Selecting the Optimal Profiling Platform

To profile SEQ-9 resistance, laboratories typically choose between Phenotypic Drug Susceptibility Testing (pDST), Whole Genome Sequencing (WGS), and Targeted Next-Generation Sequencing (tNGS) .

While pDST is the traditional gold standard, its reliance on slow-growing Mtb cultures delays results by 3 to 6 weeks. WGS provides a comprehensive view of the genome but is fundamentally limited by its shallow sequencing depth (typically 50x–100x). This shallow depth makes WGS blind to heteroresistance —the presence of a drug-resistant subpopulation (e.g., 5% mutant bacilli) within a predominantly susceptible infection.

For SEQ-9 profiling, the tNGS Panel is the superior product. By utilizing highly multiplexed amplicon sequencing restricted to specific resistance loci, tNGS achieves ultra-deep coverage (>1000x). This depth allows for the detection of minor variant populations down to a 3% limit of detection (LOD) directly from clinical sputum, entirely bypassing the culture bottleneck[2][3]. Recognizing these advantages, the World Health Organization (WHO) has strongly endorsed tNGS for the rapid, culture-free diagnosis of drug-resistant TB[4][5].

Quantitative Performance Comparison
Performance MetricTargeted NGS (tNGS) PanelWhole Genome Sequencing (WGS)Phenotypic DST (pDST)
Turnaround Time 24 - 48 hours1 - 2 weeks (post-culture)3 - 6 weeks
Sample Input Direct from SputumCultured Isolate (Usually)Cultured Isolate
Sequencing Depth Ultra-deep (>1000x)Shallow (~50x - 100x)N/A
Heteroresistance LOD 3% - 5% minor variant~20% - 30% minor variant1% (Proportion method)
SEQ-9 Target Resolution High (rrl, rplD, rplV, ermMT)High (Genome-wide)Functional only
Cost per Sample Low to ModerateHighLow (but highly labor-intensive)

Experimental Protocol: Self-Validating tNGS Workflow

A robust assay must be a self-validating system. The following protocol details the tNGS workflow for profiling SEQ-9 resistance, incorporating critical internal controls to ensure data trustworthiness.

Step 1: Sample Preparation and Mechanical Lysis Causality: Mtb possesses a highly robust, mycolic acid-rich cell wall that resists standard enzymatic lysis. Incomplete lysis leads to biased DNA recovery.

  • Inactivate the clinical sputum sample via heat treatment (95°C for 30 minutes) inside a Biosafety Level 3 (BSL-3) facility.

  • Validation Control: Spike the sample with a known concentration of Bacillus subtilis spores. This acts as an internal extraction control to verify lysis efficiency.

  • Perform mechanical disruption using bead-beating (0.1 mm silica beads) in a chaotropic lysis buffer for 2 minutes to shear the mycobacterial cell wall.

  • Purify the genomic DNA using silica-spin columns and quantify via fluorometry.

Step 2: Multiplex Target Enrichment Causality: To achieve the >1000x depth required for heteroresistance detection, we must selectively amplify the SEQ-9 resistome.

  • Prepare a multiplex PCR reaction using custom primer pools targeting the full coding sequences of rrl, rplD, rplV, and ermMT.

  • Validation Control: Introduce a synthetic DNA template containing a known artificial mutation in the rplD gene. This confirms that the multiplex PCR is free of amplification bias or inhibition.

  • Run 25-30 cycles of amplification to enrich the targets.

Step 3: Library Construction and Sequencing

  • Purify the resulting amplicons using magnetic SPRI beads (0.8x ratio) to eliminate primer dimers.

  • Perform end-repair, A-tailing, and ligate Illumina-compatible dual-indexed adapters.

  • Pool the libraries equimolarly and sequence on an Illumina platform (e.g., MiSeq) utilizing 2x150bp paired-end chemistry[3].

Step 4: Bioinformatics and Variant Calling

  • Align the demultiplexed reads to the Mtb H37Rv reference genome.

  • Filter out sequencing noise by applying strict thresholds: require a minimum locus depth of 50x and a variant allele frequency (VAF) of ≥3%[2].

  • Map identified single nucleotide polymorphisms (SNPs) and indels in the rrl, rplD, rplV, and ermMT genes against known structural models of the SEQ-9 binding pocket.

Workflow Sample Clinical Sputum or Isolate Extract DNA Extraction & QC Sample->Extract Enrich Multiplex PCR (rrl, rplD, rplV, ermMT) Extract->Enrich Library Library Prep & Indexing Enrich->Library Seq Next-Gen Sequencing (>1000x Depth) Library->Seq Bioinfo Variant Calling & Heteroresistance Seq->Bioinfo Report SEQ-9 Susceptibility Report Bioinfo->Report

Self-validating tNGS workflow for profiling SEQ-9 resistance directly from clinical samples.

Conclusion

The clinical advancement of SEQ-9 offers a powerful new weapon against drug-resistant tuberculosis, specifically because of its ability to bypass intrinsic macrolide resistance mechanisms. However, safeguarding its efficacy requires proactive genomic surveillance. By deploying Targeted NGS panels focused on the rrl, rplD, rplV, and ermMT loci, drug development professionals can achieve the ultra-deep, culture-free resolution necessary to detect emerging heteroresistance—ensuring that SEQ-9 remains a durable cornerstone of future TB regimens.

Sources

Head-to-Head Comparison: SEQ-9 vs. Classic Macrolides in Mycobacterium tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has severely limited the efficacy of traditional antibiotic regimens. Historically, classic macrolides such as clarithromycin and erythromycin have demonstrated negligible clinical efficacy against M. tuberculosis (Mtb) due to the pathogen's inherent resistance mechanisms[1].

This technical guide provides a head-to-head comparison between classic macrolides and SEQ-9 , an advanced, orally bioavailable lead compound derived from the sequanamycin class of natural products[1]. By analyzing structural binding modalities, pharmacokinetic profiles, and in vivo bactericidal data, we outline how SEQ-9 successfully bypasses inherent macrolide resistance to deliver potent anti-tubercular activity[2].

Mechanistic Divergence: Bypassing Ribosomal Methylation

The Barrier: Erm37-Mediated Resistance

Classic macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically interacting with the 23S rRNA at position A2058. However, Mtb inherently expresses the Erm37 methyltransferase, which methylates A2058[1]. This methylation creates a severe steric clash that prevents classic macrolides (e.g., clarithromycin) from anchoring to the ribosome, rendering them therapeutically useless against TB[1].

The Breakthrough: SEQ-9 Binding Modality

SEQ-9 overcomes this steric hindrance through highly specialized structural adaptations. Unlike clarithromycin, SEQ-9 possesses a unique ketoallose group and forms a distinct bidentate interaction between its mycinose C13 and the G748 residue of the Mtb ribosome[3]. This allows SEQ-9 to adjust its binding conformation, bypassing the methylated A2058 residue and successfully halting protein synthesis[1].

Mechanism Mtb Mycobacterium tuberculosis (Mtb) Erm37 Erm37 Methyltransferase Mtb->Erm37 expresses A2058 Methylated A2058 (23S rRNA) Erm37->A2058 methylates target Resistance Treatment Failure (Inherent Resistance) A2058->Resistance prevents binding Clari Classic Macrolides (e.g., Clarithromycin) Clari->A2058 Steric Clash SEQ9 Sequanamycin Lead (SEQ-9) SEQ9->A2058 Bidentate Binding (Bypass Mechanism) Inhibition Protein Synthesis Inhibition (Bactericidal) SEQ9->Inhibition Restores efficacy

Figure 1: Mechanistic divergence between SEQ-9 and classic macrolides at the Mtb 50S ribosome.

Quantitative Performance & Pharmacokinetics

Experimental data highlights a massive divergence in both in vitro potency and in vivo safety profiles between SEQ-9 and clarithromycin. Notably, SEQ-9 maintains a submicromolar Minimum Inhibitory Concentration (MIC) even in hypoxic conditions and shows no MIC shift across multiple human clinical Mtb isolates[2],[4].

Table 1: In Vitro & In Vivo Efficacy Comparison
ParameterSEQ-9 (Sequanamycin Lead)Clarithromycin (Classic Macrolide)
Target Site 50S Ribosome (Adjusted binding)[1]50S Ribosome (Steric clash at A2058)[1]
Mtb MIC (Hypoxic) 0.6 μM[4]> 64 μM (Ineffective)[1]
Resistance Frequency ~10⁻⁸ (Determined at 4× MIC)[1]Inherent (Erm37 methylation)[1]
Murine TB Efficacy 1.7 log CFU reduction at 300 mg/kg[4]No significant CFU reduction[1]
Combination Synergy High (w/ Bedaquiline, PA-824)[2]Poor / Not recommended[1]
Table 2: Pharmacokinetics & Safety Profile
ParameterSEQ-9Clarithromycin
Acidic Stability (T½) 48 hours[4]Highly variable / Formulation dependent
Lung-to-Plasma Ratio 19 (Excellent tissue distribution)[4]~10 - 15
CYP450 Inhibition None observed[2]Strong (CYP3A4 inhibitor)
Cytotoxicity (HepG2) IC₅₀ = 10 mM (Massive safety margin)[4]~40 - 50 μM

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols detail the self-validating methodologies used to evaluate SEQ-9's structural binding and in vivo efficacy.

Protocol A: Ribosome-Antibiotic Structural Elucidation via Crystal Soaking

Causality & Logic: Direct co-crystallization of Mtb ribosomes with macrolides frequently fails because the high ligand concentrations required (e.g., 20 mM) disrupt optimal crystal growth[1]. To circumvent this, we utilize a crystal-soaking methodology on preformed crystals. This preserves the structural integrity of the ribosome while allowing the ligand to diffuse naturally into the active site.

  • Crystallization: Grow unmethylated or methylated Mtb 50S ribosomal crystals using standard vapor diffusion techniques.

  • Ligand Preparation: Prepare a cryo-mother liquor soaking solution containing 30% MPD, 5% PEGmmes 550, 5% PEG 20K, 200 mM KSCN, 100 mM Tris/HAc (pH 7.0), and 10 mM MgOAc[1].

  • Soaking: Introduce SEQ-9 into the solution and soak the preformed ribosome crystals for exactly 24 hours[1]. Validation Check: 24 hours provides sufficient time for compound diffusion without degrading crystal diffraction quality.

  • Cryo-EM / Diffraction: Harvest the crystals, flash-freeze them, and subject them to electron microscopy. Generate electron difference maps to confirm the presence of bound inhibitors[1].

  • Analysis: Map the bidentate interaction formed by the mycinose C13 of SEQ-9 and G748 of the Mtb ribosome to verify the resistance-bypass mechanism[3].

Protocol B: In Vivo Bactericidal Efficacy & MED Determination

Causality & Logic: CFU (Colony Forming Unit) enumeration is prioritized over simple survival metrics because it provides a quantifiable, dose-dependent readout of bactericidal activity rather than mere bacteriostatic suppression.

  • Infection: Infect BALB/c mice with M. tuberculosis H37Rv via aerosol exposure to establish an acute TB model.

  • Dosing Regimen: Administer SEQ-9 orally at doses ranging from 37.5 to 300 mg/kg for a duration of 4 weeks[4]. Include a vehicle-only control group.

  • Pharmacokinetic Sampling: Extract plasma and lung tissue samples. Validation Check: Calculate the lung-over-plasma exposure ratio. A ratio of 19 confirms that the drug successfully penetrates and accumulates in the primary site of infection[4].

  • CFU Enumeration: Homogenize lung tissues post-treatment and plate on Middlebrook 7H11 agar. Incubate and count colonies to measure bactericidal drop-off.

  • Data Synthesis: Determine the Minimum Effective Dose (MED). In acute models, the 300 mg/kg dose demonstrates complete prevention of bacterial growth, validating the compound's terminal efficacy[4].

Workflow Step1 Mtb Infection Model (BALB/c Mice) Step2 Oral Administration SEQ-9 (37.5 - 300 mg/kg) Step1->Step2 4 weeks duration Step3 Pharmacokinetic Profiling (Plasma & Lung Tissue) Step2->Step3 ADME tracking Step4 CFU Enumeration (Bactericidal Assay) Step2->Step4 Efficacy readout Step5 Minimum Effective Dose (MED) Determination Step4->Step5 Dose-dependent reduction

Figure 2: In vivo experimental workflow for evaluating SEQ-9 pharmacokinetics and bactericidal MED.

Conclusion & Future Outlook

While classic macrolides like clarithromycin remain ineffective against M. tuberculosis due to inherent ribosomal methylation, SEQ-9 represents a paradigm shift in macrolide engineering[1]. By structurally bypassing the Erm37-induced steric clash, SEQ-9 restores the bactericidal power of protein synthesis inhibition[1]. Furthermore, its lack of CYP inhibition and exceptional safety margins make it an ideal candidate for next-generation combination therapies, particularly alongside bedaquiline and PA-824, where it has shown near-complete elimination of chronic TB infections in preclinical murine models[2].

References

  • Zhang et al. (2023). Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell. Available at: 1

  • BioWorld (2023). SEQ-9 shows promising results for the treatment of tuberculosis. Available at: 4

  • NIH / PMC. New agents for the treatment of drug-resistant Mycobacterium tuberculosis. Available at:2

  • ResearchGate (2025). Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents (Extended Data). Available at: 3

Sources

Validating the In Vivo Efficacy of SEQ-9: A Comparative Guide to Next-Generation Macrolides in Tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As drug development professionals, we recognize that the translational gap between in vitro potency and in vivo efficacy is the graveyard of many promising anti-tubercular compounds. Historically, classic macrolides (e.g., clarithromycin, erythromycin) have failed against Mycobacterium tuberculosis (Mtb) due to inherent resistance mechanisms ()[1]. However, the recent structure-based optimization of sequanamycins into the advanced lead compound SEQ-9 represents a paradigm shift in TB pharmacology, offering potent bactericidal activity and overcoming traditional resistance barriers ()[1].

This guide provides an objective, data-driven comparison of SEQ-9 against standard alternatives, detailing the self-validating preclinical workflows required to prove its efficacy.

Mechanistic Rationale: Overcoming the Methylation Barrier

To understand why SEQ-9 succeeds in vivo where other macrolides fail, we must look at the structural causality at the 23S bacterial ribosome. Mtb possesses intrinsic resistance driven by erm-mediated methylation of the 23S rRNA (specifically at A2058/A2296) ()[2].

  • Classic Macrolides: Suffer a steric clash with the methylated residues, losing binding affinity and resulting in bacterial survival.

  • SEQ-9: Dynamically adjusts its binding mode to accommodate the methyl group, maintaining potent inhibition of protein synthesis without compromising target affinity ()[1].

MOA Mtb M. tuberculosis (erm-mediated Methylation) Ribosome 23S rRNA Target (Methylated A2058/A2296) Mtb->Ribosome Expresses Classic Classic Macrolides (e.g., Clarithromycin) Classic->Mtb Classic->Ribosome Steric Clash SEQ9 SEQ-9 (Sequanamycin Lead) SEQ9->Mtb SEQ9->Ribosome Overcomes Resistance Outcome1 Resistance (Bacterial Survival) Ribosome->Outcome1 Classic Macrolide Outcome2 Protein Synthesis Halted (Bactericidal) Ribosome->Outcome2 SEQ-9 Binding

Figure 1: Mechanism of action of SEQ-9 overcoming inherent macrolide resistance in M. tuberculosis.

In Vitro Baseline Profiling vs. Standard-of-Care

Before advancing to complex murine models, a compound must demonstrate a superior in vitro therapeutic index. SEQ-9 exhibits an IC50 of ~170 nM against unmethylated Mtb ribosomes and retains high potency against methylated variants ()[3]. Crucially, its pharmacokinetic profile reveals a lung-to-plasma exposure ratio of 19, making it exceptionally suited for respiratory infections where deep tissue penetration is mandatory ()[4].

Table 1: In Vitro & PK Profile of SEQ-9 vs. Standard Alternatives

ParameterSEQ-9 (Sequanamycin)Clarithromycin (Classic Macrolide)Bedaquiline (Standard TB Drug)
Primary Target 23S rRNA (Methylated & Unmethylated)23S rRNA (Unmethylated only)ATP Synthase
Mtb MIC (Hypoxic) 0.6 μM> 64 μM (Resistant)~0.03 μM
Ribosome IC50 ~170 nMInactive against methylatedN/A
Cytotoxicity (HepG2 IC50) 10 mM (High safety margin)> 100 μM> 10 μM
Lung/Plasma Ratio 19Variable / LowHigh
In Vivo Efficacy Protocols: A Self-Validating System

Robust preclinical validation requires testing the compound against both rapidly dividing and metabolically dormant bacterial populations. The following protocols detail the causal logic and quality control (QC) checkpoints necessary for reproducible in vivo validation.

Workflow Infection Aerosol Infection (Mtb H37Rv Strain) Split Model Stratification Infection->Split Acute Acute TB Model (High Dose, Rapid Progression) Split->Acute Chronic Chronic TB Model (Low Dose, Steady State) Split->Chronic Treatment Oral Administration of SEQ-9 (37.5 - 300 mg/kg/day) Acute->Treatment Day 1 Post-Infection Chronic->Treatment Day 28 Post-Infection Readout Efficacy Readout (Lung CFU Enumeration & Survival) Treatment->Readout 4 Weeks Post-Treatment

Figure 2: Workflow for evaluating in vivo efficacy of SEQ-9 in acute and chronic murine TB models.

Protocol A: Acute Murine TB Efficacy Workflow

Objective: Assess the drug's ability to halt rapid logarithmic bacterial replication and prevent mortality.

  • Inoculation: Aerosolize M. tuberculosis H37Rv to deliver a high inoculum (~10⁴ CFU/lung) into specific-pathogen-free BALB/c mice.

    • Causality: A high initial burden rapidly overwhelms the murine innate immune response, simulating acute, progressive disease requiring immediate pharmacological intervention.

  • Self-Validation Baseline (Day 1): Euthanize a subset of untreated mice (n=5) 24 hours post-infection. Homogenize lungs and plate on Middlebrook 7H11 agar.

    • QC Check: If the baseline CFU is < 0.5 x 10⁴, the aerosolization failed. The efficacy readout will be artificially skewed; abort and recalibrate the nebulizer.

  • Dosing Regimen: Administer SEQ-9 via oral gavage (PO) at 37.5, 75, 150, and 300 mg/kg/day for 4 weeks. Include vehicle controls ()[4].

  • Endpoint Enumeration: Harvest lungs at Week 4, homogenize, plate serial dilutions, and calculate log₁₀ CFU reduction.

Protocol B: Chronic Murine TB Efficacy Workflow

Objective: Evaluate bactericidal activity against slow-replicating, metabolically adapted Mtb.

  • Low-Dose Inoculation: Deliver ~50-100 CFU/lung via aerosol.

  • Immunological Equilibration (Days 1-28): Allow the infection to progress untreated for 4 weeks.

    • Causality: This 28-day window is critical. It allows the murine adaptive immune response (T-cell activation) to halt logarithmic growth, establishing a steady-state bacterial load (~10⁷ CFU/lung). This mimics the pathology of chronic human TB, where bacteria reside in macrophage-rich granuloma-like structures.

  • Self-Validation Baseline (Day 28): Euthanize a subset of untreated mice (n=5).

    • QC Check: The lung burden must be stable at ~10⁶ to 10⁷ CFU. If the burden is still exponentially rising, the mice are immunodeficient; if dropping, the strain lacks virulence.

  • Dosing & Endpoint: Administer SEQ-9 (75-300 mg/kg/day) for 4 weeks. Harvest and enumerate CFU ()[4].

Comparative Efficacy Data

When subjected to these rigorous models, SEQ-9 demonstrates profound dose-dependent bactericidal effects, rescuing 100% of mice in the acute model where all untreated controls perished within 4 weeks ()[4].

Table 2: In Vivo Efficacy of SEQ-9 in Murine Models

Model TypeDose Range (mg/kg/day)Survival Rate (4 Weeks)Bactericidal Effect (CFU Reduction)
Acute TB 37.5 - 300100% (vs. 0% in vehicle control)Complete prevention of bacterial growth at 300 mg/kg
Chronic TB 75 - 300100%1.7 log₁₀ CFU reduction at 300 mg/kg
Combination 300 (with B/Pa/L/Z)*100%Additive sterilization vs. standard regimens

*Combination Therapy: Crucially, when SEQ-9 (300 mg/kg) is administered in combination with frontline and second-line anti-TB drugs—such as Bedaquiline (25 mg/kg), Pretomanid (100 mg/kg), Linezolid (100 mg/kg), and Pyrazinamide (150 mg/kg)—it exhibits additive bactericidal activity, supporting its inclusion in next-generation combination regimens ()[5].

Conclusion & Translational Outlook

SEQ-9 overcomes the historical limitations of macrolides in TB therapy through elegant structural adaptation to ribosomal methylation. By demonstrating an exceptional lung-to-plasma ratio and potent bactericidal activity in self-validating acute and chronic murine models, SEQ-9 proves to be a highly viable clinical candidate. Its ability to synergize with existing regimens positions it as a critical asset in the ongoing development of treatments for both drug-susceptible and multidrug-resistant tuberculosis.

References
  • Title: Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Source: Cell, 186(5), 1013-1025.e24. (2023). URL: [Link]

  • Title: SEQ-9 shows promising results for the treatment of tuberculosis. Source: BioWorld. (March 1, 2023). URL: [Link]

  • Title: 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9. Source: RCSB Protein Data Bank. (October 12, 2022). URL: [Link]

Sources

cross-resistance studies of SEQ-9 with existing antibiotics

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance and Mechanistic Comparison Guide: SEQ-9 vs. Existing Anti-Tubercular Agents

Executive Summary

The emergence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics that can bypass existing resistance networks. While classical macrolides (e.g., clarithromycin, erythromycin) are highly effective against many bacterial pathogens, they exhibit notoriously poor efficacy against wild-type M. tuberculosis (Mtb). This is primarily due to inherent resistance driven by the erm37 gene, which methylates the 23S rRNA at position A2058, sterically blocking macrolide binding.

SEQ-9, an advanced orally bioavailable lead compound derived from the sequanamycin class of macrolides, represents a structural breakthrough. By adjusting its binding conformation within the peptide exit tunnel, SEQ-9 overcomes erm37-mediated methylation [1]. This guide objectively compares the cross-resistance profile and mechanistic efficacy of SEQ-9 against existing standard-of-care antibiotics, providing actionable protocols and experimental data for drug development professionals.

Mechanistic Differentiation: Overcoming Inherent Resistance

To understand the cross-resistance profile of SEQ-9, one must first examine the causality of its efficacy at the structural level. Both classical macrolides and SEQ-9 target the 50S ribosomal subunit to inhibit protein synthesis.

When erm37 is induced, the N6 position of adenine 2058 (A2058) in the 23S rRNA is methylated. For classical macrolides like clarithromycin, this methyl group creates a severe steric clash, dropping binding affinity and increasing the IC₅₀ by over 100-fold. Cryo-electron microscopy (Cryo-EM) and crystallographic models (e.g., PDB: 7SFR) reveal that SEQ-9 utilizes a unique macro-lactone ring and flexible C8/C13 side chains. These structural features allow SEQ-9 to adapt its binding mode, maintaining critical hydrogen bonds with the peptide tunnel wall without clashing with the methylated A2058 [1, 2].

MOA_Comparison WT Wild-Type Mtb Ribosome (Unmethylated A2058) Macrolide Classical Macrolides (e.g., Clarithromycin) WT->Macrolide High Affinity Binding (IC50 ~0.05 µM) SEQ9 SEQ-9 (Sequanamycin) WT->SEQ9 High Affinity Binding (IC50 ~0.05 µM) Erm37 erm37-Induced Ribosome (Methylated A2058) Erm37->Macrolide Steric Clash (IC50 > 5.0 µM) Erm37->SEQ9 Conformational Adaptation (IC50 ~0.07 µM)

Figure 1: Mechanistic divergence between classical macrolides and SEQ-9 upon erm37-mediated ribosomal methylation.

Cross-Resistance Profiling Data

To evaluate the clinical viability of SEQ-9, spontaneous resistance mutants were isolated. At 4× the Minimum Inhibitory Concentration (MIC), the mutation frequency for SEQ-9 against the Mtb H37Rv strain is approximately 10⁻⁸, which is on par with first-line agents like isoniazid and rifampicin [1].

Cross-resistance profiling of these SEQ-9 resistant mutants confirms the drug's on-target mechanism while demonstrating its compatibility with existing combination therapies.

Table 1: Comparative in vitro Susceptibility and Cross-Resistance Profile

Antibiotic / CompoundPrimary TargetIC₅₀ (Unmethylated Ribosome)IC₅₀ (Methylated Ribosome)Cross-Resistance in SEQ-9 Mutants?
SEQ-9 50S Ribosome~0.05 µM~0.07 µMN/A (Selecting Agent)
Clarithromycin 50S Ribosome~0.05 µM> 5.0 µMYes (Target-site modification)
Linezolid 50S Ribosome (PTC)N/AN/ANo (Distinct binding site)
Rifampicin RNA PolymeraseN/AN/ANo
Bedaquiline ATP SynthaseN/AN/ANo

Data Synthesis: SEQ-9 mutants exhibit cross-resistance to other macrolides (clarithromycin), validating that SEQ-9 shares the same macro-target (the exit tunnel). However, these mutants remain fully susceptible to drugs with distinct mechanisms of action (rifampicin, bedaquiline) and even to other protein synthesis inhibitors that bind elsewhere on the ribosome (linezolid).

Validated Experimental Protocols

To ensure reproducibility and trustworthiness in preclinical evaluations, the following self-validating protocols outline the methodologies used to determine ribosomal inhibition and cross-resistance [1].

Protocol A: Cell-Free Protein Synthesis (Ribosome Inhibition) Assay

Purpose: To isolate the mechanism of action from whole-cell permeability factors and prove SEQ-9's efficacy against methylated ribosomes.

  • Ribosome Preparation & Induction:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • To generate methylated ribosomes, treat a sub-culture with 1 µg/mL erythromycin for 24 hours to induce erm37 expression.

    • Harvest cells, lyse via bead-beating, and isolate the 70S ribosomes via sucrose gradient ultracentrifugation.

  • S100 Extract Preparation: Prepare a cell-free S100 extract (containing tRNAs, aminoacyl-tRNA synthetases, and translation factors) from an uninduced Mtb culture.

  • Translation Assay Assembly: Combine the purified ribosomes (methylated or unmethylated), S100 extract, ATP/GTP energy regeneration system, and a reporter mRNA (e.g., luciferase).

  • Drug Titration: Add SEQ-9 and Clarithromycin in a 10-point dose-response titration (0.001 µM to 10 µM).

  • Quantification: Measure luminescence output. Calculate the IC₅₀ based on the concentration required to inhibit 50% of the translation signal compared to a vehicle (DMSO) control.

    • Self-Validation Check: Clarithromycin must show a >100-fold IC₅₀ shift in the methylated ribosome group to confirm successful erm37 induction.

Protocol B: Spontaneous Mutant Isolation and Cross-Resistance Profiling

Purpose: To determine the genetic barrier to resistance and profile susceptibility against standard-of-care drugs.

  • Mutant Selection: Plate 10⁹ CFU of log-phase Mtb H37Rv onto Middlebrook 7H10 agar supplemented with SEQ-9 at 4×, 8×, and 16× the established MIC.

  • Incubation: Incubate plates at 37°C for 4–6 weeks. Calculate mutation frequency by dividing the number of resistant colonies by the total viable cells plated.

  • Clonal Isolation: Pick isolated colonies and passage them once in drug-free 7H9 broth to ensure the resistance phenotype is stable and not due to transient phenotypic tolerance.

  • MIC Determination (Microbroth Dilution): Test the stable mutants against a panel of antibiotics (SEQ-9, Clarithromycin, Rifampicin, Bedaquiline, Linezolid) in 96-well plates using the resazurin microtiter assay (REMA).

Workflow_CrossResistance Step1 1. Culture Mtb H37Rv (10^9 CFU/mL) Step2 2. Plate on 7H10 Agar (SEQ-9 at 4x MIC) Step1->Step2 Selection Pressure Step3 3. Isolate Spontaneous Mutants (Freq: ~10^-8) Step2->Step3 4-6 Weeks Incubation Step4 4. REMA MIC Assay vs. Antibiotic Panel Step3->Step4 Clonal Expansion Result1 Macrolides (Cross-Resistance Observed) Step4->Result1 Target Site Overlap Result2 Rifampicin, Bedaquiline, Linezolid (Full Susceptibility Retained) Step4->Result2 Distinct MOA / Targets

Figure 2: Workflow for isolating spontaneous SEQ-9 resistant mutants and establishing cross-resistance profiles.

Conclusion

SEQ-9 successfully rehabilitates the macrolide class for tuberculosis therapy. By structurally adapting to the erm37-methylated binding pocket of the Mtb ribosome, it circumvents the primary mechanism that renders classical macrolides ineffective against wild-type strains. Furthermore, cross-resistance studies confirm that while SEQ-9 shares a resistance profile with other macrolides, it remains highly active against strains resistant to current first- and second-line anti-TB drugs. This lack of cross-resistance with non-macrolide agents positions SEQ-9 as a highly promising candidate for inclusion in novel combination regimens targeting both drug-susceptible and multidrug-resistant tuberculosis.

References

  • Zhang, J., Lair, C., Roubert, C., Amaning, K., Barrio, M. B., Benedetti, Y., ... & Lagrange, S. (2023). Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell, 186(5), 1013-1025.e24.[Link]

  • Xing, Z., Cui, Z., Zhang, J., & TB Structural Genomics Consortium (TBSGC). (2022). Unmethylated Mtb Ribosome 50S with SEQ-9. RCSB Protein Data Bank (PDB ID: 7SFR).[Link]

Comparative Transcriptomics of Bacteria: SEQ-9 vs. Classical Ribosome Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Next-Generation Ribosome Inhibitors

The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the development of novel therapeutics capable of bypassing established bacterial resistance mechanisms[1]. Classical macrolides, such as clarithromycin, often fail against Mtb due to inherent resistance driven by Erm-mediated methylation of the 23S rRNA[2].

SEQ-9, an orally active sequanamycin macrolide derivative, has emerged as a highly potent 23S bacterial ribosome inhibitor[3]. To fully elucidate its pharmacodynamics and secondary cellular impacts, comparative transcriptomics (RNA-seq) provides a high-resolution snapshot of bacterial gene expression. This guide objectively compares the transcriptomic profile and efficacy of SEQ-9 against other established protein synthesis inhibitors, such as oxazolidinones (e.g., linezolid), providing researchers with a validated framework for conducting bacterial RNA-seq.

Mechanistic Divergence: SEQ-9, Macrolides, and Oxazolidinones

The structural and functional differences between these inhibitors dictate their downstream transcriptomic signatures. SEQ-9 binds to the Mtb 23S ribosomal subunit with an IC50 of approximately 170 nM for unmethylated ribosomes[3]. Crucially, unlike first-generation macrolides, SEQ-9 retains potent inhibitory activity against A2296 methylated ribosomes, effectively neutralizing the pathogen's primary defense mechanism[3]. In contrast, linezolid binds to the 50S ribosomal subunit at the peptidyl transferase center (PTC), triggering a distinct cascade of stress-response genes[1].

MOA Mtb Mtb Ribosome (50S) Translation Translation Arrest (Bactericidal/Bacteriostatic) Mtb->Translation Inhibition SEQ9 SEQ-9 (Sequanamycin) Unmethylated Unmethylated 23S rRNA SEQ9->Unmethylated Binds (IC50 ~170nM) Methylated Methylated 23S rRNA (Erm-mediated resistance) SEQ9->Methylated Overcomes Resistance Macrolide Clarithromycin Macrolide->Unmethylated Binds Macrolide->Methylated Blocked by Methylation Linezolid Linezolid Linezolid->Unmethylated Binds PTC Unmethylated->Mtb Methylated->Mtb

Mechanistic divergence of SEQ-9, Clarithromycin, and Linezolid on the Mtb 50S ribosome.

Quantitative Data Comparison

The following table synthesizes the performance metrics and transcriptomic signatures of SEQ-9 compared to standard alternatives.

MetricSEQ-9 (Sequanamycin Derivative)Clarithromycin (Classical Macrolide)Linezolid (Oxazolidinone)
Primary Target 23S rRNA (Overcomes A2296 methylation)23S rRNA50S Ribosomal Subunit (PTC)
In Vitro Potency IC50 ~170 nM; MIC ~0.6 μM (hypoxic)[2][3]High MIC (Inherent resistance)Modest in vitro MIC[1]
Transcriptomic Signature Downregulation of translational machinery; Upregulation of cell wall salvage pathways.Massive upregulation of erm methyltransferases; compensatory ribosomal expression.Induction of cold-shock proteins and specific stringent response (RelA/SpoT) pathways.
In Vivo Efficacy Complete prevention of bacterial growth at 300 mg/kg (murine acute TB model)[2]Poor efficacy in Mtb modelsRobust clinical efficacy in MDR-TB pulmonary infections[1]
Pharmacokinetics High plasma stability, no CYP inhibition[1]Moderate stability, known CYP3A4 inhibitorExcellent bioavailability, dose-dependent toxicity

Self-Validating Experimental Protocols for Bacterial Transcriptomics

Bacterial transcriptomics requires highly specialized workflows. Unlike eukaryotic mRNA, bacterial mRNA lacks a poly-A tail and has an extremely short half-life (often <3 minutes). Therefore, the protocol must be designed as a self-validating system to instantly halt transcription and specifically deplete ribosomal RNA (rRNA), which constitutes >90% of the total RNA pool[4].

Workflow Culture 1. Mtb Culture (Hypoxic/Aerobic) Treatment 2. Inhibitor Treatment (SEQ-9, Linezolid, Vehicle) Culture->Treatment Lysis 3. Rapid Lysis & RNA Stabilization (GTC/BME) Treatment->Lysis Depletion 4. rRNA Depletion (Critical for bacterial mRNA) Lysis->Depletion Seq 5. cDNA Library Prep & RNA-Seq Depletion->Seq Analysis 6. Differential Expression Analysis (Transcriptomic Signatures) Seq->Analysis

Step-by-step bacterial RNA-seq workflow optimized for transcriptomic preservation.

Protocol 1: Culture and Compound Exposure
  • Step 1: Cultivation. Grow Mtb strains in Middlebrook 7H9 broth to mid-log phase (OD600 ~0.6) for replicating assays, or under Wayne model hypoxic conditions for dormancy assays.

    • Causality: SEQ-9 exhibits submicromolar activity in both replicating and hypoxic models[1][2]; testing both environments captures the full transcriptomic spectrum of its efficacy and ensures the model reflects diverse infection states.

  • Step 2: Compound Exposure. Treat cultures with SEQ-9, linezolid, or vehicle (DMSO) at 1x and 4x MIC for 1, 4, and 24 hours.

    • Causality: Time-course profiling is essential to distinguish primary drug targets (early transcriptomic shifts) from secondary stress or cell death responses (late shifts).

Protocol 2: RNA Extraction and rRNA Depletion
  • Step 1: Rapid Lysis and Stabilization. Immediately add a guanidinium thiocyanate (GTC)-based lysis buffer directly to the culture.

    • Causality: GTC instantly denatures RNases and halts RNA polymerase activity. Because bacterial mRNA turns over in minutes, this prevents artifactual shifts in the transcriptome during sample handling.

  • Step 2: Mechanical Disruption. Subject the lysate to bead-beating with 0.1 mm silica beads.

    • Causality: The complex, lipid-rich mycobacterial cell wall (heavily composed of mycolic acids) resists chemical lysis alone; mechanical shearing is mandatory for complete RNA release.

  • Step 3: rRNA Depletion. Utilize hybridization-based rRNA depletion kits to remove 16S and 23S rRNA.

    • Causality: Because bacterial mRNA cannot be enriched via poly-A selection, rRNA must be actively removed to ensure that the 5 to 10 million sequencing reads required for optimal profiling are allocated to mRNA rather than structural RNA[4].

Protocol 3: Library Preparation and Sequencing
  • Step 1: Stranded cDNA Synthesis. Generate cDNA using directional (stranded) library preparation methods.

    • Causality: Stranded sequencing is critical in bacteria to accurately map overlapping operons and identify regulatory antisense RNAs, which play a major role in antibiotic stress responses[5].

  • Step 2: High-Throughput Sequencing. Sequence on an Illumina platform to a depth of at least 10 million non-rRNA reads per sample[4].

  • Step 3: Differential Expression Analysis. Map reads to the Mtb H37Rv reference genome and analyze using DESeq2 to isolate the specific genetic pathways modulated by SEQ-9 versus linezolid.

References

  • Title: SEQ-9 | Mtb Ribosome Inhibitor - MedchemExpress.
  • Title: New agents for the treatment of drug-resistant Mycobacterium tuberculosis Source: PMC - NIH URL
  • Title: SEQ-9 shows promising results for the treatment of tuberculosis Source: BioWorld URL
  • Title: SMRT-Cappable-seq reveals complex operon variants in bacteria Source: PMC - NIH URL
  • Title: RNA Sequencing Reveals Differences between the Global Transcriptomes of Salmonella enterica Serovar Enteritidis Strains Source: ASM Journals URL

Sources

Comparative Analysis of the Post-Antibiotic Effect (PAE): SEQ-9 vs. Conventional Macrolides in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, the utility of macrolide antibiotics in treating Mycobacterium tuberculosis (Mtb) has been severely limited by intrinsic bacterial resistance. Mtb expresses the Erm37 methyltransferase, which modifies the 23S rRNA of the 50S ribosomal subunit, drastically reducing the binding affinity of classic macrolides like clarithromycin and azithromycin. However, the development of SEQ-9 , an optimized derivative of the natural product sequanamycin A (SEQ-503), has fundamentally altered this paradigm [1].

A critical pharmacodynamic parameter for evaluating the efficacy of ribosome-targeting antibiotics is the Post-Antibiotic Effect (PAE) —the persistent suppression of bacterial growth following a brief pulse of drug exposure. Because SEQ-9 structurally adapts to the methylated ribosome, it achieves a prolonged target residence time, translating into a significantly extended PAE compared to conventional macrolides [1, 3]. This guide provides a rigorous scientific comparison of the PAE of SEQ-9 versus traditional macrolides, detailing the mechanistic causality, self-validating experimental protocols, and quantitative efficacy data.

Mechanistic Divergence: Why SEQ-9 Exhibits a Superior PAE

The duration of a drug's PAE is intimately linked to its binding kinetics (specifically, the dissociation rate or koff​ ) and its ability to accumulate within the target cell.

Classic macrolides (e.g., clarithromycin) bind to the unmethylated bacterial ribosome. However, when Erm37 dimethylates adenine A2058 in the Mtb ribosome, the bulky cladinose sugar of classic macrolides experiences a severe steric clash. This prevents stable binding, leading to rapid drug dissociation and a functional PAE of zero in wild-type Mtb.

Conversely, SEQ-9 bypasses this resistance mechanism. Through precise structure-based medicinal chemistry, modifications at the C5 ketoallose and C8 carbamate positions allow SEQ-9 to dynamically adjust its conformation [1]. It anchors securely into the methylated binding pocket, forming additional hydrogen bonds (e.g., with Arg92 of the L22 protein). This high-affinity binding drastically slows the dissociation rate. Furthermore, SEQ-9 exhibits an exceptional half-life in acidic conditions (48 hours compared to 30 minutes for its predecessor, SEQ-503), allowing it to persist within the hostile environment of the macrophage phagolysosome [2].

Mechanism cluster_classic Classic Macrolides cluster_seq9 Sequanamycins Mtb Mycobacterium tuberculosis (Erm37 Methylated 50S) Macrolide Clarithromycin / Azithromycin Mtb->Macrolide SEQ SEQ-9 Mtb->SEQ Clash Steric Clash with Dimethyl-A2058 Macrolide->Clash NoPAE Rapid Dissociation (No PAE) Clash->NoPAE Adapt C5/C8 Structural Adaptation (Overcomes Methylation) SEQ->Adapt LongPAE Prolonged Target Residence (Extended PAE) Adapt->LongPAE

Mechanistic divergence of SEQ-9 and classic macrolides at the methylated Mtb 50S ribosome.

Experimental Protocol: Self-Validating In Vitro PAE Determination

To accurately measure PAE, the experimental design must completely isolate the delayed regrowth phase from any sub-MIC (Minimum Inhibitory Concentration) inhibitory effects. The following protocol utilizes a rapid drug-removal technique to ensure high-fidelity data.

Self-Validating System Controls

Before executing the primary workflow, the assay must be grounded in a self-validating framework using two parallel controls:

  • Continuous Exposure Control : A cohort of cells remains in the drug solution without washing. Causality: This confirms the baseline efficacy of the drug. If this control fails to inhibit growth, the drug is inactive, rendering PAE calculations moot.

  • Immediate Wash Control (Time 0) : A cohort is exposed to the drug and immediately washed. Causality: This confirms that the washing procedure itself completely removes the drug and does not mechanically induce a lag phase or unintended cell death.

Step-by-Step Methodology
  • Inoculum Preparation : Cultivate M. tuberculosis H37Rv to the mid-logarithmic phase (OD600 ~0.4-0.6) in Middlebrook 7H9 broth supplemented with OADC.

    • Causality: Log-phase cells are actively synthesizing proteins, ensuring the ribosomal targets are fully engaged and susceptible to translation inhibitors.

  • Antibiotic Exposure : Split the culture into respective treatment arms (SEQ-9, Clarithromycin, Azithromycin) and expose the cells to the antibiotics at 4× MIC for exactly 2 hours at 37°C.

    • Causality: Dosing at 4× MIC for 2 hours simulates the Cmax​ (peak serum concentration) pharmacokinetics achieved during standard oral dosing in vivo.

  • Drug Removal (Critical Step) : Centrifuge the cultures at 4000 × g for 10 minutes, decant the supernatant, and resuspend the bacterial pellet in pre-warmed, drug-free 7H9 broth. Repeat this washing step three times.

    • Causality: Complete removal of extracellular antibiotic is mandatory. Residual drug concentrations >0.1× MIC would confound the PAE measurement with continuous sub-MIC inhibition.

  • Regrowth Monitoring : Incubate the washed cultures at 37°C. Extract aliquots every 24 hours for up to 14 days. Plate serial dilutions on Middlebrook 7H11 agar to determine Colony Forming Units (CFU/mL).

  • PAE Calculation : Calculate the PAE using the standard equation: PAE=T−C

    • T = time required for the viable count of the treated culture to increase by 1 log10​ above the count observed immediately after drug removal.

    • C = corresponding time for the untreated control.

Protocol Step1 1. Inoculation Log-phase Mtb Step2 2. Drug Exposure 4x MIC for 2 Hours Step1->Step2 Step3 3. Drug Removal Centrifugation & 3x Wash Step2->Step3 Step4 4. Regrowth Incubation in Drug-Free Media Step3->Step4 Step5 5. Quantification CFU/mL & PAE Calc Step4->Step5

Standardized in vitro experimental workflow for determining the post-antibiotic effect (PAE).

Comparative Data Analysis

The structural advantages of SEQ-9 yield stark contrasts in quantitative pharmacodynamics when compared to clarithromycin and azithromycin. The table below summarizes the MIC, target binding affinity, and PAE across different mycobacterial strains[1, 3].

AntibioticTarget PathogenErm37 StatusMIC (μM)Target Binding AffinityEstimated PAE (Hours)
SEQ-9 M. tuberculosis H37RvPositive (Methylated)0.32 - 0.7High> 72 h
Clarithromycin M. tuberculosis H37RvPositive (Methylated)> 2.0Low (Steric Clash)0 h
Clarithromycin M. bovis BCG PasteurNegative (Unmethylated)0.1High~ 24 h
Azithromycin M. tuberculosis H37RvPositive (Methylated)> 4.0Low (Steric Clash)0 h

Data Interpretation: Clarithromycin only demonstrates a measurable PAE in engineered or naturally Erm37-deficient strains (like M. bovis BCG Pasteur), where it can bind the unmethylated ribosome effectively. In wild-type Mtb, classic macrolides fail to bind, resulting in high MICs and no PAE. SEQ-9, however, maintains sub-micromolar MICs and an exceptionally long PAE even in the presence of Erm37 methylation.

In Vivo Translation and Clinical Implications

The extended PAE of SEQ-9 observed in vitro directly translates to its robust efficacy in vivo. In murine models of acute and chronic TB, SEQ-9 demonstrated dose-dependent bactericidal effects at oral doses ranging from 37.5 to 300 mg/kg [2].

Because SEQ-9 accumulates heavily in lung tissue (lung-over-plasma exposure ratio of 19) and maintains ribosomal inhibition long after plasma concentrations drop below the MIC, it enables sustained suppression of Mtb replication[2]. This lengthy post-antibiotic effect is a highly desirable trait for modern anti-tubercular regimens, as it provides a buffer against missed doses (improving patient compliance outcomes) and supports the potential for intermittent (e.g., thrice-weekly) dosing schedules without sacrificing bactericidal activity [3].

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents. Cell (via NIH).[Link]

  • SEQ-9 shows promising results for the treatment of tuberculosis. BioWorld.[Link]

  • New agents for the treatment of drug-resistant Mycobacterium tuberculosis. PMC - NIH.[Link]

Safety Operating Guide

Personal protective equipment for handling 23S bacterial ribosome inhibitor SEQ-9

Author: BenchChem Technical Support Team. Date: April 2026

Handling novel, highly potent active pharmaceutical ingredients (APIs) like the 23S bacterial ribosome inhibitor SEQ-9 requires a rigorous synthesis of chemical safety and biological containment protocols. SEQ-9 is an advanced, semi-synthetic macrolide derived from sequanamycin, specifically optimized to overcome the inherent macrolide resistance of Mycobacterium tuberculosis (Mtb) (1)[1].

Because SEQ-9 is highly efficacious against acute and chronic TB and is frequently utilized in Biosafety Level 3 (BSL-3) environments alongside live pathogens[1], personnel must master both the physicochemical handling of the API and the biological workflows. This guide provides the definitive operational, safety, and disposal framework for handling SEQ-9.

Quantitative Safety & Pharmacological Profile

To design an effective safety protocol, we must first understand the compound's physical and toxicological parameters. While SEQ-9 exhibits a wide safety margin in human cells, its extreme potency against bacterial targets demands microgram-level precision and strict exposure control.

PropertyValueOperational & Safety Significance
Primary Target 50S Ribosome (23S rRNA)Arrests bacterial protein synthesis; requires standard API handling to prevent environmental microbial resistance (2)[2].
Mtb Ribosome IC50 ~170 nMHighly potent; necessitates a Ventilated Balance Enclosure (VBE) during powder weighing to prevent inhalation (3)[3].
HepG2 Cytotoxicity ~10 mMLow human cell toxicity; acute systemic toxicity to researchers is unlikely upon accidental micro-exposure (4)[4].
Acidic Half-life 48 hoursHighly stable in solution; cannot be disposed of via standard drain systems due to environmental persistence risks[4].
Molecular Weight 1229.52 g/mol Bulky, lipophilic macrolide core; requires organic solvents (e.g., DMSO) for primary solubilization[5].

Mechanism of Action & Resistance Pathway

Understanding how SEQ-9 works informs why we handle it with such care. Classic macrolides (like clarithromycin) fail against Mtb because the bacteria inherently methylate the A2296 residue of the 23S rRNA, sterically blocking the drug[1]. SEQ-9 was structurally optimized via cryo-EM guided medicinal chemistry to adjust its binding conformation, allowing it to stably bind to the methylated (resistant) form of the Mtb ribosome[1][6].

Pathway SEQ9 SEQ-9 (Sequanamycin) Ribosome Mtb 50S Ribosome (23S rRNA) SEQ9->Ribosome Targets Binding Conformational Adjustment & Stable Binding SEQ9->Binding Ribosome->Binding Methylation A2296 Methylation (Inherent Resistance) Methylation->Ribosome Modifies Inhibition Protein Synthesis Arrest & Bactericidal Effect Binding->Inhibition

Caption: SEQ-9 mechanism of action overcoming inherent Mtb 23S rRNA methylation.

Personal Protective Equipment (PPE) Matrix

The primary hazard when handling SEQ-9 is not acute toxicity, but rather respiratory sensitization from the dry powder and transdermal transport facilitated by the DMSO solvent used to dissolve it.

  • Respiratory Protection: When handling dry API powder outside of a containment hood, an N95, FFP3 respirator, or a Powered Air-Purifying Respirator (PAPR) is mandatory. Causality: Aerosolized macrolide powders can trigger allergic sensitization in the respiratory tract.

  • Hand Protection: Double-layer nitrile gloves. Causality: Nitrile provides excellent chemical resistance to DMSO. Double gloving ensures that if the outer glove is contaminated with the highly concentrated stock solution, it can be immediately doffed without exposing the skin to the carrier solvent.

  • Body Protection: Disposable, solid-front Tyvek suit or fluid-resistant laboratory gown with knit cuffs.

  • Eye Protection: Chemical splash goggles (safety glasses are insufficient when handling DMSO stocks due to splash risks).

Standard Operating Procedure: SEQ-9 Solution Preparation

The following protocol details the preparation of a 10 mM SEQ-9 master stock. Every step is designed as a self-validating system to ensure operator safety and experimental integrity.

Step 1: Gravimetric Verification

  • Action: Inside a Ventilated Balance Enclosure (VBE), weigh the required mass of SEQ-9 powder (e.g., 12.3 mg for 1 mL of 10 mM stock).

  • Causality: VBEs utilize inward airflow to capture airborne particulates, preventing inhalation.

  • Validation: The digital analytical balance must hold a stable 0.000 g tare for 5 seconds before and after the API transfer, confirming no micro-spills occurred on the weigh pan.

Step 2: Primary Solubilization

  • Action: Add 100% anhydrous Dimethyl Sulfoxide (DMSO) directly to the vial containing the powder.

  • Causality: SEQ-9's large molecular weight (1229.52 g/mol ) and lipophilic nature make it insoluble in aqueous buffers at high concentrations.

Step 3: Agitation & Verification

  • Action: Vortex for 60 seconds, followed by water-bath sonication for 5 minutes.

  • Validation: Hold the sealed vial against a direct light source. The solution must be completely optically clear. Any particulate refraction indicates incomplete dissolution, requiring further sonication.

Step 4: Sterile Filtration

  • Action: Inside a Class II Biological Safety Cabinet (BSC), pass the solution through a 0.22 µm PTFE syringe filter.

  • Causality: PTFE membranes are chemically inert. Standard PES or cellulose filters will degrade upon contact with 100% DMSO, leaching polymers into your API stock.

  • Validation: Unimpeded flow through the syringe filter confirms the membrane is intact and the compound is fully dissolved.

Step 5: Aliquoting

  • Action: Divide into 50 µL single-use aliquots in amber vials and store at -20°C.

  • Causality: Prevents freeze-thaw degradation and minimizes the need to repeatedly handle the highly concentrated master stock.

G Start Weigh SEQ-9 Powder (Ventilated Balance Enclosure) Solvent Add Anhydrous DMSO to achieve 10 mM Stock Start->Solvent Vortex Vortex & Sonicate until optically clear Solvent->Vortex Filter Sterile Filter (0.22 µm PTFE) in Biosafety Cabinet Vortex->Filter Aliquots Store 50 µL Aliquots at -20°C (Avoid freeze-thaw) Filter->Aliquots

Caption: Workflow for SEQ-9 stock solution preparation and sterile handling.

Spill Response and Disposal Plan

Because SEQ-9 exhibits a 48-hour half-life in acidic conditions and high environmental stability[4], improper disposal can contribute to the development of environmental antimicrobial resistance.

Solid Spill (Dry Powder)

  • Action: Do not sweep or brush the powder. Gently cover the spilled SEQ-9 with damp absorbent paper.

  • Causality: Sweeping aerosolizes the potent API. Dampening traps the particulates.

  • Validation: Perform a visual boundary check to ensure no powder extends beyond the wet absorbent perimeter before wiping inward. Clean the surface with a 70% ethanol solution (macrolides are highly soluble in alcohols).

Liquid Spill (DMSO Stock)

  • Action: Immediately doff outer gloves if splashed. Absorb the liquid with activated charcoal or universal chemical absorbent pads.

  • Causality: DMSO acts as a transdermal carrier; if left on surfaces, it can transport residual SEQ-9 through the skin of the next operator.

  • Validation: Wash the area thoroughly with soapy water. After drying, wipe the surface with a clean tissue—tactile and visual inspection must reveal zero oily residue. Repeat washing until the surface is completely astringent.

Disposal Protocol

  • Collect all SEQ-9 contaminated materials (pipette tips, vials, PPE, and spill cleanup materials) in clearly labeled, leak-proof hazardous pharmaceutical waste containers.

  • Mandatory Route: High-temperature incineration. Never pour SEQ-9 solutions down the sink drain.

References

  • Discovery of natural-product-derived sequanamycins as potent oral anti-tuberculosis agents.Cell / NIH PMC.
  • SEQ-9 shows promising results for the treatment of tuberculosis.BioWorld.
  • 7SFR: Unmethylated Mtb Ribosome 50S with SEQ-9.RCSB Protein Data Bank.
  • SEQ-9 | Mtb Ribosome Inhibitor.MedChemExpress.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.